Ro 60-0175 fumarate
Description
Structure
3D Structure
Properties
CAS No. |
169675-09-6 |
|---|---|
Molecular Formula |
C11H12ClFN2 |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine |
InChI |
InChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3 |
InChI Key |
XJJZQXUGLLXTHO-UHFFFAOYSA-N |
SMILES |
CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C[C@@H](CN1C=CC2=CC(=C(C=C21)Cl)F)N |
Canonical SMILES |
CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N |
Pictograms |
Irritant |
Synonyms |
(S)-1-(6-chloro-5-fluoro-1H-indol-1-yl)propan-2-amine fumarate |
Origin of Product |
United States |
Foundational & Exploratory
The Selective 5-HT2C Receptor Agonist Ro 60-0175 Fumarate: A Technical Guide to its Receptor Selectivity Profile
Introduction: The Significance of 5-HT2C Receptor Selectivity in Neuropharmacology
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical modulator of numerous physiological and cognitive functions, including appetite, mood, and addiction.[1][2] Its role in these processes has made it a key target for the development of therapeutics for a range of neuropsychiatric disorders. Ro 60-0175 fumarate, chemically known as (S)-2-(6-Chloro-5-fluoro-1H-indol-1-yl)-1-methylethylamine fumarate, has emerged as a potent and selective agonist for the 5-HT2C receptor, serving as an invaluable tool in preclinical research to dissect the receptor's function.[3][4]
The therapeutic potential of targeting the 5-HT2C receptor is intrinsically linked to the selectivity of the pharmacological agent. The serotonin 5-HT2 receptor subfamily includes two other closely related subtypes, 5-HT2A and 5-HT2B. Activation of 5-HT2A receptors is famously associated with the hallucinogenic effects of psychedelics, while agonism at 5-HT2B receptors has been linked to cardiac valvulopathy.[5] Therefore, the development and characterization of ligands with high selectivity for the 5-HT2C receptor over these other subtypes are paramount for achieving desired therapeutic outcomes while minimizing adverse effects. This in-depth technical guide provides a comprehensive overview of the 5-HT2C receptor selectivity profile of Ro 60-0175, detailing its binding affinities, functional potencies, and the experimental methodologies used for their determination.
Receptor Selectivity Profile of this compound
The selectivity of a ligand is quantitatively defined by comparing its binding affinity (Ki) and functional potency (EC50) at the intended target receptor versus other receptors. A higher Ki value indicates lower binding affinity. Ro 60-0175 demonstrates a high affinity and functional potency for the human 5-HT2C receptor, with significantly lower affinity for other serotonin receptor subtypes and a broad range of other neurotransmitter receptors.
Quantitative Analysis of Receptor Binding and Functional Potency
The following table summarizes the binding affinity and functional potency data for Ro 60-0175 at human 5-HT2C, 5-HT2A, and 5-HT2B receptors, as well as its affinity for other selected receptors. This data has been compiled from various in vitro studies, primarily radioligand binding and calcium flux or inositol phosphate accumulation assays.
| Receptor | Assay Type | Parameter | Value (nM) | Selectivity Ratio (vs. 5-HT2C) | Reference |
| Human 5-HT2C | Binding | Ki | 1 | - | [6] |
| Functional | EC50 | 32 | - | [2][6] | |
| Human 5-HT2A | Binding | Ki | 32 | 32-fold | [6] |
| Functional | EC50 | 447 | 14-fold | [2][6] | |
| Human 5-HT2B | Binding | Ki | ~1 (Potent Agonist) | ~1-fold | [2][7] |
| Functional | EC50 | 0.9 | 35-fold more potent | [2][6] | |
| Human 5-HT1A | Binding | pKi | 5.4 (>1000 nM) | >1000-fold | [3] |
| Human 5-HT6 | Binding | pKi | 5.2 (>1000 nM) | >1000-fold | [3] |
| Human 5-HT7 | Binding | pKi | 5.6 (>1000 nM) | >1000-fold | [3] |
| Dopamine D1-D5 | Binding | IC50 | >1000 | >1000-fold | [6] |
| Adrenergic α1, α2, β1 | Binding | IC50 | >1000 | >1000-fold | [6] |
| Adrenergic β2 | Binding | IC50 | 251 | 251-fold | [6] |
| Histamine H1-H3 | Binding | IC50 | >1000 | >1000-fold | [6] |
| Muscarinic M1-M5 | Binding | IC50 | >1000 | >1000-fold | [6] |
| Opioid μ, δ, κ | Binding | IC50 | >1000 | >1000-fold | [6] |
Note: pKi values have been converted to approximate nM values for consistency. Selectivity ratios are calculated based on Ki values for binding and EC50 values for function.
This data clearly illustrates the high selectivity of Ro 60-0175 for the 5-HT2C receptor, particularly over the 5-HT2A receptor, which is crucial for avoiding hallucinogenic effects. While it also shows high potency at the 5-HT2B receptor, the distinct physiological roles of these two receptors often allow for functional differentiation in in vivo studies.[7]
Visualizing the Selectivity Profile
The following diagram provides a visual representation of the binding affinity of Ro 60-0175 for key serotonin receptor subtypes, highlighting its preference for the 5-HT2C receptor.
Methodologies for Determining Receptor Selectivity
The characterization of a compound's selectivity profile relies on robust and validated in vitro assays. The two primary methodologies employed are radioligand binding assays to determine binding affinity and functional assays to assess the compound's ability to activate the receptor and elicit a cellular response.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical experimental workflow for determining the selectivity profile of a compound like Ro 60-0175.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Ro 60-0175 for the human 5-HT2C, 5-HT2A, and other receptors.[8]
Principle: This assay measures the ability of an unlabeled test compound (Ro 60-0175) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (Ro 60-0175).
-
For determining non-specific binding, add a high concentration of a known non-radiolabeled ligand.
-
Add a fixed concentration of the appropriate radioligand (e.g., [3H]mesulergine for 5-HT2C).[9]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mats and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the log concentration of Ro 60-0175 to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay
Objective: To determine the functional potency (EC50) of Ro 60-0175 as an agonist at Gq-coupled receptors like 5-HT2C.[10]
Principle: Activation of the Gq-coupled 5-HT2C receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, causing a transient increase in cytosolic calcium concentration. This increase can be measured using a calcium-sensitive fluorescent dye.[11][12]
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells stably expressing the human 5-HT2C receptor into a black-walled, clear-bottom 96-well plate and incubate overnight.[13]
-
-
Dye Loading:
-
Compound Addition:
-
Prepare serial dilutions of Ro 60-0175 in an appropriate assay buffer.
-
Using a fluorescence plate reader with an integrated liquid handler (e.g., a FLIPR or FlexStation), add the different concentrations of Ro 60-0175 to the wells.[13]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the fluorescence response as a function of the log concentration of Ro 60-0175 to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of Ro 60-0175 that produces 50% of the maximal response.
-
Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
Objective: To provide an alternative and robust measure of Gq-coupled receptor activation by quantifying the accumulation of a stable downstream metabolite.
Principle: Following PLC activation, IP3 is rapidly metabolized to inositol bisphosphate (IP2) and then to inositol monophosphate (IP1). In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, leading to its accumulation. This accumulation can be measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[1]
Step-by-Step Methodology:
-
Cell Stimulation:
-
Plate cells expressing the 5-HT2C receptor in a suitable microplate.
-
Add the test compound (Ro 60-0175) at various concentrations in a stimulation buffer containing LiCl.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
-
Cell Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents: an IP1-d2 acceptor and an anti-IP1-cryptate donor.[3]
-
-
HTRF Measurement:
-
Incubate the plate at room temperature to allow the immunoassay to reach equilibrium.
-
Measure the HTRF signal on a compatible plate reader, which excites the donor and measures emission from both the donor and acceptor.
-
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Generate a standard curve using known concentrations of IP1.
-
Convert the sample ratios to IP1 concentrations using the standard curve.
-
Plot the IP1 concentration as a function of the log concentration of Ro 60-0175 to determine the EC50 value.
-
5-HT2C Receptor Signaling Pathways
Understanding the downstream signaling pathways of the 5-HT2C receptor is crucial for interpreting the functional consequences of its activation by agonists like Ro 60-0175. While the canonical pathway involves Gq/11 coupling, evidence suggests a more complex signaling landscape.
The primary signaling cascade initiated by 5-HT2C receptor activation is through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium.[6]
In addition to the canonical Gq/11 pathway, the 5-HT2C receptor has been shown to couple to other G proteins, including Gi/o/z and G12/13.[1] It can also recruit β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling. The ability of a ligand to preferentially activate one pathway over another is known as functional selectivity or biased agonism, a concept of growing importance in drug discovery.[1][2]
Conclusion
This compound is a potent agonist with a high degree of selectivity for the 5-HT2C receptor over the 5-HT2A receptor and many other neurotransmitter receptors. Its characterization through rigorous in vitro pharmacological assays, including radioligand binding and functional assessments of Gq/11 pathway activation, has established it as a cornerstone tool for investigating the physiological and pathophysiological roles of the 5-HT2C receptor. A thorough understanding of its selectivity profile, as detailed in this guide, is essential for the design and interpretation of preclinical studies aimed at developing novel therapeutics targeting the serotonergic system.
References
- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). ACS Chemical Neuroscience.
- This compound | 5-HT2C Receptor Agonists. R&D Systems.
- Ro60-0175. Wikipedia.
- HTRF IP-One assay performed on the PHERAstar FS micropl
- Ro 60-0175 (CAS Number: 169675-09-6). Cayman Chemical.
- Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity. Benchchem.
- Ro60-0175 - Wikipedia.
- Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands. (2009). Assay and Drug Development Technologies.
- Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2. (2005). Molecular Pharmacology.
- Ro60-0175 (PD049972, XJJZQXUGLLXTHO-ZETCQYMHSA-N). Probes & Drugs.
- Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Form
- Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. (2025). Methods in Molecular Biology.
- Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016). Current Protocols in Pharmacology.
- Ligand-directed serotonin 5-HT2C receptor desensitization and sensitiz
- 5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery.
- Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. (2009). Annals of the New York Academy of Sciences.
- 5-HT 2C receptor. IUPHAR/BPS Guide to PHARMACOLOGY.
- Schematic representation of the principles for the intracellular calcium assay and the IP-One assay.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in r
- Radioligand Binding Assay. Gifford Bioscience.
- Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder. (2017). Frontiers in Pharmacology.
- IP-3/IP-1 Assays. (2012). Assay Guidance Manual.
- 5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays.
- Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens. (2004). Journal of Neuroscience.
- HTRF Manual Elisa IP-one. Revvity.
- Effects of two selective 5-HT2C receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze. (2008). Psicologia: Reflexão e Crítica.
- Action of Ro 60-0175, 5-HT2C receptor agonist in the central nervous system, in obese and diabetic Wistar r
- Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. (2025). bioRxiv.
- A Comparative Guide to the Selectivity of Lorcaserin for 5-HT2C, 5-HT2A, and 5-HT2B Receptors. Benchchem.
- Application Note: Protocol for Assessing Flumexadol's Selectivity for 5-HT2C over 5-HT2A Receptors. Benchchem.
- Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety. (2000). Psychopharmacology.
- CALCIUM FLUX PROTOCOL.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2014). Bio-protocol.
- Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices.
- Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder. (2015). ACS Chemical Neuroscience.
- Ro60-0175 | 5-HT2C Receptor Agonist. MedChemExpress.
- ab112129 Calcium Flux Assay Kit (Fluo-8, No Wash). Abcam.
- Ancillary receptor binding affinities determined for WAY-163909. (2015). Naunyn-Schmiedeberg's Archives of Pharmacology.
- Effects of two selective 5-HT2C receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze. (2008). Psicologia: Reflexão e Crítica.
Sources
- 1. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 2. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 3. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Olanzapine-induced weight gain in the rat: role of 5-HT2C and histamine H1 receptors [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
Ro 60-0175 fumarate CAS number and chemical properties
An In-Depth Technical Guide to Ro 60-0175 Fumarate for Researchers and Drug Development Professionals
Introduction
Ro 60-0175, also known as (S)-5-fluoro-6-chloro-α-methylisotryptamine, is a research chemical developed by Hoffmann–La Roche.[1] It is a potent and selective serotonin 5-HT₂ receptor agonist, with a particular affinity for the 5-HT₂C subtype.[1][2] While initially investigated for potential therapeutic applications in major depressive disorder, anxiety, and obsessive-compulsive disorder, its development was discontinued in 1997.[1] Today, this compound serves as an invaluable tool in neuroscience research, enabling detailed investigation into the physiological and behavioral roles of the 5-HT₂C receptor and its associated signaling pathways. This guide provides a comprehensive overview of its chemical properties, pharmacology, and key experimental applications.
Chemical and Physical Properties
Ro 60-0175 is most commonly supplied as a fumarate salt to improve its stability and handling characteristics. The fumarate form is a crystalline solid.[3] Proper storage is critical for maintaining its integrity; it should be desiccated at room temperature for short-term storage, while long-term storage at -20°C is recommended for periods of up to four years.[3][4]
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 169675-09-6 | [5][6][7][8] |
| Chemical Name | (S)-1-(6-chloro-5-fluoro-1H-indol-1-yl)propan-2-amine fumarate | [6][7] |
| Molecular Formula | C₁₁H₁₂ClFN₂ · C₄H₄O₄ | [2][6][7] |
| Molecular Weight | 342.75 g/mol | [6][7][8] |
| Purity | ≥98% (typically analyzed by HPLC) | [2][7] |
| Appearance | Crystalline solid | [3] |
| Solubility | Water: Soluble up to 1.71 mg/mL (5 mM) DMSO: Soluble up to 6.86 mg/mL (20 mM) | [2] |
| Storage | Desiccate at room temperature or store at -20°C for long-term stability. | [3][4][8] |
Pharmacology
Mechanism of Action
Ro 60-0175's primary mechanism of action is as an agonist at serotonin 5-HT₂ receptors.[1] It exhibits high selectivity for the 5-HT₂C receptor subtype.[2] However, it is crucial for researchers to recognize that it is not exclusively selective; it also functions as a potent agonist at the 5-HT₂B receptor and, at higher concentrations, activates the 5-HT₂A receptor.[1][3][9] This lack of absolute selectivity is a critical consideration in experimental design, as off-target effects, particularly at the 5-HT₂B receptor, could influence outcomes.[9][10]
The 5-HT₂C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Figure 1: Simplified 5-HT2C receptor signaling pathway activated by Ro 60-0175.
Table 2: Receptor Binding Profile of Ro 60-0175
| Receptor (Human) | Binding Affinity (pKi) | Source(s) |
| 5-HT₂C | 9.0 | [2] |
| 5-HT₂A | 7.5 | [2] |
| 5-HT₂B | High Affinity (EC₅₀ = 0.9-2.4 nM) | [1][3] |
| 5-HT₁A | 5.4 | [2] |
| 5-HT₆ | 5.2 | [2] |
| 5-HT₇ | 5.6 | [2] |
Table 3: Functional Agonist Potency of Ro 60-0175
| Receptor (Human, expressed in CHO-K1 cells) | Potency (EC₅₀, nM) | Source(s) |
| 5-HT₂C | 32 | [1][3] |
| 5-HT₂B | 0.9 | [3] |
| 5-HT₂A | 447 | [1][3] |
Pharmacological Profile in Preclinical Models
In rodent models, Ro 60-0175 produces a range of dose-dependent behavioral and physiological effects, primarily linked to its 5-HT₂C agonist activity.
-
Locomotor Activity: It induces hypolocomotion and sedative-like effects at doses greater than 0.5 mg/kg (s.c.), an effect that can be reversed by the selective 5-HT₂C antagonist SB-242084.[11]
-
Anxiety and Depression: Studies have reported anxiolytic-like and antidepressant-like effects.[1] However, in some anxiety models, it primarily produces sedation rather than a clear anxiolytic or anxiogenic response.[11]
-
Obsessive-Compulsive Disorder (OCD): The compound has shown efficacy in animal models of OCD, such as attenuating excessive or repetitive behaviors.[1][12]
-
Appetite and Feeding: Activation of 5-HT₂C receptors is well-known to suppress appetite, and Ro 60-0175 has been shown to reduce food intake in rats.[1][9]
-
Substance Abuse: Ro 60-0175 has been demonstrated to reduce cocaine self-administration and attenuate cocaine-induced reinstatement of drug-seeking behavior in both rodent and non-human primate models.[13][14][15][16] This effect is thought to be mediated by the modulation of dopamine release in the mesolimbic pathway, specifically the nucleus accumbens.[14][15][17]
-
Neuroendocrine Effects: Systemic administration in rats increases plasma levels of corticosterone, oxytocin, and prolactin.[3][18]
Experimental Protocols and Methodologies
The trustworthiness of any experiment using Ro 60-0175 relies on its correct preparation and administration. Due to its limited water solubility, specific protocols are required.
Preparation of Stock Solutions
The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is the most common solvent for creating a concentrated stock solution.
Protocol 1: Preparing a 20 mM DMSO Stock Solution
-
Objective: To create a high-concentration stock solution for further dilution.
-
Materials: this compound (MW: 342.75 g/mol ), high-purity DMSO, precision balance, volumetric flask.
-
Calculation: To make a 20 mM solution, 6.86 mg of this compound is needed per 1 mL of DMSO.
-
Procedure: a. Weigh out the required mass of this compound and place it in a sterile vial. b. Add the calculated volume of DMSO. c. Vortex thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5][13] d. Once fully dissolved, aliquot the stock solution into smaller volumes to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C for up to one month or at -80°C for up to six months.[5][13]
Preparation of In Vivo Formulations
Direct injection of a DMSO stock is not recommended due to its toxicity. The stock must be diluted into a vehicle suitable for animal administration.
Protocol 2: Saline-Based Formulation for Systemic Injection
-
Objective: To prepare a solution for subcutaneous (s.c.) or intraperitoneal (i.p.) injection in rodents.
-
Rationale: This multi-component vehicle is designed to maintain the solubility of the hydrophobic compound in an aqueous-based solution suitable for injection.
-
Materials: 20 mM Ro 60-0175 stock in DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure (for a final solution containing 10% DMSO): a. Add each solvent sequentially to a sterile tube.[5] b. For a 1 mg/mL final concentration, start with the required volume from the DMSO stock solution. c. Add 40% (by final volume) of PEG300 and mix. d. Add 5% (by final volume) of Tween-80 and mix. e. Add 45% (by final volume) of sterile saline to reach the final desired volume and concentration. Mix thoroughly. f. The final solution should be clear. It is recommended to prepare this working solution fresh on the day of the experiment.[5]
Experimental Workflow: In Vitro Receptor Binding Assay
Competitive radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. The workflow involves incubating cell membranes expressing the target receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (Ro 60-0175).
Figure 2: Workflow for a competitive radioligand binding assay.
Experimental Workflow: In Vivo Behavioral Assessment
To assess the sedative effects of Ro 60-0175, locomotor activity is a standard and robust measure.
Figure 3: Workflow for assessing locomotor activity in rodents.
Table 4: Summary of In Vivo Dosing and Observed Effects
| Animal Model | Dose Range (s.c.) | Effect | Source(s) |
| Rat | >0.5 mg/kg | Hypolocomotion / Sedation | [11] |
| Rat | 0.3 - 3 mg/kg | Reduced responding in cocaine reinstatement models | [13] |
| Rat | 2.43 - 4.19 mg/kg (ED₅₀) | Increased plasma corticosterone, oxytocin, and prolactin | [3][18] |
| Squirrel Monkey | Dose-dependent | Attenuation of cocaine's behavioral effects | [14][15] |
Safety and Handling
While comprehensive toxicological data is not fully available, standard laboratory precautions should be taken.[19] Exposure may cause irritation to the eyes, skin, and respiratory tract.[19] It is recommended to handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[19] The compound is stable under normal handling conditions.[19][20]
Conclusion
This compound remains a cornerstone pharmacological tool for probing the function of the 5-HT₂C receptor. Its well-characterized chemical properties and extensive preclinical data provide a solid foundation for its use in models of neuropsychiatric and substance use disorders. Researchers must remain mindful of its activity at 5-HT₂A and, particularly, 5-HT₂B receptors to ensure the accurate interpretation of experimental data. By following established protocols for its preparation and application, Ro 60-0175 will continue to facilitate a deeper understanding of serotonergic signaling in the central nervous system.
References
- MedchemExpress. (n.d.). Ro60-0175 fumarate | 5-HT2C Receptor Agonist.
- Wikipedia. (n.d.). Ro60-0175.
- APExBIO. (n.d.). This compound - Selective 5-HT1A Receptor Agonist.
- Tocris Bioscience. (n.d.). This compound (1854).
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 169675-09-6.
- R&D Systems. (n.d.). This compound | 5-HT2C Receptor Agonists.
- DC Chemicals. (n.d.). This compound Datasheet.
- Tocris Bioscience. (n.d.). This compound | 5-HT2C Receptors.
- MedchemExpress. (n.d.). Ro60-0175 | 5-HT2C Receptor Agonist.
- Cayman Chemical. (n.d.). Ro 60-0175 (CAS Number: 169675-09-6).
- Kennett, G. A., et al. (2000). Effects of Ro 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety. European Journal of Pharmacology, 387(3), 197-204.
- TargetMol. (n.d.). Ro60-0175 | 5-HT Receptor.
- Manvich, D. F., et al. (2012). Effects of serotonin 2C receptor agonists on the behavioral and neurochemical effects of cocaine in squirrel monkeys. The Journal of Pharmacology and Experimental Therapeutics, 341(2), 424-434.
- Rowan University. (2012). Effects of serotonin 2C receptor agonists on the behavioral and neurochemical effects of cocaine in squirrel monkeys. Rowan Digital Works.
- Sci-Hub. (2014). Serotonin2C receptors modulate dopamine transmission in the nucleus accumbens independently of dopamine release: behavioral, neurochemical and molecular studies with cocaine. Addiction Biology.
- LGC Standards. (n.d.). Buy Online CAS Number 169675-09-6 - TRC - this compound.
- Jastrzębska, J., et al. (2022). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of cocaine addiction and depression.
- Frontiers. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder. Frontiers in Pharmacology.
- Santa Cruz Biotechnology. (n.d.). sc-204890 Material Safety Data Sheet.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ro 60-0175.
- DC Chemicals. (n.d.). This compound | 169675-09-6 | MSDS.
- R&D Systems. (n.d.). This compound | 5-HT2C Receptor Agonists.
- Vickers, S. P., et al. (2001). Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats. British Journal of Pharmacology, 132(8), 1733-1742.
- Boothman, L., et al. (2009). Further pharmacological characterization of 5-HT(2C) receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo. British Journal of Pharmacology, 158(6), 1477-1485.
- Cayman Chemical. (n.d.). Product Information.
- Jastrzębska, J., et al. (2022). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction. Pharmacological Reports, 74(6), 1279-1293.
- Canal, C. E., et al. (2010). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. The Journal of Pharmacology and Experimental Therapeutics, 335(2), 481-490.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ro 60-0175 [Ligand Id: 166] activity data from GtoPdb and ChEMBL.
- Damjanoska, K. J., et al. (2003). Neuroendocrine evidence that (S)-2-(chloro-5-fluoro-indol-l-yl)-1-methylethylamine fumarate (Ro 60-0175) is not a selective 5-hydroxytryptamine2C receptor agonist. The Journal of Pharmacology and Experimental Therapeutics, 304(3), 1209-1216.
Sources
- 1. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 2. This compound | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. scbt.com [scbt.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Effects of serotonin 2C receptor agonists on the behavioral and neurochemical effects of cocaine in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchwithrowan.com [researchwithrowan.com]
- 16. researchgate.net [researchgate.net]
- 17. sci-hub.se [sci-hub.se]
- 18. researchgate.net [researchgate.net]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. This compound|169675-09-6|MSDS [dcchemicals.com]
The In Vivo Pharmacology of Ro 60-0175 Fumarate: A Technical Guide for Researchers
This guide provides an in-depth exploration of the in vivo pharmacological effects of Ro 60-0175 fumarate, a potent and selective serotonin 2C (5-HT2C) receptor agonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, elucidates experimental methodologies, and offers insights into the mechanistic underpinnings of Ro 60-0175's actions. Our focus is on providing a comprehensive understanding of its effects on behavior and neurochemistry, grounded in authoritative scientific evidence.
Introduction: The Significance of a Selective 5-HT2C Agonist
Ro 60-0175, chemically known as (S)-2-(6-chloro-5-fluoro-indol-1-yl)-1-methylethylamine, has emerged as a critical tool for dissecting the physiological roles of the 5-HT2C receptor.[1][2] This receptor subtype is a key modulator of various central nervous system functions, including appetite, mood, and cognition.[3][4] The selectivity of Ro 60-0175 for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors, allows for a more precise investigation of 5-HT2C-mediated pathways, minimizing the confounding effects of off-target interactions.[2][5] This guide will delve into the in vivo evidence that substantiates the pharmacological profile of Ro 60-0175.
Receptor Binding Profile of this compound
| Receptor Subtype | pKi (human) | Reference |
| 5-HT2C | 9.0 | [5] |
| 5-HT2A | 7.5 | [5] |
| 5-HT1A | 5.4 | [5] |
| 5-HT6 | 5.2 | [5] |
| 5-HT7 | 5.6 | [5] |
Table 1: This table summarizes the binding affinities (pKi values) of Ro 60-0175 for various human serotonin receptor subtypes, highlighting its selectivity for the 5-HT2C receptor.
Core In Vivo Pharmacological Effects
The systemic administration of Ro 60-0175 in animal models elicits a range of dose-dependent behavioral and neurochemical changes. These effects are consistently attributed to its agonist activity at 5-HT2C receptors, as they are often reversed by selective 5-HT2C antagonists like SB 242084.[1][6][7]
Modulation of Feeding Behavior: A Hypophagic Profile
A primary and well-documented effect of Ro 60-0175 is the suppression of food intake.[1][6][8] This hypophagic effect is consistent with the established role of 5-HT2C receptor activation in promoting satiety.[3][6]
Key Observations:
-
Reduced Meal Size and Increased Latency: Studies in rats have shown that Ro 60-0175 significantly reduces meal size and increases the latency to initiate the first meal.[6]
-
Decreased Consumption of Palatable Food: The compound also reduces the intake of highly palatable foods, suggesting an impact on hedonic feeding.[6][8]
-
Behavioral Satiety Sequence: Ro 60-0175 has been observed to promote the early onset of the natural behavioral satiety sequence in rats, indicating a potentiation of satiety signals.[9]
-
Therapeutic Potential in Obesity: In obese and diabetic rat models, administration of Ro 60-0175 led to weight reduction, decreased hyperglycemia, and improved insulin sensitivity.[10]
These findings strongly support the 5-HT2C receptor as a viable target for the development of anti-obesity therapeutics.[3][6]
Experimental Workflow: Microstructural Analysis of Feeding Behavior
A typical workflow for assessing the effects of Ro 60-0175 on feeding behavior.
Effects on Locomotion and Anxiety-Related Behaviors
The impact of Ro 60-0175 on locomotion and anxiety is characterized by a sedative-like profile.
-
Hypolocomotion: Ro 60-0175 induces a dose-dependent decrease in locomotor activity in rodents.[2][11] This effect is reliably reversed by the selective 5-HT2C antagonist SB 242084, confirming the receptor's involvement.[11]
-
Anxiety Models: In various animal models of anxiety, such as the social interaction test and the Vogel conflict test, Ro 60-0175 does not produce clear anxiolytic or anxiogenic effects.[11] Instead, at higher doses, it tends to suppress both punished and unpunished behaviors, a profile more consistent with sedation than a specific modulation of anxiety.[11]
Quantitative Data on Behavioral Effects of Ro 60-0175
| Behavioral Test | Species | Dose (mg/kg, s.c.) | Observed Effect | Reference |
| Locomotor Activity | Rat | >0.5 | Hypolocomotion | [11] |
| Social Interaction | Rat | 1 and 3 | Reduced social interaction and locomotion (sedation) | [11] |
| Vogel Conflict Test | Rat | - | No significant effect | [11] |
| Geller-Seifter Test | Rat | 0.3 and 1 | Reduced unpunished and punished lever pressing (sedation) | [11] |
| Feeding Behavior | Rat | 1 | Reduced meal size | [6] |
| Feeding Behavior | Rat | 3 | Increased latency to first meal | [6] |
Table 2: This table summarizes the dose-dependent effects of Ro 60-0175 in various behavioral paradigms.
Interaction with the Mesolimbic Dopamine System
Ro 60-0175 exerts a significant inhibitory influence on the mesolimbic dopamine system, a pathway crucial for reward and motivation.[7][12]
Key Neurochemical and Electrophysiological Findings:
-
Decreased Dopamine Release: Administration of Ro 60-0175 has been shown to decrease dopamine release in the nucleus accumbens.[7][13]
-
Inhibition of VTA Dopamine Neuron Firing: The compound dose-dependently decreases the basal firing rate of dopamine neurons in the ventral tegmental area (VTA).[7]
-
Modulation of Cocaine-Induced Effects: Ro 60-0175 can inhibit cocaine-induced hyperlocomotion and modulate dopamine signaling in the nucleus accumbens.[14][15] Interestingly, it has been shown to reduce cocaine self-administration and reinstatement of drug-seeking behavior.[16][17]
These findings highlight the potential of 5-HT2C receptor agonists in the treatment of substance use disorders by modulating the dopamine system.[17][18][19]
Signaling Pathway: 5-HT2C Receptor-Mediated Inhibition of Dopamine Release
Activation of 5-HT2C receptors on VTA GABAergic interneurons by Ro 60-0175 increases their inhibitory tone on dopamine neurons, leading to reduced dopamine release in the nucleus accumbens.
Experimental Protocols: A Closer Look
To ensure the reproducibility and validity of findings, it is crucial to adhere to well-defined experimental protocols.
In Vivo Electrophysiology in Anesthetized Rats
Objective: To measure the effect of Ro 60-0175 on the firing rate of dopamine neurons in the VTA.
Methodology:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (e.g., with chloral hydrate).
-
Surgical Procedure: Perform a tracheotomy and insert a catheter into a lateral tail vein for drug administration. Place the rat in a stereotaxic frame.
-
Electrode Placement: Drill a burr hole over the VTA and slowly lower a recording microelectrode to the target coordinates.
-
Neuron Identification: Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., firing rate, waveform).
-
Baseline Recording: Record the baseline firing rate for a stable period.
-
Drug Administration: Administer Ro 60-0175 intravenously in escalating doses.
-
Data Acquisition and Analysis: Continuously record the firing rate and analyze the percentage change from baseline for each dose.
In Vivo Microdialysis
Objective: To measure extracellular dopamine levels in the nucleus accumbens following Ro 60-0175 administration.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the nucleus accumbens of an anesthetized rat.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid.
-
Baseline Collection: Collect several baseline dialysate samples.
-
Drug Administration: Administer Ro 60-0175 (e.g., intraperitoneally).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-injection.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Conclusion and Future Directions
This compound has proven to be an invaluable pharmacological tool for elucidating the in vivo functions of the 5-HT2C receptor. Its consistent effects on reducing food intake, inducing hypolocomotion, and modulating the mesolimbic dopamine system have significantly advanced our understanding of these processes. The sedative-like profile in anxiety models warrants further investigation to fully delineate the role of 5-HT2C receptors in emotional regulation.
Future research should continue to explore the therapeutic potential of selective 5-HT2C agonists in disorders such as obesity, substance use disorders, and potentially obsessive-compulsive disorder, where preclinical evidence is promising.[20][21] The detailed methodologies and established pharmacological profile of Ro 60-0175 provide a solid foundation for these future endeavors.
References
-
Vickers, S. P., et al. (2001). Similarities in the action of Ro 60-0175, a 5-HT2C receptor agonist and d-fenfluramine on feeding patterns in the rat. Psychopharmacology, 154(4), 334-342. [Link]
-
Kennett, G. A., et al. (2000). Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety. European Journal of Pharmacology, 387(3), 197-204. [Link]
-
Di Matteo, V., et al. (2000). Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors. Brain Research, 865(1), 85-90. [Link]
-
Hewitt, K. N., et al. (2002). Serotonin 2C receptor agonists and the behavioural satiety sequence in mice. Pharmacology Biochemistry and Behavior, 71(4), 681-690. [Link]
-
Wikipedia. (2023, December 2). Ro60-0175. In Wikipedia. [Link]
-
Boothman, L., et al. (2006). In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism. British Journal of Pharmacology, 147(3), 299-306. [Link]
-
Martin, J. R., et al. (1998). 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. Journal of Pharmacology and Experimental Therapeutics, 286(2), 913-924. [Link]
-
Biondi, A., et al. (2015). Serotonin2C receptors modulate dopamine transmission in the nucleus accumbens independently of dopamine release: behavioral, neurochemical and molecular studies with cocaine. Addiction Biology, 20(4), 714-726. [Link]
-
Jastrzębska, J., et al. (2021). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazapine in a preclinical model of comorbidity of depression and cocaine addiction. Pharmacological Reports, 73(4), 1106-1121. [Link]
-
Zeleva, D., & Atanasova, M. (2021). Action of Ro 60-0175, 5-HT2C receptor agonist in the central nervous system, in obese and diabetic Wistar rat. Endocrine Abstracts, 73, P001. [Link]
-
Alex, K. D., & Pehek, E. A. (2003). In vivo electrophysiological examination of 5-HT2 responses in 5-HT2C receptor mutant mice. Neuropsychopharmacology, 28(2), 214-224. [Link]
-
López Alonso, V. E., et al. (2009). Characterization of the feeding behavior induced by agonists 5-HT1A, 5-HT1B, 5-HT2A and 5-HT2C. Mexican Journal of Behavior Analysis, 35(1), 13-30. [Link]
-
Kłosiński, M., et al. (2021). 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators. International Journal of Molecular Sciences, 22(16), 8873. [Link]
-
Wikipedia. (2023, November 28). 5-HT2C receptor agonist. In Wikipedia. [Link]
-
Biondi, A., et al. (2015). Serotonin2C receptors modulate dopamine transmission in the nucleus accumbens independently of dopamine release: behavioral, neurochemical and molecular studies with cocaine. Addiction Biology, 20(4), 714-726. [Link]
-
Higgins, G. A., & Fletcher, P. J. (2015). Therapeutic Potential of 5-HT 2C Receptor Agonists for Addictive Disorders. Current topics in behavioral neurosciences, 24, 275-300. [Link]
-
Bombardi, C., et al. (2022). Effect of systemic administration of Ro 60-0175, a selective 5-HT2CR agonist, on LHb neuronal firing, after the systemic administration of nicotine, in vivo in anesthetized rats. Journal of Neuroscience, 42(47), 8846-8857. [Link]
-
Fletcher, P. J., et al. (2012). Effects of the 5-HT2C receptor agonist Ro60-0175 and the 5-HT2A receptor antagonist M100907 on nicotine self-administration and reinstatement. Neuropsychopharmacology, 37(5), 1222-1232. [Link]
-
Vickers, S. P., et al. (2003). Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats. British Journal of Pharmacology, 140(3), 534-544. [Link]
-
Canal, C. E., & Murnane, K. S. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder. Frontiers in Pharmacology, 8, 298. [Link]
-
De Deurwaerdère, P., et al. (2004). Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens. Journal of Neuroscience, 24(13), 3235-3241. [Link]
-
Di Matteo, V., Di Giovanni, G., & Esposito, E. (2000). SB 242084: a selective serotonin 5-HT2c receptor antagonist. CNS Drug Reviews, 6(3), 195-205. [Link]
Sources
- 1. Serotonin 2C receptor agonists and the behavioural satiety sequence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 5. rndsystems.com [rndsystems.com]
- 6. Similarities in the action of Ro 60-0175, a 5-HT2C receptor agonist and d-fenfluramine on feeding patterns in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Characterization of the feeding behavior induced by agonists 5-HT1A, 5-HT1B, 5-HT2A and 5-HT2C | Mexican Journal of Behavior Analysis [revistas.unam.mx]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OAR@UM: SB 242084 : a selective serotonin 5-HT2c receptor antagonist [um.edu.mt]
- 13. jneurosci.org [jneurosci.org]
- 14. sci-hub.se [sci-hub.se]
- 15. Serotonin2C receptors modulate dopamine transmission in the nucleus accumbens independently of dopamine release: behavioral, neurochemical and molecular studies with cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of the 5-HT2C receptor agonist Ro60-0175 and the 5-HT2A receptor antagonist M100907 on nicotine self-administration and reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder [frontiersin.org]
The Discovery and Preclinical Development of Ro 60-0175: A Selective 5-HT2C Receptor Agonist
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 60-0175, chemically known as (S)-2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine, is a potent and selective serotonin 2C (5-HT2C) receptor agonist developed by Hoffmann-La Roche in the mid-1990s. This guide provides a comprehensive technical overview of the discovery, synthesis, and preclinical development of Ro 60-0175. It delves into the scientific rationale behind its design, the experimental methodologies employed to characterize its pharmacological profile, and the findings from in vivo studies that explored its therapeutic potential for central nervous system (CNS) disorders. Despite promising preclinical activity, its development was discontinued in 1997. This document serves as a valuable resource for researchers in neuroscience and drug discovery, offering insights into the historical context of 5-HT2C receptor agonist development and the multifaceted process of evaluating a novel CNS drug candidate.
Introduction: The Rationale for Targeting the 5-HT2C Receptor
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical modulator of a wide array of physiological and psychological processes. Among the numerous 5-HT receptor subtypes, the 5-HT2C receptor emerged as a compelling therapeutic target for various CNS disorders, including obesity, depression, anxiety, and obsessive-compulsive disorder (OCD).[1] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway.[2] Agonist binding to the receptor activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC).[3]
The development of selective 5-HT2C receptor agonists was driven by the hypothesis that targeted activation of this receptor could offer therapeutic benefits with a more favorable side-effect profile compared to non-selective serotonergic agents. Hoffmann-La Roche initiated a research program aimed at discovering potent and selective 5-HT2C agonists, which ultimately led to the identification of Ro 60-0175.
Discovery and Synthesis
The discovery of Ro 60-0175 was the culmination of a systematic medicinal chemistry effort by researchers at Hoffmann-La Roche. The synthesis and biological evaluation of a series of substituted 2-(indol-1-yl)-1-methylethylamines and 2-(indeno[1,2-b]pyrrol-1-yl)-1-methylethylamines were first reported in 1997.[1] This research aimed to identify compounds with high affinity and selectivity for the 5-HT2C receptor over the closely related 5-HT2A receptor.
General Synthetic Approach (Hypothesized):
A plausible synthetic route would involve the following key steps:
-
Synthesis of 6-chloro-5-fluoroindole: This substituted indole could be prepared through established indole synthesis methodologies, such as the Fischer, Bischler, or Reissert indole synthesis, starting from appropriately substituted phenylhydrazines or anilines.
-
N-Alkylation of the Indole Ring: The nitrogen of the indole ring would then be alkylated with a suitable propylene oxide derivative or a protected 2-aminopropyl halide to introduce the side chain.
-
Chiral Resolution: To obtain the desired (S)-enantiomer, a chiral resolution step would be necessary. This could be achieved through the formation of diastereomeric salts with a chiral acid, followed by separation and liberation of the desired enantiomer.
The final compound, Ro 60-0175, is the fumarate salt of (S)-2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine.
In Vitro Pharmacological Characterization
A crucial aspect of the development of Ro 60-0175 was the detailed characterization of its interaction with serotonin receptors. This was achieved through a series of in vitro assays designed to determine its binding affinity, functional potency, and selectivity.
Radioligand Binding Assays
The affinity of Ro 60-0175 for various serotonin receptor subtypes was determined using radioligand binding assays. These assays measure the ability of a compound to displace a known radiolabeled ligand from its receptor.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the specific human 5-HT receptor subtype of interest are prepared from cultured cell lines (e.g., HEK-293 or CHO cells).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for the binding reaction.
-
Incubation: Cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-mesulergine for 5-HT2C receptors) and varying concentrations of the test compound (Ro 60-0175).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
The results of these binding assays demonstrated that Ro 60-0175 possesses high affinity for the human 5-HT2C receptor.[4][5]
Functional Assays
Functional assays were employed to determine whether Ro 60-0175 acts as an agonist at the 5-HT2C receptor and to quantify its potency and efficacy. Given that the 5-HT2C receptor is coupled to the Gq/11 pathway, the primary functional assays measured the downstream consequences of this activation, such as inositol phosphate accumulation or intracellular calcium mobilization.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Cells stably expressing the human 5-HT2C receptor (e.g., CHO-K1 cells) are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of Ro 60-0175 are added to the cells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The data are used to generate dose-response curves, from which the half-maximal effective concentration (EC50) and the maximum effect (Emax) are determined.
These functional assays confirmed that Ro 60-0175 is a potent agonist at the 5-HT2C receptor.[5][6]
Selectivity Profile
A key objective in the development of Ro 60-0175 was to achieve selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the highly homologous 5-HT2A and 5-HT2B receptors, to minimize off-target effects. The selectivity profile was established by performing binding and functional assays across a panel of different receptors.
Table 1: In Vitro Pharmacological Profile of Ro 60-0175
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (EC50, nM) |
| Human 5-HT2C | 9.0[4] | 32 - 52[6] |
| Human 5-HT2B | Not widely reported, but potent agonist activity observed[6] | 0.91 - 2.4[6] |
| Human 5-HT2A | 7.5[4] | 400 - 447[6] |
| Human 5-HT1A | 5.4[4] | - |
| Human 5-HT6 | 5.2[4] | - |
| Human 5-HT7 | 5.6[4] | - |
The data in Table 1 clearly indicate that Ro 60-0175 is a potent agonist at both 5-HT2C and 5-HT2B receptors, with significantly lower potency at the 5-HT2A receptor. Its affinity for other serotonin receptor subtypes is considerably lower.
In Vivo Preclinical Evaluation
Following its promising in vitro profile, Ro 60-0175 underwent extensive in vivo testing in various animal models to assess its potential therapeutic effects and to understand its mechanism of action in a physiological context.
Behavioral Pharmacology
A range of behavioral models were used to investigate the effects of Ro 60-0175 on behaviors relevant to depression, anxiety, and obsessive-compulsive disorder.
-
Locomotor Activity: Systemic administration of Ro 60-0175 was found to induce hypolocomotion in rats, an effect that could be reversed by the selective 5-HT2C receptor antagonist SB-242084.[7] This effect is a characteristic feature of 5-HT2C receptor agonists.
-
Anxiety Models: The effects of Ro 60-0175 in animal models of anxiety were complex. In the Vogel conflict test, a model sensitive to anxiolytic drugs, Ro 60-0175 did not show a significant effect.[7] The rationale for using the Vogel conflict test is its ability to detect anxiolytic-like activity by measuring the suppression of punished behavior. In other models, such as the social interaction test, Ro 60-0175 produced sedative-like effects rather than clear anxiolytic or anxiogenic responses.[7]
-
Models of Obsessive-Compulsive Disorder: Ro 60-0175 demonstrated anti-compulsive-like effects in several preclinical models. For instance, it was shown to reduce schedule-induced polydipsia in rats, a model of compulsive behavior.[8]
Neurochemical Studies: In Vivo Microdialysis
To investigate the neurochemical mechanisms underlying its behavioral effects, in vivo microdialysis studies were conducted. This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Experimental Protocol: In Vivo Microdialysis
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest, such as the nucleus accumbens. The nucleus accumbens is a key region in the brain's reward circuitry and is implicated in addiction and mood disorders, making it a relevant target for investigating the effects of a potential CNS therapeutic.[7][9]
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples, containing extracellular neurotransmitters, are collected at regular intervals.
-
Neurotransmitter Analysis: The concentration of neurotransmitters, such as dopamine, in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Drug Administration: Ro 60-0175 is administered systemically, and its effect on neurotransmitter levels is monitored over time.
Studies using this technique revealed that Ro 60-0175 inhibits dopamine release in the mesolimbic pathway, a key circuit involved in reward and motivation.[6] This effect was blocked by the 5-HT2C antagonist SB-242084, confirming the involvement of 5-HT2C receptors.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of Ro 60-0175 is the activation of 5-HT2C receptors, which are predominantly coupled to the Gq/11 G-protein. This initiates a downstream signaling cascade as illustrated in the diagram below.
Sources
- 1. Innovative Approaches for the Development of Antidepressant Drugs: Current and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PathWhiz [smpdb.ca]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 7. 5-HT2C receptors in the nucleus accumbens constrain the rewarding effects of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of 5-HT2A/2C receptors within the nucleus accumbens increases local dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 60-0175 fumarate binding affinity for serotonin receptors
An In-Depth Technical Guide to the Serotonin Receptor Binding Affinity of Ro 60-0175 Fumarate
Abstract
Ro 60-0175, also known as (S)-5-fluoro-6-chloro-α-methylisotryptamine, is a potent and selective serotonin receptor agonist developed by Hoffmann-La Roche.[1] It has become an invaluable pharmacological tool for investigating the physiological and pathological roles of the serotonin 2C (5-HT2C) receptor. This guide provides a comprehensive overview of the binding affinity and functional potency of Ro 60-0175 across various serotonin receptor subtypes. We will delve into the experimental methodologies used to determine these parameters, explain the causality behind the protocols, and present the data in a clear, structured format to facilitate understanding and application in a research context.
Introduction: The Significance of Ro 60-0175 in Serotonin Research
The serotonin system, with its 14 distinct receptor subtypes, modulates a vast array of physiological processes, including mood, appetite, cognition, and motor control.[2][3] The 5-HT2 family of receptors, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[4]
Distinguishing the specific functions of these closely related subtypes is a significant challenge in pharmacology. The development of selective ligands like Ro 60-0175 has been pivotal. Ro 60-0175 is recognized primarily as a potent 5-HT2C receptor agonist.[5] Its utility stems from its high affinity for the 5-HT2C receptor and its selectivity over the 5-HT2A subtype and other serotonin receptors. This selectivity allows researchers to probe 5-HT2C-mediated functions with greater precision, contributing to our understanding of its role in anxiety, depression, obesity, and obsessive-compulsive disorder.[2][6][7] However, as this guide will detail, a comprehensive understanding of its full binding profile, including its potent activity at the 5-HT2B receptor, is crucial for accurate interpretation of experimental results.[1][8]
Binding Affinity Profile of Ro 60-0175
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. For ease of comparison, these values are often expressed as the negative logarithm (pKi), where a higher pKi value indicates greater affinity.
Ro 60-0175 displays a distinct selectivity profile, with its highest affinity for the human 5-HT2C receptor, followed closely by the 5-HT2B and then the 5-HT2A receptor.[1][8][9] Its affinity for other serotonin receptor subtypes, such as 5-HT1A, 5-HT6, and 5-HT7, is substantially lower.[9]
Table 1: Ro 60-0175 Binding Affinity (Ki/pKi) at Human Serotonin Receptors
| Receptor Subtype | Ki (nM) | pKi | Reference(s) |
| 5-HT2C | 1 | 9.0 | [9] |
| 5-HT2A | 32 - 39 | 7.41 - 7.5 | [9][10] |
| 5-HT1A | > 1,995 | < 5.7 | [9] |
| 5-HT6 | > 1,995 | < 5.7 | [9] |
| 5-HT7 | > 1,995 | < 5.7 | [9] |
Note: Data is compiled from studies using recombinant human receptors. Ki values can vary slightly between different experimental setups.
The following diagram visually represents the selectivity of Ro 60-0175 for the 5-HT2 receptor family.
Functional Activity and Potency
While binding affinity describes how well a drug binds to a receptor, functional activity describes the cellular response initiated by that binding. Ro 60-0175 acts as an agonist at the 5-HT2 receptor subtypes, meaning it activates the receptor to produce a biological response.[1] Its potency (EC50) and efficacy (Emax) have been characterized, revealing important nuances in its pharmacological profile.
-
Potency (EC50): The half-maximal effective concentration; the concentration of an agonist that produces 50% of the maximal possible response. A lower EC50 indicates greater potency.
-
Efficacy (Emax): The maximum response achievable from an agonist.
Ro 60-0175 is a potent full agonist at the 5-HT2B and 5-HT2C receptors, while acting as a less potent agonist at the 5-HT2A receptor.[1][9] The exceptionally high potency at the 5-HT2B receptor is a critical consideration for researchers, as this receptor is implicated in cardiac function.[3][8]
Table 2: Ro 60-0175 Functional Potency (EC50) at Human 5-HT2 Receptors
| Receptor Subtype | EC50 (nM) | Efficacy (% of 5-HT max response) | Reference(s) |
| 5-HT2B | 0.9 - 2.4 | 79 - 130% | [1][9] |
| 5-HT2C | 32 - 52 | 84 - 88% | [1][9] |
| 5-HT2A | 400 - 447 | 69 - 91% | [1][9] |
Signaling Pathway
Activation of 5-HT2C receptors by Ro 60-0175 initiates a canonical signaling cascade through the Gαq subunit of the heterotrimeric G-protein. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a common method for quantifying receptor activation in functional assays.
Experimental Methodologies: Determining Binding Affinity
The determination of binding parameters like Ki is a cornerstone of pharmacological characterization. The gold standard method is the competition radioligand binding assay .[11][12][13] This technique is highly sensitive and allows for precise quantification of the interaction between a test compound (e.g., Ro 60-0175) and its target receptor.[13]
Causality in Experimental Design
The logic of this assay is to measure how effectively the unlabeled test compound "competes" with a known high-affinity radiolabeled ligand for binding to the receptor. By increasing the concentration of the unlabeled compound, less of the radioligand can bind. This displacement is measured and used to calculate the affinity of the test compound.
Detailed Protocol: Competition Radioligand Binding Assay
This protocol is a generalized representation for determining the Ki of Ro 60-0175 at a specific serotonin receptor subtype.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the human serotonin receptor of interest (e.g., 5-HT2C).[9]
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]mesulergine for 5-HT2C). The concentration used should be close to its Kd value.
-
Test Compound: this compound, dissolved (e.g., in DMSO) and serially diluted to create a range of concentrations.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions like MgCl2.[11][14]
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding (NSB) Agent: A high concentration of a non-radiolabeled ligand (e.g., 10 µM mianserin) to saturate all specific binding sites.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[11]
-
Scintillation Counter: To measure radioactivity.
2. Membrane Preparation:
-
Grow cells expressing the target receptor to near confluence.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an appropriate buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.[11]
3. Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay buffer to a specific protein concentration.[11]
-
Set up the assay in a 96-well plate. For each concentration of the test compound, you will have triplicate wells.
-
To the wells, add:
-
Total Binding (TB): Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + NSB Agent.
-
Competition: Membranes + Radioligand + specific concentration of Ro 60-0175.
-
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[11]
4. Data Analysis:
-
Calculate Specific Binding: For each data point, subtract the average NSB counts from the total counts.
-
Specific Binding = Total CPM - Average NSB CPM
-
-
Determine IC50: Plot the percentage of specific binding against the log concentration of Ro 60-0175. Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[14]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
-
-
-
Conclusion
This compound is a powerful research tool characterized by its high affinity and agonist activity at serotonin 5-HT2C and 5-HT2B receptors.[1] It demonstrates significant selectivity over the 5-HT2A receptor and has minimal affinity for a wide range of other serotonin receptor subtypes.[9] This pharmacological profile makes it instrumental in dissecting the specific contributions of the 5-HT2C receptor to various neurological functions and disease states. However, its potent agonism at 5-HT2B receptors necessitates careful consideration in experimental design and data interpretation. The methodologies outlined in this guide, particularly the competition radioligand binding assay, represent the standard for precisely quantifying the binding characteristics that define the utility and selectivity of compounds like Ro 60-0175.
References
-
Title: Ro60-0175 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety Source: European Journal of Pharmacology URL: [Link]
-
Title: Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography Source: Current Protocols in Pharmacology URL: [Link]
-
Title: Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder Source: Frontiers in Pharmacology URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats Source: Psychopharmacology URL: [Link]
-
Title: Further pharmacological characterization of 5-HT(2C) receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo Source: British Journal of Pharmacology URL: [Link]
-
Title: Ro 60-0175 [Ligand Id: 166] activity data from GtoPdb and ChEMBL Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction Source: Translational Psychiatry URL: [Link]
-
Title: Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism Source: ACS Chemical Neuroscience URL: [Link]
-
Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Journal of Visualized Experiments URL: [Link]
-
Title: Action of Ro 60-0175, 5-HT2C receptor agonist in the central nervous system, in obese and diabetic Wistar rat Source: Endocrine Abstracts URL: [Link]
-
Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]
-
Title: Central Serotonin2C Receptor: From Physiology to Pathology Source: Current Neuropharmacology URL: [Link]
-
Title: Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor Source: bioRxiv URL: [Link]
-
Title: Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo Source: British Journal of Pharmacology URL: [Link]
-
Title: Overexpression of 5-HT2C receptors in the Flinders Sensitive Line rat, an animal model of depression Source: Edinburgh Research Explorer URL: [Link]
-
Title: Effects of two selective 5-HT2C receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze Source: SciELO URL: [Link]
Sources
- 1. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder [frontiersin.org]
- 3. resources.tocris.com [resources.tocris.com]
- 4. um.edu.mt [um.edu.mt]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Ro 60-0175 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. biorxiv.org [biorxiv.org]
Preclinical Profile of Ro 60-0175 Fumarate: A Technical Guide to its Investigation in Anxiety Models
Abstract
This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of Ro 60-0175 fumarate, a selective 5-HT2C receptor agonist, for anxiety-related disorders. Developed by Hoffmann-La Roche, Ro 60-0175 was investigated for major depressive disorder, anxiety, and obsessive-compulsive disorder, reaching the preclinical stage before its development was discontinued in 1997.[1] This guide synthesizes findings from key preclinical studies, offering a detailed examination of its mechanism of action, the experimental models employed to assess its anxiolytic potential, and a critical analysis of the often-conflicting behavioral outcomes. By providing detailed experimental protocols, data summaries, and mechanistic diagrams, this document serves as a vital resource for researchers and drug development professionals in the fields of neuropsychopharmacology and translational neuroscience.
Introduction: The Rationale for Targeting the 5-HT2C Receptor in Anxiety
The serotonin (5-HT) system is a cornerstone of neuropharmacological research in anxiety and mood disorders. Among the diverse family of 5-HT receptors, the 5-HT2C receptor has emerged as a particularly complex and compelling target.[2] Its predominant localization in the brain and its role in modulating the activity of other neurotransmitter systems, including dopamine and norepinephrine, position it as a critical regulator of mood and affect.[1][2] The development of selective 5-HT2C receptor agonists like Ro 60-0175 was driven by the hypothesis that direct modulation of this receptor could offer a more targeted and potentially more effective therapeutic approach compared to broader-acting agents like selective serotonin reuptake inhibitors (SSRIs).[2]
Ro 60-0175, chemically known as (S)-2-(6-chloro-5-fluoro-indol-1-yl)-1-methylethylamine fumarate, is a potent and selective agonist at 5-HT2C receptors.[1][3] Its preclinical investigation aimed to elucidate the precise role of 5-HT2C receptor activation in anxiety-related behaviors and to assess its therapeutic potential.
Mechanism of Action of Ro 60-0175
Ro 60-0175 exerts its pharmacological effects primarily through its agonist activity at the 5-HT2C receptor. However, its receptor binding profile reveals a degree of interaction with other 5-HT2 subtypes.
Receptor Binding Affinity and Selectivity
Ro 60-0175 is a potent agonist at both 5-HT2B and 5-HT2C receptors, with a lower affinity for the 5-HT2A receptor.[1] This selectivity is crucial for interpreting its behavioral effects, as the 5-HT2A and 5-HT2C receptors can have opposing roles in the regulation of anxiety.
| Receptor Subtype | EC50 (nM) | Emax (%) |
| 5-HT2B | 0.91–2.4 | 79–130 |
| 5-HT2C | 32–52 | 84–88 |
| 5-HT2A | 400–447 | 69–91 |
| Table 1: Receptor Activation Profile of Ro 60-0175.[1] |
Signaling Pathway
Activation of the 5-HT2C receptor by Ro 60-0175 initiates a cascade of intracellular signaling events. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.
Figure 2: Experimental workflow for the Elevated Plus-Maze test.
Methodology:
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Animals: Male mice are typically used. They should be habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) 30 minutes before testing. [4]4. Testing Procedure: Each mouse is placed in the center of the maze, facing one of the open arms. Its behavior is recorded for a 5-minute session.
-
Data Analysis: Key parameters measured include the time spent in and the number of entries into the open and closed arms. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect. Locomotor activity (total distance traveled) should also be assessed to control for sedative or hyper-locomotor effects.
Social Interaction Test Protocol for Rats
Methodology:
-
Apparatus: A dimly lit, open-field arena.
-
Animals: Male rats, housed in pairs, are used. They are habituated to the testing arena for a short period before the test.
-
Drug Administration: Ro 60-0175 is administered subcutaneously (s.c.) at varying doses (e.g., 0.5, 1, and 3 mg/kg). [3]4. Testing Procedure: Pairs of unfamiliar rats, both treated with either vehicle or Ro 60-0175, are placed in the arena, and their social interaction (e.g., sniffing, grooming, following) is recorded for a 10-minute session.
-
Data Analysis: The primary measure is the total time spent in active social interaction. A significant increase in interaction time without a change in locomotor activity suggests an anxiolytic effect. A concurrent decrease in both social interaction and locomotion is indicative of sedation. [3][5]
Discussion: Interpreting the Contradictory Findings
The conflicting results from preclinical studies of Ro 60-0175 highlight the complexity of the 5-HT2C receptor's role in anxiety. Several factors may contribute to these discrepancies:
-
Animal Model Specificity: Different anxiety models tap into distinct neurobiological circuits. The anxiolytic-like effects observed in the panic model (dPAG stimulation) suggest that 5-HT2C receptor agonism may be more effective for specific subtypes of anxiety, such as panic disorder, rather than generalized anxiety. [6]* Dose-Response Relationship: The sedative effects of Ro 60-0175 at higher doses can mask potential anxiolytic effects. [3][5]This underscores the importance of a comprehensive dose-response analysis in preclinical studies. The sedative effects, including hypolocomotion, are reversed by the selective 5-HT2C receptor antagonist SB-242084, confirming the involvement of this receptor. [3]* Species and Strain Differences: The use of different species (rats vs. mice) and strains can contribute to variability in behavioral responses to psychoactive compounds.
-
Interaction with other Neurotransmitter Systems: Activation of 5-HT2C receptors can inhibit dopamine release in the mesolimbic pathway, which may contribute to the observed sedative and anhedonic-like effects in some models. [1]
Conclusion and Future Directions
The preclinical investigation of this compound provides valuable insights into the role of the 5-HT2C receptor in anxiety. While the compound did not advance to clinical trials for anxiety disorders, the research has significantly contributed to our understanding of serotonergic modulation of fear and anxiety. The findings suggest that while global activation of 5-HT2C receptors may not be a viable strategy for treating generalized anxiety due to sedative side effects, more targeted approaches, potentially focusing on specific neural circuits or in combination with other pharmacological agents, may hold therapeutic promise.
Future research should focus on:
-
Circuit-Specific Manipulation: Utilizing advanced techniques like optogenetics and chemogenetics to dissect the role of 5-HT2C receptors in specific brain regions and circuits involved in anxiety.
-
Development of Biased Agonists: Designing ligands that selectively activate specific downstream signaling pathways of the 5-HT2C receptor to potentially separate therapeutic effects from side effects.
-
Translational Studies: Employing more sophisticated behavioral paradigms with greater translational relevance to human anxiety disorders.
References
-
Ro60-0175 - Wikipedia. (n.d.). Retrieved from [Link]
- Kennett, G. A., Lightowler, S., Trail, B., Bright, F., & Bromidge, S. (2000). Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety. European Journal of Pharmacology, 387(2), 197–204.
-
ResearchGate. (n.d.). Effects of RO 60 0175, a 5-HT2C receptor agonist, in three animal models of anxiety. Retrieved from [Link]
- Nic Dhonnchadha, B. A., Bourin, M., & Hascoët, M. (2003). Anxiolytic-like effects of 5-HT2 ligands on three mouse models of anxiety. PubMed, 12(4), 203-14.
- Jenck, F., Moreau, J. L., Berendsen, H. H., Boes, M., Broekkamp, C. L., Martin, J. R., Wichmann, J., & Van Delft, A. M. (1998). Antiaversive effects of 5HT2C receptor agonists and fluoxetine in a model of panic-like anxiety in rats. European Neuropsychopharmacology, 8(3), 161–168.
- Haddjeri, N., Blier, P., & de Montigny, C. (2010). 5-HT2C receptor activation prevents stress-induced enhancement of brain 5-HT turnover and extracellular levels in the mouse brain: modulation by chronic paroxetine treatment. Journal of Neurochemistry, 115(4), 863-73.
- Scarpelli, G., Alves, S. H., Landeira-Fernandez, J., & de Mello Cruz, A. P. (2009). Effects of two selective 5-HT2C receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze. Psicologia: Reflexão e Crítica, 22(3).
-
ResearchGate. (n.d.). Effects of RO 60-0175 in the open field test in SERT +/+ and -/- mice. Retrieved from [Link]
- Jenck, F. (1998). The role of 5-HT2c receptors in affective disorders.
- Gardner, E. L., & Malas, T. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder. Frontiers in Pharmacology, 8, 296.
- Martin, J. R., Bös, M., Jenck, F., & Moreau, J. L. (2015). 5-HT 2C Receptor Desensitization Moderates Anxiety in 5-HTT Deficient Mice: From Behavioral to Cellular Evidence. International Journal of Neuropsychopharmacology, 18(10), pyv050.
-
Neurophar (UPF). (n.d.). Publications. Retrieved from [Link]
- Jenck, F. (1998). The role of 5ht2c receptors in affective disorders. Taylor & Francis Online.
- Jenck, F., Martin, J. R., Bös, M., & Moreau, J. L. (2015). 5-HT Receptor Desensitization Moderates Anxiety in 5-HTT... International Journal of Neuropsychopharmacology, 18(10).
- Jastrzębska, J., Frankowska, M., Smaga, I., Hubalewska-Mazgaj, M., Suder, A., Pieniążek, R., Przegaliński, E., & Filip, M. (2023). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction. Pharmacological Reports, 75(1), 160-176.
- Jastrzębska, J., Frankowska, M., Smaga, I., Hubalewska-Mazgaj, M., Suder, A., Pieniążek, R., Przegaliński, E., & Filip, M. (2023). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction. PMC.
-
ResearchGate. (n.d.). (PDF) Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction. Retrieved from [Link]
Sources
- 1. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like effects of 5-HT2 ligands on three mouse models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiaversive effects of 5HT2C receptor agonists and fluoxetine in a model of panic-like anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Landscape of Ro 60-0175 Fumarate: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the neurochemical effects following the administration of Ro 60-0175 fumarate. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, its intricate interactions with key neurotransmitter systems, and the established methodologies for its preclinical evaluation. Our focus is on providing not just data, but a causal understanding of the experimental choices and the interpretation of their outcomes, ensuring scientific integrity and fostering innovative research.
Introduction: Unveiling the Profile of Ro 60-0175
Ro 60-0175, chemically known as (S)-2-(6-Chloro-5-fluoro-indol-1-yl)-1-methylethylamine, is a potent and selective agonist at serotonin 5-HT2C and 5-HT2B receptors, with a comparatively lower affinity for the 5-HT2A receptor subtype. Developed by Hoffmann-La Roche, it has been a critical pharmacological tool for elucidating the role of the 5-HT2C receptor in various physiological and pathological processes. This guide will synthesize the current understanding of Ro 60-0175's neurochemical footprint, with a particular focus on its modulation of dopaminergic and serotonergic systems.
Receptor Binding Profile and Functional Activity
The cornerstone of understanding Ro 60-0175's effects lies in its interaction with serotonin 5-HT2 receptor subtypes. The compound exhibits a distinct affinity and functional potency profile, which is crucial for interpreting its neurochemical and behavioral outcomes.
Table 1: Receptor Binding Affinities (Ki) and Functional Potency (EC50) of Ro 60-0175
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of 5-HT response) |
| Human 5-HT2C | 1 | 32 - 52[1] | 84 - 88% |
| Human 5-HT2B | Not explicitly found as Ki | 0.91 - 2.4[1] | 79 - 130% |
| Human 5-HT2A | 32 | 400 - 447[1] | 69 - 91% |
| Human 5-HT1A | >1000 | - | - |
| Human 5-HT6 | >1000 | - | - |
| Human 5-HT7 | >1000 | - | - |
Note: Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro. EC50 values represent the concentration of the drug that produces 50% of its maximal effect. The high efficacy at the 5-HT2B receptor warrants careful consideration in experimental design due to potential cardiovascular effects.
Core Neurochemical Effect: Modulation of the Mesolimbic Dopamine System
A primary and extensively documented neurochemical effect of Ro 60-0175 is its potent inhibition of the mesolimbic dopamine system, a pathway critically involved in reward, motivation, and addiction. This effect is predominantly mediated by the activation of 5-HT2C receptors.
Mechanism of Action: A Signaling Pathway Perspective
Activation of 5-HT2C receptors, which are Gq/11-coupled, on GABAergic interneurons in the ventral tegmental area (VTA) is the key initiating event. This leads to an increase in GABAergic inhibition of VTA dopamine neurons, resulting in a decreased firing rate and a subsequent reduction in dopamine release in terminal regions such as the nucleus accumbens (NAc).
Caption: Signaling pathway of Ro 60-0175's inhibitory effect on dopamine neurons.
Experimental Evidence: In Vivo Microdialysis and Electrophysiology
The inhibitory effect of Ro 60-0175 on the mesolimbic dopamine system is robustly supported by data from key preclinical techniques.
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. Systemic administration of Ro 60-0175 has been consistently shown to decrease dopamine levels in the nucleus accumbens.
By recording the electrical activity of individual neurons, researchers have demonstrated that systemic administration of Ro 60-0175 dose-dependently decreases the firing rate of dopaminergic neurons in the VTA.
Modulation of Other Neurotransmitter Systems
While the impact on the dopamine system is a primary focus, Ro 60-0175 also exerts influence on other critical neurotransmitter systems.
Serotonin System
The administration of Ro 60-0175 can influence the serotonin system itself. Studies have shown that it can prevent stress-induced increases in serotonin turnover (as measured by the ratio of the metabolite 5-HIAA to 5-HT) in various brain regions. This suggests a role for 5-HT2C receptors in regulating the response of the serotonin system to aversive stimuli.
GABAergic System
Beyond the VTA, Ro 60-0175 has been shown to modulate GABAergic function in other brain regions. For instance, in the substantia nigra pars reticulata (SNr), a key output nucleus of the basal ganglia, Ro 60-0175 can increase the firing rate of GABAergic neurons and enhance GABA release. This highlights the broader impact of 5-HT2C receptor activation on inhibitory neurotransmission throughout the brain.
Behavioral Pharmacology of Ro 60-0175
The neurochemical effects of Ro 60-0175 translate into a distinct behavioral profile, which has been characterized across a range of preclinical models.
Table 2: Summary of Reported Behavioral Effects of Ro 60-0175 in Rodents
| Behavioral Domain | Model | Observed Effect | Putative Mechanism |
| Locomotor Activity | Open Field Test | Decreased locomotor activity (hypolocomotion).[2][3] | Inhibition of mesolimbic dopamine. |
| Anxiety | Elevated Plus Maze, Social Interaction Test | Conflicting results; some studies report anxiolytic-like effects, others show no effect or even anxiogenic-like responses.[2] | Complex interaction of 5-HT2C receptor modulation in different brain circuits. |
| Depression | Forced Swim Test | Antidepressant-like effects (decreased immobility). | Modulation of serotonin and dopamine systems. |
| Drug Seeking | Drug Discrimination, Self-Administration | Attenuates the reinforcing and discriminative stimulus effects of drugs of abuse like nicotine.[4] | Inhibition of the reward pathway. |
| Obsessive-Compulsive Disorder (OCD) | Marble Burying, Nestlet Shredding | Reduces repetitive behaviors.[5] | Modulation of cortico-striato-thalamo-cortical (CSTC) circuits. |
Key Experimental Methodologies: A Practical Overview
Reproducible and reliable data are paramount in neuropharmacological research. This section provides a high-level, step-by-step overview of the core techniques used to characterize the neurochemical effects of Ro 60-0175.
In Vivo Microdialysis with HPLC-ECD for Dopamine Measurement
Objective: To measure extracellular dopamine concentrations in the nucleus accumbens of a freely moving rat following Ro 60-0175 administration.
Experimental Workflow:
Caption: Workflow for in vivo microdialysis experiment.
Step-by-Step Protocol Outline:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Following aseptic procedures, drill a small hole in the skull above the target brain region (nucleus accumbens).
-
Slowly lower a guide cannula to the predetermined coordinates and secure it with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens.
-
Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period for the tissue to equilibrate.
-
-
Sample Collection and Drug Administration:
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for a predetermined period post-injection.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to separate and quantify dopamine.
-
Express the results as a percentage of the baseline dopamine levels.
-
In Vivo Single-Unit Electrophysiology of VTA Dopamine Neurons
Objective: To record the firing rate of individual dopamine neurons in the VTA of an anesthetized rat in response to Ro 60-0175 administration.
Experimental Workflow:
Sources
- 1. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 2. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder [frontiersin.org]
Ro 60-0175 Fumarate: A Comprehensive Technical Guide for Neuroscience Research
Introduction: Unveiling the Potential of a Selective Serotonergic Tool
In the intricate landscape of neuroscience research, precision tools are paramount to dissecting the complex neural circuits that govern behavior and cognition. Ro 60-0175 fumarate, a potent and selective serotonin 2C (5-HT2C) receptor agonist, has emerged as an invaluable pharmacological agent for elucidating the multifaceted roles of the serotonergic system.[1][2] Developed by Hoffmann–La Roche, this compound, chemically known as (S)-5-fluoro-6-chloro-α-methylisotryptamine, provides researchers with a means to selectively activate 5-HT2C receptors, thereby enabling the investigation of their involvement in a wide array of physiological and pathological processes.[3] This guide offers an in-depth technical overview of this compound, from its fundamental mechanism of action to practical, field-proven experimental protocols, designed to empower researchers in their quest to unravel the complexities of the brain.
Core Mechanism of Action: A Deep Dive into 5-HT2C Receptor Modulation
Ro 60-0175's utility as a research tool is fundamentally rooted in its high affinity and functional agonism at the 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[4] While it is celebrated for its selectivity, it is crucial to acknowledge its activity at other serotonin receptor subtypes, albeit with lower potency.
Receptor Binding and Functional Activity Profile
The selectivity of Ro 60-0175 is a cornerstone of its application. The following table summarizes its binding affinities (pKi) and functional potencies (EC50) at various human serotonin receptors, providing a quantitative basis for experimental design and data interpretation.
| Receptor Subtype | pKi (human) | EC50 (human) | Efficacy (%) | Reference |
| 5-HT2C | 9.0 | 32–52 nM | 84–88% | [1][3] |
| 5-HT2B | - | 0.91–2.4 nM | 79–130% | [3] |
| 5-HT2A | 7.5 | 400–447 nM | 69–91% | [1][3] |
| 5-HT1A | 5.4 | - | - | [1] |
| 5-HT6 | 5.2 | - | - | [1] |
| 5-HT7 | 5.6 | - | - | [1] |
Table 1: Receptor Binding and Functional Activity of Ro 60-0175. This data highlights the compound's high potency at the 5-HT2C receptor.
The causality behind choosing Ro 60-0175 lies in its ability to preferentially activate 5-HT2C receptors at low concentrations, minimizing off-target effects. However, at higher doses, engagement of 5-HT2B and 5-HT2A receptors is a critical consideration for accurate data interpretation.[3][5]
Signaling Cascade: From Receptor Binding to Cellular Response
Activation of the 5-HT2C receptor by Ro 60-0175 initiates a cascade of intracellular events. The 5-HT2C receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4][6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] These signaling events ultimately modulate neuronal excitability and gene expression.[4] Recent research also indicates that 5-HT2C receptors can couple to other G-protein pathways, including Gi/o/z and G12/13, adding another layer of complexity to its signaling profile.[6][7]
Figure 1: 5-HT2C Receptor Signaling Pathway. This diagram illustrates the primary signaling cascade initiated by Ro 60-0175 binding to the 5-HT2C receptor.
Applications in Neuroscience Research: A Practical Guide
The selective activation of 5-HT2C receptors by Ro 60-0175 has proven instrumental in a variety of research areas, including the study of anxiety, depression, obsessive-compulsive disorder (OCD), and substance use disorders.[3][8][9]
Investigating Anxiety and Sedation
Ro 60-0175 has been shown to produce sedative-like effects and reduce locomotion in rodents, an effect that can be reversed by a selective 5-HT2C receptor antagonist like SB-242084.[10] While some studies report anxiolytic-like effects at specific doses in certain models, others have found no clear anxiolytic or anxiogenic profile, often observing sedation at higher doses.[10][11] This highlights the importance of careful dose-response studies and the selection of appropriate behavioral paradigms.
Modulating the Mesolimbic Dopamine System and Addiction
A significant body of research has utilized Ro 60-0175 to probe the inhibitory control of the serotonergic system over the mesolimbic dopamine pathway.[3][12] Administration of Ro 60-0175 has been shown to decrease dopamine release in the nucleus accumbens and reduce the firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[12] These effects are blocked by 5-HT2C antagonists, confirming the receptor's role in this regulation.[12] This mechanism underlies the observed attenuation of the behavioral effects of drugs of abuse like cocaine and nicotine by Ro 60-0175.[9][13][14][15]
Experimental Protocols: A Step-by-Step Approach
The following protocols are provided as a starting point for researchers. It is imperative to optimize these methodologies for specific experimental conditions and to adhere to all institutional and national guidelines for animal care and use.
In Vivo Microdialysis for Dopamine Release
This protocol allows for the in vivo measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.
Objective: To measure the effect of Ro 60-0175 on dopamine release in the nucleus accumbens.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Microdialysis probes and pump
-
HPLC system with electrochemical detection
-
Stereotaxic apparatus
-
Anesthesia
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period of at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 20 minutes for at least 60-90 minutes to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer Ro 60-0175 (e.g., 1 mg/kg, i.p.) or vehicle.[12]
-
Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ED.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
Drug Discrimination Studies
This behavioral paradigm assesses the interoceptive (subjective) effects of a drug.
Objective: To determine if animals can discriminate Ro 60-0175 from vehicle and to test for generalization with other compounds.
Materials:
-
This compound
-
Vehicle
-
Operant conditioning chambers equipped with two levers and a food dispenser
-
Food pellets
Procedure:
-
Training: Train food-deprived rats to press one lever ("drug lever") for a food reward following an injection of Ro 60-0175 (e.g., 2.5 mg/kg, s.c.) and a second lever ("vehicle lever") for a food reward following a vehicle injection. Training sessions are typically conducted daily.
-
Discrimination Acquisition: Continue training until the animals reliably select the correct lever based on the injection administered (e.g., >80% correct responses on both levers for several consecutive days).
-
Generalization Testing: Once discrimination is established, test the effects of different doses of Ro 60-0175 or other drugs of interest. In these test sessions, responses on either lever may be reinforced, or reinforcement may be withheld to assess the drug's subjective effects without further learning.
-
Data Analysis: The primary dependent measure is the percentage of responses on the drug-associated lever.
Figure 2: General In Vivo Experimental Workflow. This diagram outlines the key stages of a typical in vivo experiment using Ro 60-0175.
Practical Considerations and Self-Validating Systems
To ensure the trustworthiness of experimental outcomes, several key considerations should be addressed:
-
Solubility and Vehicle: this compound is soluble in water and DMSO.[1] For in vivo studies, sterile 0.9% saline is a commonly used vehicle.[16] It is crucial to ensure complete dissolution and to prepare fresh solutions. Some protocols suggest using a combination of DMSO, PEG300, Tween-80, and saline for optimal solubility.[17][18]
-
Dose Selection: The effective dose of Ro 60-0175 can vary significantly depending on the animal species, route of administration, and the specific behavioral or physiological endpoint being measured. A thorough dose-response study is essential for each new experimental paradigm. Doses in rodent studies typically range from 0.1 to 10 mg/kg.[8][10][13]
-
Control Experiments: The inclusion of appropriate control groups is non-negotiable. This includes a vehicle-treated group to control for the effects of the injection procedure and the vehicle itself. Furthermore, to confirm that the observed effects are mediated by 5-HT2C receptors, a separate group pre-treated with a selective 5-HT2C antagonist (e.g., SB-242084) prior to Ro 60-0175 administration is a critical self-validating component of the experimental design.[9][10][12]
-
Route of Administration: Ro 60-0175 is centrally active following systemic administration (e.g., intraperitoneal or subcutaneous injection).[1] The choice of administration route will influence the pharmacokinetics of the compound and should be consistent within an experiment.
Conclusion: A Powerful Tool for Serotonergic Inquiry
This compound stands as a robust and reliable research tool for investigating the functional roles of the 5-HT2C receptor. Its well-characterized pharmacology, coupled with the availability of selective antagonists for validation, allows for rigorous and reproducible experimental designs. By understanding its mechanism of action, carefully considering experimental parameters, and incorporating self-validating controls, researchers can confidently leverage Ro 60-0175 to continue to unravel the profound influence of the serotonergic system on brain function and behavior.
References
-
Ro60-0175 - Wikipedia. (n.d.). Retrieved from [Link]
-
Kennett, G. A., et al. (2000). Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety. European Journal of Pharmacology, 387(2), 197–204. Retrieved from [Link]
-
St-Gelais, F., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. Retrieved from [Link]
-
Bortolozzi, A., et al. (2007). The serotonin 2C receptor agonist Ro-60-0175 attenuates effects of nicotine in the five-choice serial reaction time task and in drug discrimination. Psychopharmacology, 193(3), 391–402. Retrieved from [Link]
-
Masson, J., et al. (2012). 5-HT2C receptor signaling pathways. ResearchGate. Retrieved from [Link]
-
St-Gelais, F., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. Retrieved from [Link]
-
Di Giovanni, G., et al. (2000). Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors. Brain Research, 869(1-2), 163–169. Retrieved from [Link]
-
Werry, T. D., et al. (2005). Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2. Journal of Neurochemistry, 93(6), 1615–1626. Retrieved from [Link]
-
Manvich, D. F., et al. (2012). Effects of serotonin 2C receptor agonists on the behavioral and neurochemical effects of cocaine in squirrel monkeys. The Journal of Pharmacology and Experimental Therapeutics, 341(2), 424–434. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are 5-HT2C receptor agonists and how do they work? Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ro 60-0175 [Ligand Id: 166] activity data from GtoPdb and ChEMBL. Retrieved from [Link]
-
Filip, M., et al. (2020). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of cocaine addiction and depression. ResearchGate. Retrieved from [Link]
-
Tizabi, Y., et al. (2021). Lateral Habenula 5-HT2C Receptor Function Is Altered by Acute and Chronic Nicotine Exposures. International Journal of Molecular Sciences, 22(11), 5898. Retrieved from [Link]
-
Kleven, M. S., et al. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder. Frontiers in Pharmacology, 8, 276. Retrieved from [Link]
-
Cervo, L., et al. (2014). Serotonin2C receptors modulate dopamine transmission in the nucleus accumbens independently of dopamine release: behavioral, neurochemical and molecular studies with cocaine. Addiction Biology, 19(1), 37-49. Retrieved from [Link]
-
Nic Dhonnchadha, B. A., et al. (2003). Anxiolytic-like effects of 5-HT2 ligands on three mouse models of anxiety. Behavioural Brain Research, 140(1-2), 135–147. Retrieved from [Link]
-
De Deurwaerdère, P., et al. (2004). Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens. The Journal of Neuroscience, 24(13), 3235–3241. Retrieved from [Link]
-
Bortolozzi, A., et al. (2007). The serotonin(2C) receptor agonist Ro-60-0175 attenuates effects of nicotine in the five-choice serial reaction time task and in drug discrimination. Psychopharmacology, 193(3), 391-402. Retrieved from [Link]
-
Filip, M., et al. (2020). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction. eLife, 9, e59491. Retrieved from [Link]
-
LeSage, M. G., et al. (2012). Enhanced Attenuation of Nicotine Discrimination in Rats by Combining Nicotine-Specific Antibodies with a Nicotinic Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics, 341(1), 226–235. Retrieved from [Link]
-
Probes & Drugs. (n.d.). Ro60-0175 (PD049972, XJJZQXUGLLXTHO-ZETCQYMHSA-N). Retrieved from [Link]
-
Di Giovanni, G., et al. (2000). Acute administration of amitriptyline and mianserin increases dopamine release in the rat nucleus accumbens : possible involvement of serotonin2C receptors. OAR@UM. Retrieved from [Link]
-
Boothman, L. J., et al. (2008). Further pharmacological characterization of 5-HT(2C) receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo. British Journal of Pharmacology, 155(3), 377–387. Retrieved from [Link]
-
Halberstadt, A. L. (2015). Head-twitch response in rodents induced by the ... Wiley Online Library. Retrieved from [Link]
-
Bubar, M. J., et al. (2011). Differential regulation of the mesoaccumbens dopamine circuit by ... Neuroscience, 197, 221-233. Retrieved from [Link]
-
Zangrossi, H., et al. (2008). Effects of two selective 5-HT2C receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze. Psicologia: Reflexão e Crítica, 21(2), 297-302. Retrieved from [Link]
-
Fletcher, P. J., et al. (2008). The 5-HT2C receptor agonist Ro60-0175 reduces cocaine self-administration and reinstatement induced by the stressor yohimbine, and contextual cues. Neuropsychopharmacology, 33(6), 1402–1412. Retrieved from [Link]
-
Vickers, S. P., et al. (2001). Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats. Journal of Psychopharmacology, 15(4), 235–245. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding affinity (pK i ) for 5-HT receptors. Retrieved from [Link]
Sources
- 1. This compound | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 2. 5-HT2C Receptor Agonists Products: R&D Systems [rndsystems.com]
- 3. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 4. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder [frontiersin.org]
- 9. The 5-HT2C receptor agonist Ro60-0175 reduces cocaine self-administration and reinstatement induced by the stressor yohimbine, and contextual cues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anxiolytic-like effects of 5-HT2 ligands on three mouse models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The serotonin 2C receptor agonist Ro-60-0175 attenuates effects of nicotine in the five-choice serial reaction time task and in drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchwithrowan.com [researchwithrowan.com]
- 15. sci-hub.se [sci-hub.se]
- 16. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes & Protocols: In Vivo Dosing of Ro 60-0175 Fumarate in Rat Models
Introduction and Scientific Rationale
Ro 60-0175 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, including areas of the limbic system.[1] Developed by Hoffmann-La Roche, this compound has become a critical tool in neuroscience research to probe the physiological and behavioral roles of the 5-HT2C receptor. It displays high affinity for the 5-HT2C subtype, with good to moderate selectivity over the 5-HT2A and 5-HT2B subtypes, and minimal affinity for other serotonin receptors.[2][3][4]
The activation of 5-HT2C receptors is implicated in the regulation of mood, appetite, and cognition. Consequently, Ro 60-0175 has been extensively used in preclinical rat models to investigate its therapeutic potential in conditions such as anxiety, depression, obesity, and substance addiction.[5][6][7] In vivo, Ro 60-0175 administration in rats has been shown to produce a range of effects, including appetite suppression, reduced locomotion, and modulation of dopamine release in the mesolimbic pathway.[1][8][9]
These application notes provide a comprehensive guide for researchers on the effective and reproducible in vivo administration of Ro 60-0175 fumarate in rats, grounded in established pharmacological principles and published data.
Preclinical Study Design: Core Principles
The design of a robust in vivo study using Ro 60-0175 requires careful consideration of the dose, administration route, and vehicle. The optimal parameters are intrinsically linked to the experimental hypothesis.
2.1. Causality in Dose Selection
The selection of an appropriate dose is paramount and is dictated by the desired physiological outcome. Doses reported in the literature vary based on the targeted behavior or endpoint.
-
Low Dose Range (0.1 - 1.0 mg/kg): Often sufficient for observing specific behavioral effects with minimal confounding sedative effects. For instance, doses as low as 0.1 mg/kg have been shown to decrease marble-burying behavior, an anti-obsessive-like effect. Doses of 0.3 and 1 mg/kg have been used in models of anxiety and punished lever-pressing with observed sedative-like profiles.
-
Mid Dose Range (1.0 - 3.0 mg/kg): This range is commonly used to investigate effects on cocaine self-administration, anxiety, and dopamine release.[5][8][9][10] A dose of 1 mg/kg has been shown to reduce cocaine reinforcement, while 3 mg/kg significantly decreases dopamine efflux in the striatum and nucleus accumbens.[5][8][9] This range is also where hypolocomotion becomes more pronounced.[7]
-
High Dose Range (>3.0 mg/kg): Higher doses can be used, but researchers must be cautious of pronounced sedative effects that may mask or confound the interpretation of other behavioral assays.[7][11]
2.2. Route of Administration
Ro 60-0175 is centrally active following systemic administration.[2][3] The most common routes for preclinical studies in rats are:
-
Subcutaneous (s.c.): Provides a slower absorption and potentially longer duration of action compared to intraperitoneal injection. Doses of 0.3, 1, and 3 mg/kg s.c. have been frequently used in anxiety and addiction models.[7][10]
-
Intraperitoneal (i.p.): Allows for rapid absorption and onset of action. It is a widely used route for studying acute behavioral and neurochemical effects.[5][8][9][12]
-
Oral (p.o.): While centrally active orally, this route is less common in acute experimental settings due to variability in absorption and first-pass metabolism.
-
Intracerebral Infusion: For region-specific investigations, direct infusion into brain areas like the ventral hippocampus (VH) or entopeduncular nucleus (EPN) can be performed, using much lower microgram doses (e.g., 0.3-10 µg).[12][13]
2.3. Vehicle Formulation
Ro 60-0175 as a fumarate salt is water-soluble.
-
Primary Vehicle: Sterile 0.9% physiological saline is the most common and recommended vehicle for dissolving this compound for parenteral administration.[5][8][14]
-
Solubility Check: Always ensure the compound is fully dissolved before administration. Gentle warming or vortexing can aid dissolution. The final solution should be a clear, particle-free liquid.
Summary of Reported In Vivo Doses in Rats
The following table summarizes effective doses of Ro 60-0175 reported in peer-reviewed literature for various rat models.
| Dose (mg/kg) | Route | Experimental Model / Effect Observed | Reference(s) |
| 0.3 - 3.0 | s.c. | Sedative effects in anxiety models (Geller-Seifter, social interaction) | [7] |
| 0.3, 1.0, 3.0 | s.c. | Dose-dependent reduction of cocaine self-administration | [10] |
| 1.0 | i.p. | Attenuation of cocaine reinforcement | [5] |
| 3.0 | i.p. | Significant decrease in dopamine efflux in striatum and nucleus accumbens | [8][9] |
| 1.0 - 3.0 | i.p. | Reduction of hyperglycemia and insulin resistance in diabetic/obese rats | [15] |
| 0.125 - 1.0 | i.v. | Dose-related inhibition of 5-HT neuron firing in the dorsal raphe nucleus | [16] |
| 1.0 - 10.0 | i.p. | No significant antiepileptic effects in the maximal dentate activation model | [14] |
| 1.0 µg | intra-VH | Anxiogenic-like effects in the elevated plus-maze | [13] |
Experimental Protocols
4.1. Protocol 1: Preparation of Dosing Solution (1 mg/mL in Saline)
This protocol describes the preparation of a 1 mg/mL stock solution, which is suitable for dosing rats in the 1-10 mL/kg volume range.
Materials:
-
This compound (MW: 342.75 g/mol )[2]
-
Sterile 0.9% Sodium Chloride (Saline) Solution
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL)
-
Sterile syringes and needles (for administration)
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the total volume of dosing solution needed. For example, to prepare 10 mL of a 1 mg/mL solution, you will need 10 mg of this compound.
-
Weigh Compound: Accurately weigh 10.0 mg of this compound using an analytical balance and transfer it to a 15 mL sterile conical tube.
-
Add Vehicle: Add 10 mL of sterile 0.9% saline to the conical tube.
-
Solubilize: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. The solution should be clear and colorless.
-
Dose Calculation: The final dose administered to the animal is based on its body weight.
-
Formula: Injection Volume (mL) = [Dose (mg/kg) x Body Weight (kg)] / Concentration (mg/mL)
-
Example: For a 300g (0.3 kg) rat receiving a 1.0 mg/kg dose from a 1 mg/mL solution:
-
Injection Volume (mL) = [1.0 mg/kg * 0.3 kg] / 1.0 mg/mL = 0.3 mL
-
-
4.2. Protocol 2: Administration via Intraperitoneal (i.p.) Injection
Procedure:
-
Animal Handling: Gently restrain the rat, ensuring it is secure but not overly stressed. Proper handling techniques are crucial for animal welfare and experimental consistency.
-
Prepare Syringe: Draw the calculated volume of the Ro 60-0175 solution into an appropriately sized sterile syringe (e.g., 1 mL) fitted with a 25-27 gauge needle. Remove any air bubbles.
-
Injection Site: Position the rat so its head is tilted slightly downwards. The injection site is in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert the needle at a shallow angle (approximately 10-20 degrees) through the skin and abdominal wall. Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Administer: Inject the solution smoothly and steadily.
-
Withdraw and Monitor: Withdraw the needle and return the rat to its home cage. Monitor the animal for any immediate adverse reactions.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram outlines the logical flow from compound preparation to data acquisition for a typical behavioral study.
Caption: General experimental workflow for in vivo rat studies with Ro 60-0175.
5-HT2C Receptor Signaling Pathway
This diagram illustrates the canonical signaling cascade initiated by Ro 60-0175 binding.
Caption: Simplified 5-HT2C receptor Gq-coupled signaling pathway.
Trustworthiness: In-Study Validation
To ensure the observed effects are specifically mediated by 5-HT2C receptor agonism, a self-validating experimental design is critical.
-
Antagonist Reversal: The most robust method for validation is to pre-treat a cohort of animals with a selective 5-HT2C receptor antagonist, such as SB-242084, prior to Ro 60-0175 administration. The blockade or attenuation of the Ro 60-0175-induced effect by the antagonist provides strong evidence for on-target activity.[7][10][16] For example, the hypolocomotion induced by Ro 60-0175 is effectively reversed by SB-242084.[7]
-
Dose-Response Curve: Establishing a dose-response relationship for the effect of interest demonstrates that the observed outcome is pharmacologically driven and not an artifact.
-
Behavioral Controls: It is crucial to distinguish between a specific behavioral effect (e.g., anxiolysis) and a general, non-specific effect like sedation. Concurrent measurement of locomotor activity is essential to aid in this interpretation.[7]
By adhering to these principles and protocols, researchers can confidently employ Ro 60-0175 as a precise pharmacological tool to elucidate the complex roles of the 5-HT2C receptor in health and disease.
References
-
Wikipedia. (n.d.). Ro60-0175. Retrieved from [Link]
-
Jastrzębska, J., Frankowska, M., Smaga, I., et al. (2021). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction. Pharmacological Reports, 73(4), 1076–1092. Retrieved from [Link]
- Fletcher, P. J., Grottick, A. J., & Higgins, G. A. (2002). Therapeutic Potential of 5-HT2C Receptor Agonists for Addictive Disorders.
-
Vickers, S. P., Clifton, P. G., & Dourish, C. T. (1999). Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats. British Journal of Pharmacology, 127(4), 951–961. Retrieved from [Link]
-
Chojnacka-Wójcik, E., Kłodzińska, A., & Tatarczyńska, E. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder. Frontiers in Pharmacology, 8, 281. Retrieved from [Link]
-
Cunningham, K. A., & Anastasio, N. C. (2019). Evaluation of Selective 5-HT2C Agonists in Acute Seizure Models. ACS Chemical Neuroscience, 10(7), 3144–3153. Retrieved from [Link]
- Boothman, L., et al. (2009). Further pharmacological characterization of 5-HT(2C) receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo. British Journal of Pharmacology, 158(6), 1477-1485.
- Vickers, S. P., & Dourish, C. T. (1998). THE EFFECT OF THE PREFERENTIALLY SELECTIVE 5-HT2C AGONIST Ro 60–0175 ON FOOD CONSUMPTION AND THE BEHAVIOURAL SATIETY SEQUENCE IN THE RAT. Behavioural Pharmacology, 9(Supplement), S90.
-
Kennett, G. A., et al. (2000). Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety. European Journal of Pharmacology, 387(3), 197-204. Retrieved from [Link]
-
De Deurwaerdère, P., Navailles, S., Berg, K. A., Clarke, W. P., & Spampinato, U. (2004). Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens. Journal of Neuroscience, 24(13), 3235–3241. Retrieved from [Link]
- Grottick, A. J., et al. (2000). The serotonin(2C) receptor agonist Ro-60-0175 attenuates effects of nicotine in the five-choice serial reaction time task and in drug discrimination. Psychopharmacology, 150(4), 405-412.
- Jastrzębska, J., et al. (2021). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of cocaine addiction and depression. Pharmacological reports : PR, 73(4), 1076-1092.
-
Velichkova, M., & Georgiev, G. (2019). Action of Ro 60-0175, 5-HT2C receptor agonist in the central nervous system, in obese and diabetic Wistar rat. Endocrine Abstracts, 65, EP961. Retrieved from [Link]
-
Boothman, L., et al. (2009). Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo. British Journal of Pharmacology, 158(6), 1477–1485. Retrieved from [Link]
- Kennett, G. A., et al. (2000). Effects of RO 60 0175, a 5-HT2C receptor agonist, in three animal models of anxiety. European journal of pharmacology, 387(3), 197-204.
- Bubar, M. J., et al. (2011). Serotonin2C receptors in the medial prefrontal cortex regulate cocaine-induced locomotor activity and nucleus accumbens dopamine release. Neuropsychopharmacology, 36(12), 2489-2502.
- Lladó-Pelfort, L., et al. (2018). Preferential modulation of the lateral habenula activity by serotonin 2C receptors. International Journal of Neuropsychopharmacology, 21(11), 1039-1050.
-
Zangrossi, H., Jr., & Graeff, F. G. (2001). Effects of two selective 5-HT2C receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze. Psicologia: Reflexão e Crítica, 14(3), 565-571. Retrieved from [Link]
-
Orban, G., et al. (2014). Role(s) of the 5-HT2C Receptor in the Development of Maximal Dentate Activation in the Hippocampus of Anesthetized Rats. CNS Neuroscience & Therapeutics, 20(7), 651-661. Retrieved from [Link]
- Jastrzębska, J., et al. (2020). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of cocaine addiction and depression.
-
Besson, M. J., et al. (2013). The enhanced oral response to the 5-HT2 agonist Ro 60-0175 in parkinsonian rats involves the entopeduncular nucleus: electrophysiological correlates. Experimental Brain Research, 230(4), 513-524. Retrieved from [Link]
-
De Deurwaerdère, P., Navailles, S., Berg, K. A., Clarke, W. P., & Spampinato, U. (2004). Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens. The Journal of Neuroscience, 24(13), 3235-3241. Retrieved from [Link]
Sources
- 1. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 2. This compound | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder [frontiersin.org]
- 12. The enhanced oral response to the 5-HT2 agonist Ro 60-0175 in parkinsonian rats involves the entopeduncular nucleus: electrophysiological correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. iris.unipa.it [iris.unipa.it]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of Ro 60-0175 Fumarate Solutions for Preclinical Research
Abstract
Ro 60-0175 fumarate is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, making it a critical tool in neuroscience research for investigating neuropsychiatric disorders such as anxiety, depression, and substance abuse.[1] The reliability and reproducibility of experimental outcomes are fundamentally dependent on the correct preparation, solubilization, and administration of this compound. This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed, field-proven protocols for the preparation of solutions for both in vitro and in vivo applications. We emphasize the causality behind procedural steps to empower researchers to prepare stable, homogenous, and effective solutions.
Compound Profile & Mechanism of Action
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for successful solution preparation. These properties dictate solvent choice, achievable concentrations, and appropriate storage conditions.
| Property | Value | Source(s) |
| Chemical Name | (αS)-6-Chloro-5-fluoro-α-methyl-1H-indole-1-ethanamine fumarate | |
| CAS Number | 169675-09-6 | [2][3] |
| Molecular Formula | C₁₁H₁₂ClFN₂ · C₄H₄O₄ | |
| Molecular Weight | 342.75 g/mol | [2][3] |
| Purity | ≥98% (typically via HPLC) | |
| Appearance | Solid powder | [4] |
| Max Solubility | Water: ~5 mM (~1.71 mg/mL) DMSO: ~20 mM (~6.86 mg/mL) | [2] |
| Storage (Solid) | Desiccate at Room Temperature (short-term) -20°C (long-term) | [3][5] |
Note: Always refer to the batch-specific Certificate of Analysis (CoA) for the precise molecular weight, as it can vary slightly due to hydration.
Mechanism of Action: 5-HT2C Receptor Activation
Ro 60-0175 exerts its biological effects by binding to and activating the 5-HT2C receptor, a G-protein coupled receptor (GPCR).[1] The canonical signaling pathway initiated by 5-HT2C activation is crucial for its physiological effects. Upon agonist binding, the receptor couples to Gq/11 proteins, which in turn activates Phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), a key event in modulating neuronal excitability and downstream signaling cascades.[6]
Pre-Protocol Considerations & Best Practices
Safety & Handling
While comprehensive toxicological properties have not been fully investigated, this compound may cause irritation to the eyes, skin, mucous membranes, and upper respiratory tract.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Handling: Handle the solid powder in a well-ventilated area or chemical fume hood to avoid breathing dust. Wash hands thoroughly after handling.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Materials & Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator (optional, but recommended)
-
Sterile syringe filters (0.22 µm), compatible with solvents used
-
Pipettes and sterile tips
The Causality of Solvent Choice
This compound has limited aqueous solubility (~5 mM).[2] This is often insufficient for in vivo studies where higher concentrations are needed to achieve desired doses (e.g., 0.3-3 mg/kg) in small injection volumes.[8] Therefore, a multi-component vehicle system is required.
-
DMSO: Used as the primary organic solvent to initially dissolve the compound at a high concentration.
-
PEG300 & Tween-80: These act as co-solvents and surfactants. They are critical for preventing the compound from precipitating when the DMSO stock is diluted into the final aqueous vehicle (saline).[6][9]
-
Saline/PBS: The final aqueous vehicle that makes the solution biocompatible for injection.
Protocol: High-Concentration Stock Solution (DMSO)
This protocol describes the preparation of a 20 mM DMSO stock solution, which is the maximum recommended concentration. This stock is ideal for long-term storage and for making serial dilutions for in vitro assays or as a starting point for in vivo formulations.
Protocol Steps:
-
Calculation: Determine the mass of this compound needed.
-
Mass (mg) = Desired Volume (mL) × 20 mmol/L × 342.75 mg/mmol × 0.001 L/mL
-
Example for 1 mL of 20 mM stock:1 mL × 20 × 342.75 × 0.001 = 6.86 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound and place it into a sterile conical tube.
-
Solubilization: Add the calculated volume of pure DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A brief (5-10 minute) sonication in a water bath can aid dissolution if particulates remain.[8][9]
-
Storage:
Protocols: Preparing Working Solutions
Protocol for Aqueous Solutions (In Vitro & Microinfusion)
For applications where the final concentration is below the aqueous solubility limit of ~5 mM (1.71 mg/mL), a simple saline-based solution can be prepared. This is common for direct tissue bath applications or intracranial microinfusions.[12]
Protocol Steps:
-
Calculation: Determine the required mass for your target concentration and volume.
-
Weighing: Weigh the compound and place it in a sterile tube.
-
Solubilization: Add the required volume of sterile saline (0.9% NaCl).
-
Mixing: Vortex vigorously. If needed, gently warm the solution (e.g., to 37°C) or sonicate to ensure complete dissolution.[6]
-
Sterilization: If required for the application, filter the final solution through a 0.22 µm sterile syringe filter.[6]
-
Use: Prepare this solution fresh on the day of the experiment to ensure stability.[6]
Protocol for Multi-Component Vehicle (In Vivo Systemic Administration)
This protocol describes the preparation of a vehicle commonly used for subcutaneous (s.c.) or intraperitoneal (i.p.) injections, achieving a final concentration of ≥ 2.5 mg/mL.[4][8] The key to this protocol is the sequential addition of solvents to maintain solubility.
Protocol Steps (Example for 1 mL final volume):
-
Weighing: Weigh 2.5 mg of this compound into a sterile 1.5 mL tube.
-
Step 1: Add DMSO. Add 100 µL (10%) of DMSO. Vortex thoroughly until the powder is completely dissolved. This is the most critical step.[4][8]
-
Step 2: Add PEG300. Add 400 µL (40%) of PEG300. Vortex again until the solution is homogenous.[4][8]
-
Step 3: Add Tween-80. Add 50 µL (5%) of Tween-80. Vortex to mix.[4][8]
-
Step 4: Add Saline. Add 450 µL (45%) of sterile saline to bring the total volume to 1 mL. Vortex one final time.
-
Final Check: The final solution should be clear and free of precipitation. If precipitation occurs, gentle warming or sonication can be attempted.[8]
-
Use: It is highly recommended to prepare this formulation fresh on the day of the experiment for optimal stability and to avoid potential precipitation.[8]
Quality Control & Troubleshooting
A self-validating protocol includes checkpoints to ensure success.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Precipitation in Final In Vivo Vehicle | - Incorrect order of solvent addition.- Compound concentration exceeds solubility limit of the vehicle.- Insufficient mixing. | - Re-prepare solution, ensuring the compound is fully dissolved in DMSO first before adding other components. The co-solvents are meant to maintain solubility, not to perform the initial dissolution.- Gently warm or sonicate the solution. This increases kinetic energy and can help overcome minor solubility hurdles.[8][9]- Optimize vehicle composition. The percentages of each component can be adjusted slightly to improve stability.[9] |
| Cloudiness or Phase Separation | - Incomplete mixing of viscous components (PEG300, Tween-80).- Temperature shock. | - Vortex for an extended period (2-3 minutes) after each solvent addition. - Ensure all components are at room temperature before mixing. |
| Reduced Drug Efficacy Over Time | - Degradation of the compound in solution.- Receptor desensitization in chronic studies. | - Prepare working solutions fresh daily. This is the most reliable way to ensure consistent potency.[6][8]- Aliquot and properly store DMSO stock solutions to prevent degradation from multiple freeze-thaw cycles.[10] |
References
-
BioCrick. (n.d.). This compound datasheet. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound Datasheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Ro60-0175. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound | 169675-09-6 | MSDS. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 169675-09-6 | Ro60-0175 fumarate. Retrieved from [Link]
-
Garfield, A. S., & Heisler, L. K. (2009). Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats. British Journal of Pharmacology, 129(3), 510–520. Retrieved from [Link]
-
Canal, C. E., et al. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder. Frontiers in Pharmacology, 8, 290. Retrieved from [Link]
-
Schultz, T. P. (2006). Synthesis of Serotonin Agonists as 5-HT2A and 5-HT2C Receptor Molecular Probes. UW-L Journal of Undergraduate Research IX. Retrieved from [Link]
-
de Mello, J. C., et al. (2009). Effects of two selective 5-HT2C receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze. Psicologia: Reflexão e Crítica, 22(1), 115-121. Retrieved from [Link]
Sources
- 1. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 2. biocrick.com [biocrick.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. arctomsci.com [arctomsci.com]
- 5. medkoo.com [medkoo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scielo.br [scielo.br]
Application Notes & Protocols: Investigating Antidepressant-Like Effects of Ro 60-0175 Fumarate in Rodent Models
Abstract
These application notes provide a comprehensive guide for researchers utilizing Ro 60-0175 fumarate, a potent and selective serotonin 5-HT2C receptor agonist, to investigate depression-like states in rodent models. We delve into the molecular pharmacology of Ro 60-0175, detailing its mechanism of action and the pivotal role of the 5-HT2C receptor in mood regulation. This guide offers field-proven, step-by-step protocols for key behavioral paradigms, including the Forced Swim Test (FST), Tail Suspension Test (TST), and the Chronic Unpredictable Stress (CUS) model. By explaining the causality behind experimental choices and embedding self-validating systems within each protocol, we aim to ensure the generation of robust, reproducible, and scientifically sound data.
Introduction: The Rationale for Targeting the 5-HT2C Receptor in Depression Research
The serotonin (5-HT) system is a cornerstone of neuropharmacology in mood disorders. Among the numerous serotonin receptor subtypes, the 5-HT2C receptor has emerged as a critical modulator of mood, anxiety, and appetite.[1][2] Located predominantly in the central nervous system, these G protein-coupled receptors (GPCRs) exert an inhibitory influence over dopamine and norepinephrine release in key brain regions like the prefrontal cortex and nucleus accumbens.[2]
Interestingly, the role of 5-HT2C receptors in depression is complex. While chronic treatment with Selective Serotonin Reuptake Inhibitors (SSRIs) leads to a down-regulation of 5-HT2C receptors, which correlates with their therapeutic efficacy, direct antagonism of these receptors also produces antidepressant-like effects.[1][3] Paradoxically, direct agonism at the 5-HT2C receptor has also been shown to produce clear antidepressant-like effects in preclinical models.[4][5] This suggests that the receptor's influence is highly dependent on the specific neural circuits and aƒƒnd behavioral states being engaged.
Ro 60-0175 is a selective agonist with high affinity for the 5-HT2C receptor, making it an invaluable pharmacological tool to dissect these complex mechanisms.[6] Its use in validated rodent models of depression allows for the precise investigation of how activating this specific pathway can modulate behaviors relevant to depression, such as despair, anhedonia, and stress resilience.[4][5]
Molecular Profile and Mechanism of Action of Ro 60-0175
Ro 60-0175 ((S)-2-chloro-5-fluoro-indol-1-yl)-1-methyl ethylamine) acts as a potent agonist at 5-HT2 receptors, with marked selectivity for the 5-HT2C subtype over 5-HT2A and other serotonin receptors.[6]
-
Binding Affinity (pKi):
-
Human 5-HT2C: 9.0
-
Human 5-HT2A: 7.5
-
Human 5-HT1A: 5.4
-
Human 5-HT6: 5.2
-
Human 5-HT7: 5.6
-
Activation of the 5-HT2C receptor, a Gq/11-coupled receptor, initiates a downstream signaling cascade that modulates neuronal excitability.[7][8]
Signaling Pathway Overview
Caption: 5-HT2C receptor signaling cascade.
Technical Data: this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClFN₂·C₄H₄O₄ | |
| Molecular Weight | 342.75 g/mol | |
| CAS Number | 169675-09-6 | |
| Solubility | Soluble to 5 mM in water, 20 mM in DMSO | |
| Storage | Desiccate at Room Temperature |
Protocols for Assessing Antidepressant-Like Activity
The following protocols are designed to be robust and reproducible. It is critical to include appropriate control groups in all experiments: a vehicle control group (receiving the same injection volume of the drug solvent) and a positive control group (e.g., a clinically effective antidepressant like fluoxetine) to validate the sensitivity of the model.
Drug Preparation: this compound Stock and Working Solutions
Causality: Proper solubilization and sterile preparation are paramount to ensure accurate dosing and prevent adverse reactions in the animals. The fumarate salt of Ro 60-0175 is soluble in water, which is the preferred vehicle for in vivo studies to avoid confounding effects of solvents like DMSO.
Protocol:
-
Calculate Required Mass: Based on the desired concentration and volume, calculate the mass of this compound needed. Remember to account for the molecular weight of the fumarate salt (342.75 g/mol ).
-
Prepare Vehicle: Use sterile 0.9% saline solution as the vehicle.
-
Dissolution:
-
Weigh the calculated amount of this compound powder.
-
Add the powder to the appropriate volume of sterile saline.
-
Vortex thoroughly until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary. A clear solution should be obtained.[9]
-
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility before injection.
-
Storage: Stock solutions can be stored at -20°C for up to one month, protected from light.[10] Avoid repeated freeze-thaw cycles by preparing aliquots.[10] For daily use, the solution can be stored at 4°C.
Behavioral Model 1: The Forced Swim Test (FST)
Scientific Rationale: The FST is a widely used model to screen for antidepressant efficacy.[11] It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair." Antidepressant compounds are known to reduce the duration of this immobility, increasing active escape-oriented behaviors like swimming and climbing.[4][11]
Experimental Workflow: Forced Swim Test
Caption: Standard workflow for the rodent Forced Swim Test.
Protocol:
-
Apparatus: A transparent cylinder (e.g., 46 cm tall x 20 cm diameter) filled with water (24-26°C) to a depth of 30 cm, making it impossible for the animal to touch the bottom or escape.[4]
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.[12]
-
Drug Administration: Administer Ro 60-0175 (e.g., 0.3-3 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[5][13] The choice of route may influence absorption kinetics.
-
Test Procedure:
-
Post-Test Care: After the 6-minute session, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage, potentially with a heat source, to prevent hypothermia.[12]
-
Data Analysis:
-
A trained observer, blind to the experimental conditions, should score the video recordings.
-
Immobility is defined as the cessation of limb movements except for those necessary to keep the head above water.[4]
-
Typically, the first 2 minutes are considered an initial adaptation period, and the duration of immobility is scored during the final 4 minutes of the test.[12]
-
Expected Outcome: Effective doses of Ro 60-0175 are expected to significantly decrease the total time spent immobile compared to the vehicle-treated group.[4]
-
Behavioral Model 2: The Tail Suspension Test (TST)
Scientific Rationale: Similar to the FST, the TST is a test of behavioral despair used for screening potential antidepressants.[15][16] By suspending a mouse by its tail, an inescapable stressor is applied. The mouse will initially struggle but eventually adopt an immobile posture.[17] This immobility is sensitive to reversal by antidepressant drugs.[16] The TST avoids the potential for hypothermia associated with the FST.
Protocol:
-
Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces.[15][17] The area should be enclosed or have partitions to prevent mice from seeing each other.
-
Animal Preparation:
-
Acclimate animals to the testing room for at least 60 minutes.
-
Attach a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.[18] The tape is then fixed to the suspension bar.
-
-
Drug Administration: Administer Ro 60-0175 or vehicle as described for the FST.
-
Test Procedure:
-
Data Analysis:
-
A blinded observer scores the duration of immobility, defined as the absence of any movement (hanging passively).[18]
-
As with the FST, analysis is often focused on the final 4 minutes of the test.[18]
-
Expected Outcome: Antidepressant-like doses of Ro 60-0175 will significantly reduce the time spent immobile compared to controls.
-
Behavioral Model 3: Chronic Unpredictable Stress (CUS)
Scientific Rationale: The CUS model has high face and construct validity for depression, as it simulates the chronic, mild, and unpredictable nature of stressors that can contribute to the development of depression in humans.[20] This model induces a state of anhedonia (a core symptom of depression), which can be measured by a decrease in preference for a sweetened solution (e.g., sucrose or saccharin).[5] Chronic, rather than acute, drug administration is typically required to reverse these deficits.
Protocol:
-
Baseline Measurement: Before initiating the stress protocol, measure the baseline sucrose preference of all animals for several days to ensure stable intake.
-
CUS Protocol (Example 2-4 week schedule): Expose animals to a series of mild, unpredictable stressors, one per day. The unpredictability is key to preventing habituation.[20]
-
Day 1: Tilted cage (45°) for 12 hours.
-
Day 2: Soiled cage (100 ml water in bedding) for 8 hours.
-
Day 3: Stroboscopic light overnight.
-
Day 4: Predator sounds/smell for 4 hours.
-
Day 5: Food and water deprivation for 18 hours.
-
Day 6: Forced swim in cool water (18°C) for 5 minutes.
-
Day 7: Cage change with a different animal.
-
(This schedule is repeated with stressors in a different order each week)
-
-
Drug Administration:
-
After establishing a stress-induced deficit in sucrose preference (typically 1-2 weeks), begin chronic daily administration of Ro 60-0175 (e.g., 3 mg/kg, i.p., twice daily) or vehicle.[5]
-
Continue the CUS protocol concurrently with the drug treatment.
-
-
Sucrose Preference Test (SPT):
-
Once a week, and at the end of the study, measure sucrose preference.
-
After a period of water deprivation (e.g., 4 hours), present animals with two pre-weighed bottles: one with 1% sucrose solution and one with plain tap water.
-
Measure the consumption from each bottle over a 1-2 hour period.
-
Calculation: Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100.
-
-
Data Analysis:
-
Compare the sucrose preference of the stressed vehicle-treated group to the non-stressed control group to validate the model (expect a significant decrease).
-
Compare the sucrose preference of the Ro 60-0175-treated group to the stressed vehicle group.
-
Expected Outcome: Chronic treatment with Ro 60-0175 is expected to gradually reverse the stress-induced decrease in sucrose preference, indicating an anti-anhedonic, antidepressant-like effect.[5]
-
Summary of Dosing and Expected Effects
| Model | Species | Dose Range (mg/kg) | Route | Effect | Citations |
| Forced Swim Test | Rat | 1 - 10 | i.p. | Decreased immobility | [4] |
| Anhedonia (CUS) | Rat | 3 (b.i.d.) | i.p. | Reversed stress-induced anhedonia | [5] |
| Locomotor Activity | Rat | >0.5 | s.c. | Hypolocomotion / Sedation | [13] |
| Locomotor Activity | Mouse | >10 | - | Decreased locomotor activity | [21][22] |
| Impulsive Choice | Mouse | 0.6 - 1.2 | i.p. | Reversed stress-induced impulsivity | [23] |
Important Consideration: At higher doses, Ro 60-0175 can induce hypolocomotion or sedative-like effects.[13] It is crucial to conduct locomotor activity tests to ensure that observed antidepressant-like effects in the FST or TST are not simply a consequence of motor impairment. A reduction in immobility should ideally occur at doses that do not significantly suppress general movement.
Conclusion and Best Practices
This compound is a powerful tool for probing the function of the 5-HT2C receptor in the context of depression. Its ability to produce antidepressant-like effects in diverse and validated rodent models highlights the complex but significant role of this receptor in mood regulation. For successful and interpretable results, researchers must adhere to stringent experimental design, including blinded scoring, appropriate vehicle and positive controls, and careful consideration of dose-response relationships to dissociate specific antidepressant-like actions from non-specific sedative effects. The protocols outlined in this guide provide a robust framework for conducting such investigations, contributing to a deeper understanding of the neurobiology of depression and the development of novel therapeutic strategies.
References
-
Filip, M., et al. (2019). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of cocaine addiction and depression. ResearchGate. [Link]
-
Kennett, G. A., et al. (2000). Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety. European Journal of Pharmacology. [Link]
-
de Mello, Cruz, A. P., et al. (2011). Antidepressant- and anxiogenic-like effects of acute 5-HT2C receptor activation in rats exposed to the forced swim test and elevated plus maze. Psicologia: Reflexão e Crítica. [Link]
-
Moreau, J. L., et al. (1996). 5HT2C receptor agonists exhibit antidepressant-like properties in the anhedonia model of depression in rats. European Neuropsychopharmacology. [Link]
-
Wikipedia. Ro60-0175. [Link]
-
Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments. [Link]
-
DiBerto, J. F., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. [Link]
-
Can, A., et al. (2011). The Tail Suspension Test. Journal of Visualized Experiments. [Link]
-
ResearchGate. (N.D.). Effects of acute administration of RO-60,0175 (RO) on the...[Link]
-
DiBerto, J. F., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Publications. [Link]
-
ResearchGate. (2025). Antidepressant-like effects of the novel, selective, 5-HT2C receptor agonist WAY-163909 in rodents. [Link]
-
Tallot, M., et al. (2017). Increased Temporal Discounting after Chronic Stress in CHL1-Deficient Mice is Reversed by 5-HT2C Agonist Ro 60-0175. Neuropsychopharmacology. [Link]
-
protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. [Link]
-
Columbia University Department of Psychiatry. (2018). Blocking 5-HT2C Receptors to Reduce Side Effects and Potentiate Efficacy of SSRI Antidepressants. [Link]
-
Fletcher, P. J., et al. (2017). Behavioral effects of a novel Benzofuranyl-Piperazine serotonin- 2c receptor agonist suggest a Potential Therapeutic application in the Treatment of Obsessive– compulsive Disorder. Frontiers in Pharmacology. [Link]
-
Millan, M. J. (2005). Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies. Therapie. [Link]
-
Fletcher, P. J., et al. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder. Frontiers in Pharmacology. [Link]
-
NSW Department of Primary Industries. (N.D.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
-
Maze Engineers. (2018). Tail Suspension Test. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2011). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Psychopharmacology. [Link]
-
Wikipedia. 5-HT2C receptor. [Link]
-
Wikipedia. Tail suspension test. [Link]
-
Antoniuk, S., et al. (2019). Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables. MDPI. [Link]
Sources
- 1. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. Blocking 5-HT2C Receptors to Reduce Side Effects and Potentiate Efficacy of SSRI Antidepressants | Columbia University Department of Psychiatry [columbiapsychiatry.org]
- 4. scielo.br [scielo.br]
- 5. 5HT2C receptor agonists exhibit antidepressant-like properties in the anhedonia model of depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 7. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 15. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tail suspension test - Wikipedia [en.wikipedia.org]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. protocols.io [protocols.io]
- 20. mdpi.com [mdpi.com]
- 21. frontiersin.org [frontiersin.org]
- 22. Frontiers | Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder [frontiersin.org]
- 23. Increased Temporal Discounting after Chronic Stress in CHL1-Deficient Mice is Reversed by 5-HT2C Agonist Ro 60-0175 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Studies with Ro 60-0175 Fumarate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Role of 5-HT2C Receptor Activation in Neuronal Excitability
Ro 60-0175 fumarate is a potent and selective agonist for the serotonin 2C receptor (5-HT2C).[1] This G-protein coupled receptor is a critical component of the serotonergic system, which is deeply involved in regulating a vast array of physiological and psychological processes, including mood, appetite, and cognition.[2] Activation of the 5-HT2C receptor predominantly initiates intracellular signaling through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent release of intracellular calcium and activation of protein kinase C (PKC) modulates a variety of cellular functions, including neuronal excitability and neurotransmitter release.[2]
From an electrophysiological standpoint, the activation of 5-HT2C receptors by Ro 60-0175 offers a powerful tool to dissect the role of this specific serotonergic pathway in shaping neuronal and circuit-level activity. Studies have demonstrated that Ro 60-0175 can modulate neuronal firing rates, synaptic transmission, and network oscillations in various brain regions.[1][3][4] These application notes provide a comprehensive guide for utilizing Ro 60-0175 in both in vivo and in vitro electrophysiology experiments, offering field-proven insights and detailed protocols to ensure robust and reproducible results.
Pharmacological Profile of this compound
A clear understanding of the binding affinities and functional activity of Ro 60-0175 is crucial for designing and interpreting electrophysiology experiments. The following table summarizes key pharmacological data.
| Parameter | Species | Receptor Subtype | Value | Reference |
| pKi | Human | 5-HT2C | 9.0 | Tocris Bioscience |
| Human | 5-HT2A | 7.5 | Tocris Bioscience | |
| Human | 5-HT1A | 5.4 | Tocris Bioscience | |
| Human | 5-HT6 | 5.2 | Tocris Bioscience | |
| Human | 5-HT7 | 5.6 | Tocris Bioscience | |
| EC50 | Rat | 5-HT2C | 32-52 nM | Wikipedia |
| Rat | 5-HT2B | 0.91-2.4 nM | Wikipedia | |
| Rat | 5-HT2A | 400-447 nM | Wikipedia |
Mechanism of Action: A Visual Guide
The canonical signaling pathway initiated by Ro 60-0175 binding to the 5-HT2C receptor is depicted below. This activation leads to downstream modulation of ion channels and other cellular effectors, ultimately altering the electrophysiological properties of the neuron.
Part 1: In Vivo Electrophysiology Protocols
In vivo electrophysiology allows for the study of Ro 60-0175's effects on neuronal activity within the context of an intact, functioning brain.
Experimental Rationale & Design Considerations
The primary goal of these experiments is to determine how systemic or local application of Ro 60-0175 alters the spontaneous and evoked firing patterns of specific neuronal populations. Key considerations include:
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Urethane (1.2-1.5 g/kg, i.p.) or chloral hydrate (400 mg/kg, i.p.) are suitable for maintaining a stable plane of anesthesia for extracellular recordings.
-
Stereotaxic Surgery: Accurate targeting of the brain region of interest is paramount. Coordinates should be determined based on a reliable rat brain atlas (e.g., Paxinos and Watson).
-
Drug Administration:
-
Systemic: Intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) administration allows for the assessment of the global effects of the drug.
-
Local: Microiontophoresis or microinjection delivers the drug directly to the recording site, isolating its local effects.
-
-
Controls: A vehicle control (e.g., saline) is essential. To confirm that the observed effects are mediated by 5-HT2C receptors, a separate group of animals can be pre-treated with a selective 5-HT2C antagonist, such as SB 242084 (0.2-1 mg/kg, i.v. or i.p.).[1][5]
Step-by-Step Protocol: Extracellular Single-Unit Recording
This protocol details the procedure for recording the firing rate of neurons in a target brain region following systemic administration of Ro 60-0175.
-
Animal Preparation:
-
Anesthetize the rat with urethane (1.2 g/kg, i.p.).
-
Place the animal in a stereotaxic frame, ensuring the head is level.
-
Maintain body temperature at 37°C with a heating pad.
-
Perform a craniotomy over the target brain region.
-
-
Electrode Placement:
-
Slowly lower a glass recording microelectrode (2-5 MΩ impedance, filled with 2M NaCl) to the desired coordinates.
-
Identify target neurons based on their characteristic firing patterns and waveforms. For example, dopamine neurons in the ventral tegmental area (VTA) typically exhibit a slow, irregular firing rate with a broad action potential.[1]
-
-
Baseline Recording:
-
Once a stable neuron is isolated, record its baseline firing rate for at least 10-15 minutes to ensure stability.
-
-
Drug Administration:
-
Post-Drug Recording:
-
Continue recording the neuronal firing rate for at least 60 minutes post-injection to capture the full time course of the drug's effect.
-
-
Data Analysis:
-
Analyze the firing rate (spikes/second) in bins (e.g., 1-minute bins).
-
Normalize the post-drug firing rate to the baseline firing rate for each neuron.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA) to determine the significance of any changes in firing rate.
-
Expected Outcomes & Data Interpretation
The application of Ro 60-0175 has been shown to have diverse effects on neuronal firing depending on the brain region and neuron type.
| Brain Region | Neuron Type | Effect of Ro 60-0175 | Systemic Dose Range | Reference |
| Ventral Tegmental Area (VTA) | Dopamine | ↓ Firing Rate | 80-320 µg/kg, i.v. | [1] |
| Dorsal Raphe Nucleus (DRN) | Serotonin | ↓ Firing Rate | 0.125–1 mg·kg−1 i.v. | [6] |
| Substantia Nigra pars reticulata (SNr) | GABAergic | ↑ or ↓ Firing Rate | Dose-dependent | [Invernizzi et al., 2007] |
| Lateral Habenula (LHb) | Unspecified | ↑ Firing Rate (in 42% of neurons) | 5–640 µg/kg, i.v. | [7] |
A decrease in the firing rate of VTA dopamine neurons, for instance, is consistent with the inhibitory control exerted by the serotonergic system on the mesolimbic dopamine pathway.[1] Conversely, an increase in firing rate in other neuronal populations may reflect direct excitatory effects or indirect network-level disinhibition.
Part 2: In Vitro Electrophysiology Protocols (Brain Slices)
In vitro brain slice preparations offer a more controlled environment to investigate the direct effects of Ro 60-0175 on neuronal membrane properties and synaptic transmission, free from the complexities of whole-animal physiology.
Experimental Rationale & Design Considerations
The goal is to characterize how Ro 60-0175 modulates intrinsic excitability and synaptic currents (both excitatory and inhibitory) in identified neurons.
-
Brain Slice Preparation: Healthy brain slices are critical. The protocol below provides a general guideline, which should be optimized for the specific brain region and animal age.[8]
-
Recording Configuration: Whole-cell patch-clamp is the preferred method for detailed analysis of both voltage and current dynamics.
-
Solution Composition: Standard artificial cerebrospinal fluid (aCSF) for recording and a modified "cutting" solution (often with lower Ca²⁺ and higher Mg²⁺) to improve slice viability are required.
-
Drug Application: Bath application of Ro 60-0175 allows for a uniform and known concentration to be applied to the slice.
-
Concentration Range: Based on published studies, a starting concentration of 200 nM is recommended for investigating effects on synaptic transmission.[9] For assessing effects on intrinsic excitability, concentrations up to 10 µM have been used.[10] A full dose-response curve should be generated to determine the EC50 in the specific preparation.
Step-by-Step Protocol: Whole-Cell Patch-Clamp Recording
This protocol outlines the steps for recording from a neuron in a brain slice and assessing the effects of Ro 60-0175 on its intrinsic excitability and synaptic activity.
-
Brain Slice Preparation:
-
Anesthetize the animal deeply and decapitate.
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.
-
Prepare coronal or sagittal slices (300-400 µm thick) using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Visualize neurons using DIC/IR microscopy and target a cell for recording.
-
Using a glass micropipette (3-6 MΩ) filled with an appropriate internal solution, form a gigaseal and establish a whole-cell configuration.
-
-
Protocol for Intrinsic Excitability:
-
In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps to determine the neuron's firing pattern, input resistance, and other membrane properties.
-
Record a stable baseline for 5-10 minutes.
-
Bath apply Ro 60-0175 (e.g., 10 µM) and repeat the current step protocol.[10]
-
Wash out the drug and re-assess properties.
-
-
Protocol for Synaptic Transmission:
-
In voltage-clamp mode, hold the neuron at a potential to isolate either excitatory postsynaptic currents (EPSCs, ~-70 mV) or inhibitory postsynaptic currents (IPSCs, ~0 mV).
-
Record spontaneous or miniature synaptic events (sPSCs or mPSCs, in the presence of tetrodotoxin).
-
Record a stable baseline for 5-10 minutes.
-
Bath apply Ro 60-0175 (e.g., 200 nM) and record for 10-20 minutes.[9]
-
Analyze changes in the frequency and amplitude of synaptic events.
-
Expected Outcomes & Data Interpretation
The effects of Ro 60-0175 in vitro can be complex, reflecting actions on both the recorded neuron and presynaptic terminals.
-
Inhibitory Transmission: In VTA dopamine neurons, Ro 60-0175 (200 nM) has been shown to significantly increase the frequency of miniature IPSCs (mIPSCs) without affecting their amplitude.[9] This suggests a presynaptic mechanism, where 5-HT2C receptor activation on GABAergic terminals enhances GABA release.[9]
-
Excitatory Transmission & Intrinsic Excitability: In medium spiny neurons of the nucleus accumbens shell, Ro 60-0175 increased the number of evoked action potentials, indicating an enhancement of neuronal excitability.[11] However, in layer 2/3 pyramidal neurons of the visual cortex, Ro 60-0175 (10 µM) did not alter intrinsic excitability.[10] This highlights the cell-type and brain-region specificity of 5-HT2C receptor modulation.
Self-Validating Systems: Ensuring Trustworthiness in Your Data
To ensure the scientific rigor of your findings, every experiment should incorporate self-validating controls.
-
Pharmacological Blockade: The most critical control is the use of a selective 5-HT2C receptor antagonist. Pre-incubation of the slice with a compound like SB 242084 or SB 200646 should prevent the effects of a subsequent application of Ro 60-0175.[5][9] This provides strong evidence that the observed electrophysiological changes are indeed mediated by 5-HT2C receptors.
-
Time Controls: For prolonged recordings, it is essential to perform time-matched vehicle controls to ensure that any observed changes are not due to rundown of the preparation.
-
Positive Controls: In a new preparation, confirming that the neurons are responsive to other known modulators (e.g., a GABA-A receptor agonist like muscimol) can validate the health of the slice and the recording setup.
Conclusion and Future Directions
This compound is an invaluable pharmacological tool for probing the function of the 5-HT2C receptor in neuronal circuits. Its high selectivity allows for targeted investigations into how this specific serotonergic pathway contributes to neuronal excitability, synaptic plasticity, and network dynamics. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute meaningful electrophysiology experiments.
Future studies could leverage Ro 60-0175 in combination with optogenetics or chemogenetics to dissect circuit-specific roles of 5-HT2C receptor activation. Furthermore, its application in brain slices from disease models can help elucidate how serotonergic dysfunction contributes to the pathophysiology of neurological and psychiatric disorders. By adhering to rigorous experimental design and incorporating the self-validating measures outlined here, researchers can generate high-quality, reproducible data that will advance our understanding of serotonergic modulation of brain function.
References
-
Ji, G., Zhang, W., Li, K., & Neugebauer, V. (2017). 5-HT2C Receptor Knockdown in the Amygdala Inhibits Neuropathic-Pain-Related Plasticity and Behaviors. Journal of Neuroscience, 37(6), 1378–1393. [Link]
-
Sörman, E., Wang, D., Hajos, M., & Kocsis, B. (2011). Control of hippocampal theta rhythm by serotonin: role of 5-HT2c receptors. Neuropharmacology, 61(3), 436-444. [Link]
-
Boothman, L. J., et al. (2006). Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo. British Journal of Pharmacology, 148(7), 964–973. [Link]
-
Theile, J. W., et al. (2009). Role of 5-Hydroxytryptamine2C Receptors in Ca2+-Dependent Ethanol Potentiation of GABA Release onto Ventral Tegmental Area Dopamine Neurons. The Journal of Pharmacology and Experimental Therapeutics, 329(2), 644-652. [Link]
-
Lee, S. H., et al. (2021). Norepinephrine Potentiates and Serotonin Depresses Visual Cortical Responses by Transforming Eligibility Traces. bioRxiv. [Link]
-
Graves, S. M., et al. (2015). Ro 60-0175 increased evoked firing in accumbens shell medium spiny neurons. ResearchGate. [Link]
-
Banasr, M., Hery, M., Printemps, R., & Daszuta, A. (2010). Oppositional Effects of Serotonin Receptors 5-HT1a, 2, and 2c in the Regulation of Adult Hippocampal Neurogenesis. PLoS ONE, 5(7), e11601. [Link]
-
Di Matteo, V., et al. (2000). Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors. Brain Research, 865(1), 85-90. [Link]
-
Navarro, G., et al. (2021). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Pharmacology. Journal of Medicinal Chemistry, 64(19), 14047-14068. [Link]
-
Patsnap Synapse. (2024). What are 5-HT2C receptor agonists and how do they work? Patsnap. [Link]
-
Vegas-Suárez, S., et al. (2022). Motor cortico-nigral and cortico-entopeduncular information transmission and its modulation by buspirone in control and after dopaminergic denervation. Frontiers in Systems Neuroscience, 16, 946781. [Link]
-
De Deurwaerdère, P., et al. (2004). Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens. Journal of Neuroscience, 24(13), 3235–3241. [Link]
-
Behr, J., Empson, R. M., Schmitz, D., Gloveli, T., & Heinemann, U. (1997). Effects of serotonin on synaptic and intrinsic properties of rat subicular neurons in vitro. Brain Research, 773(1-2), 217-222. [Link]
-
Graves, S. M., et al. (2015). Ro 60-0175 increased evoked firing in accumbens shell medium spiny neurons. ResearchGate. [Link]
-
Kubin, L., et al. (2002). Pharmacological Characterization of Serotonergic Receptor Activity in the Hypoglossal Nucleus. American Journal of Respiratory and Critical Care Medicine, 165(4), 534-541. [Link]
-
Prescott, S. A., Ratté, S., De Koninck, Y., & Sejnowski, T. J. (2008). Pyramidal Neurons Switch From Integrators in vitro to Resonators Under in Vivo-like Conditions. Journal of Neurophysiology, 100(6), 3030-3042. [Link]
-
Spty, E., et al. (2018). THE CARDIOVASCULAR REGULATORY ROLE OF CENTRAL 5-HT RECEPTORS. UCL Discovery. [Link]
-
Pierucci, M., et al. (2020). Lateral Habenula 5-HT2C Receptor Function Is Altered by Acute and Chronic Nicotine Exposures. International Journal of Molecular Sciences, 21(21), 8196. [Link]
-
Aristieta, A., et al. (2016). Effect of Ro 60-0175 on STN neuron activity. Intravenous administration... ResearchGate. [Link]
-
Popova, I. G., & Andreeva-Gateva, P. A. (2021). Action of Ro 60-0175, 5-HT2C receptor agonist in the central nervous system, in obese and diabetic Wistar rat. Endocrine Abstracts. [Link]
-
Higgins, G. A., et al. (2004). The serotonin 2C receptor agonist Ro-60-0175 attenuates effects of nicotine in the five-choice serial reaction time task and in drug discrimination. Psychopharmacology, 176(1), 76-85. [Link]
-
Creative Biolabs. (n.d.). Brain Slice Electrophysiology: Unveiling the Intricacies of Neuronal Function with Precision. Creative Biolabs. [Link]
-
Santana, N., et al. (2019). Expression of Serotonin 2C Receptors in Pyramidal and GABAergic Neurons of Rat Prefrontal Cortex: A Comparison with Striatum. ResearchGate. [Link]
Sources
- 1. Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Control of hippocampal theta rhythm by serotonin: role of 5-HT2c receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jneurosci.org [jneurosci.org]
- 9. Oppositional Effects of Serotonin Receptors 5-HT1a, 2, and 2c in the Regulation of Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Microdialysis of Ro 60-0175 Fumarate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, technically detailed guide for conducting in vivo microdialysis studies with Ro 60-0175 fumarate, a potent and selective 5-HT₂C receptor agonist. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data for investigating the neurochemical effects of this compound in preclinical models.
Introduction: The Scientific Rationale
Ro 60-0175 is a valuable research tool for elucidating the role of the serotonin 2C (5-HT₂C) receptor in various physiological and pathological processes.[1][2] As a selective agonist, it primarily activates 5-HT₂C receptors, which are G-protein-coupled receptors predominantly expressed in the central nervous system (CNS) and implicated in the modulation of mood, appetite, and cognition.[3] The activation of 5-HT₂C receptors triggers intracellular signaling cascades, primarily through the phospholipase C (PLC) pathway, leading to the modulation of neuronal excitability and neurotransmitter release.[3] Notably, 5-HT₂C receptor activation has been shown to inhibit dopaminergic activity in the mesolimbic pathway, a key circuit involved in reward and motivation.[1][3]
In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous substances from the extracellular fluid of specific brain regions in freely moving animals.[4][5][6] This methodology is indispensable for studying the pharmacodynamic effects of centrally acting drugs like Ro 60-0175. By implanting a microdialysis probe into a target brain region, researchers can measure real-time changes in neurotransmitter levels, such as dopamine and serotonin, following systemic administration of the compound. This provides crucial insights into its mechanism of action and therapeutic potential.[7]
This guide will detail the necessary steps for a successful microdialysis experiment with Ro 60-0175, from the preparation of the compound and surgical implantation of the microdialysis probe to the collection and analysis of dialysate samples.
Materials and Methods
Reagents and Compounds
| Reagent/Compound | Supplier Recommendation | Notes |
| This compound | Tocris Bioscience, R&D Systems, MedchemExpress | Confirm purity (≥98%). Store desiccated at room temperature. |
| Artificial Cerebrospinal Fluid (aCSF) | Prepare fresh or purchase sterile | Composition (in mM): NaCl 147, KCl 2.7, CaCl₂ 1.2, MgCl₂ 1.0. pH adjusted to 7.4. |
| Anesthetic | Isoflurane or Ketamine/Xylazine mixture | Choice depends on institutional guidelines and experimental design. |
| Dental Cement | Stoelting Co., Plastics One | For securing the guide cannula to the skull. |
| Sterile Saline (0.9% NaCl) | Standard laboratory supplier | For vehicle control injections and animal hydration. |
| High-Purity Water | Millipore Milli-Q or equivalent | For preparation of all solutions. |
| Solvents for HPLC | HPLC-grade Acetonitrile, Methanol | Dependent on the specific analytical method. |
| Mobile Phase Buffers | HPLC-grade reagents | Dependent on the specific analytical method. |
This compound Solution Preparation: this compound is soluble in water up to 5 mM and in DMSO up to 20 mM. For systemic administration (e.g., subcutaneous or intraperitoneal injection), dissolve the compound in sterile saline. Gentle warming and vortexing may be required to achieve complete dissolution.[8] Prepare fresh on the day of the experiment.
Equipment
| Equipment | Supplier Recommendation | Notes |
| Stereotaxic Apparatus | Stoelting Co., Kopf Instruments | Essential for accurate probe implantation. |
| Microdialysis Probes | CMA Microdialysis, Harvard Apparatus | Concentric probes with a 6-20 kDa molecular weight cut-off are suitable for neurotransmitter analysis.[9][10] |
| Guide Cannulae | CMA Microdialysis, Plastics One | Allows for the insertion of the probe into a healed surgical site. |
| Microinfusion Pump | Harvard Apparatus, CMA Microdialysis | For precise and continuous perfusion of the microdialysis probe. |
| Fraction Collector | CMA Microdialysis, Bio-Rad | For automated collection of dialysate samples. |
| High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD) | Agilent, Shimadzu, Waters | The gold standard for quantifying monoamine neurotransmitters in microdialysates.[11] |
| Surgical Instruments | Fine Science Tools, World Precision Instruments | Standard set for rodent stereotaxic surgery. |
| Animal Temperature Control System | Harvard Apparatus, Stoelting Co. | To maintain body temperature during surgery. |
Experimental Workflow Visualization
Caption: Experimental workflow for the in vivo microdialysis of Ro 60-0175.
Detailed Experimental Protocol
Part 1: Stereotaxic Surgical Implantation of the Guide Cannula
This protocol is designed for adult male Sprague-Dawley rats (250-300g). All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (2-3% in oxygen) or a ketamine/xylazine cocktail.[5] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex. Shave the scalp and clean the area with povidone-iodine solution.[12]
-
Stereotaxic Mounting: Secure the animal in the stereotaxic frame.[12][13] Ensure the head is level by taking measurements at bregma and lambda.[14]
-
Surgical Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean the skull surface and identify bregma.[13]
-
Coordinate Determination: Using a stereotaxic atlas (e.g., Paxinos and Watson), determine the coordinates for the target brain region. For example, to target the nucleus accumbens shell, a region modulated by 5-HT₂C agonists, the coordinates might be: Anteroposterior (AP): +1.7 mm from bregma; Mediolateral (ML): ±0.8 mm from midline; Dorsoventral (DV): -7.8 mm from the skull surface.
-
Craniotomy: Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.[12]
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired DV coordinate.
-
Securing the Cannula: Secure the guide cannula to the skull using dental cement and anchor screws.[15]
-
Post-operative Care: After the cement has hardened, remove the animal from the stereotaxic frame. Administer post-operative analgesics and subcutaneous saline for hydration.[12] House the animal individually and allow for a recovery period of 5-7 days before the microdialysis experiment.
Part 2: In Vivo Microdialysis Procedure
-
Animal Handling and Probe Insertion: On the day of the experiment, gently handle the rat to minimize stress. Remove the dummy cannula from the guide and insert the microdialysis probe, ensuring it extends to the target depth.[12]
-
System Connection and Equilibration: Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector. Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for at least 2 hours to establish a stable baseline.[15]
-
Baseline Sample Collection: Collect at least three to four consecutive baseline dialysate samples (e.g., 20-minute fractions). These samples will be used to determine the basal extracellular levels of the neurotransmitters of interest.
-
Ro 60-0175 Administration: Administer this compound via the desired route (e.g., subcutaneous injection). Doses can range from 0.1 to 3 mg/kg, depending on the research question.[16][17] A vehicle control group (saline injection) is essential.
-
Post-Injection Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection to monitor the time course of the drug's effect.
-
Probe Removal and Brain Tissue Collection: At the end of the experiment, humanely euthanize the animal. Remove the brain and store it for histological verification of the probe placement.
5-HT₂C Receptor Signaling Pathway
Activation of the 5-HT₂C receptor by Ro 60-0175 initiates a cascade of intracellular events that ultimately modulate neuronal function.
Caption: Simplified 5-HT₂C receptor signaling cascade initiated by Ro 60-0175.
Data Analysis
-
Sample Analysis: Quantify the concentrations of neurotransmitters (e.g., dopamine, serotonin, and their metabolites) in the dialysate samples using HPLC-ECD.[11]
-
Data Normalization: Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration for each animal. The baseline is typically calculated from the three samples collected immediately before drug administration.
-
Statistical Analysis: Use appropriate statistical tests (e.g., repeated measures ANOVA followed by post-hoc tests) to compare the effects of Ro 60-0175 treatment with the vehicle control group over time. A p-value of <0.05 is typically considered statistically significant.
Expected Outcomes and Troubleshooting
-
Expected Neurochemical Changes: Based on existing literature, systemic administration of Ro 60-0175 is expected to decrease extracellular dopamine levels in brain regions such as the nucleus accumbens.[7] The effect on serotonin levels may be more complex and could vary depending on the brain region and dose.
-
Troubleshooting:
-
No or low analyte signal: This could be due to incorrect probe placement, a clogged probe, or issues with the HPLC-ECD system. Verify probe placement histologically and check the patency of the microdialysis system.
-
High variability in baseline: This may result from insufficient equilibration time or stress to the animal. Ensure a proper recovery period after surgery and a stable equilibration phase before baseline collection.
-
Unstable baseline: Fluctuations in the baseline may be caused by animal movement or environmental disturbances. Conduct experiments in a quiet, low-stress environment.
-
Conclusion
This application note provides a detailed and scientifically grounded protocol for conducting in vivo microdialysis studies with the 5-HT₂C receptor agonist Ro 60-0175. By following these guidelines, researchers can obtain reliable and reproducible data to further understand the neurochemical mechanisms underlying the effects of this compound and the broader role of the 5-HT₂C receptor system in brain function and disease.
References
-
Di Matteo, V., Di Giovanni, G., Di Mascio, M., & Esposito, E. (2000). Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors. Brain Research, 865(1), 85–90. [Link]
-
Geiger, B. M., et al. (2021). Survivable Stereotaxic Surgery in Rodents. Journal of Visualized Experiments, (176). [Link]
-
Harvard Apparatus. Probes and Guides - Microdialysis. [Link]
-
JoVE. (2023). Rodent Stereotaxic Surgery. [Link]
-
Lukas, M., et al. (2011). Microdialysis probe and microinjection placements in the lateral septum of rats. ResearchGate. [Link]
-
Manvich, D. F., et al. (2012). Effects of Serotonin 2C Receptor Agonists on the Behavioral and Neurochemical Effects of Cocaine in Squirrel Monkeys. Journal of Pharmacology and Experimental Therapeutics, 341(2), 424-434. [Link]
-
National Center for Biotechnology Information. (2008). Survivable Stereotaxic Surgery in Rodents. PubMed Central. [Link]
-
National Center for Biotechnology Information. Microdialysis in Rodents. PubMed Central. [Link]
-
Patsnap Synapse. (2024). What are 5-HT2C receptor agonists and how do they work? [Link]
-
ResearchGate. 5-HT2C receptor signaling pathways. [Link]
-
University of Illinois Urbana-Champaign. Analytical Techniques to Investigate the Neurochemical Basis of Behavior. [Link]
-
Wikipedia. Ro60-0175. [Link]
Sources
- 1. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 2. This compound | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 3. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocrick.com [biocrick.com]
- 9. CMA Probes & Guides for Microdialysis [microdialysis.com]
- 10. Probes and Guides - Microdialysis [harvardapparatus.com]
- 11. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 12. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. Video: Rodent Stereotaxic Surgery [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder [frontiersin.org]
- 17. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Assessing Anxiolytic Effects of Ro 60-0175 Fumarate in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for assessing the anxiolytic or anxiogenic potential of the 5-HT2C receptor agonist, Ro 60-0175 fumarate, in mice. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a rigorous preclinical evaluation. We delve into the complex role of the serotonin 2C (5-HT2C) receptor in anxiety, the pharmacological profile of Ro 60-0175, and the application of validated behavioral assays, including the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test. The protocols are designed to ensure scientific integrity and reproducibility, providing researchers with the tools to generate reliable data on the psychoactive properties of this compound.
Scientific Rationale and Background
The Serotonin 5-HT2C Receptor and Anxiety
The serotonin (5-HT) system is a key regulator of mood and emotion, and its dysfunction has been implicated in the pathophysiology of anxiety disorders.[1] Among the numerous serotonin receptor subtypes, the 5-HT2C receptor has emerged as a critical modulator of anxiety-like behaviors.[1][2] Activation of 5-HT2C receptors is generally associated with anxiogenic (anxiety-promoting) effects.[3][4] Studies have shown that overexpression of 5-HT2C receptors in the forebrain leads to elevated anxiety-like behavior in mice, while mice lacking these receptors exhibit reduced anxiety.[1][5] The amygdala, a brain region central to fear and anxiety processing, is a key site where 5-HT2C receptor activation exerts its anxiogenic effects.[3][4]
Pharmacological Profile of this compound
Ro 60-0175 is a potent and selective agonist for the 5-HT2C receptor, with lower affinity for the 5-HT2A and 5-HT2B subtypes.[6] It readily crosses the blood-brain barrier and is active following systemic administration. Due to its selectivity, Ro 60-0175 serves as a valuable pharmacological tool to probe the in vivo functions of the 5-HT2C receptor. However, the literature presents a complex picture of its effects on anxiety. While activation of 5-HT2C receptors is often linked to anxiogenic responses, some studies with Ro 60-0175 have reported sedative-like effects or no clear anxiolytic or anxiogenic activity at certain doses.[7][8] This highlights the critical importance of dose-response studies and the use of multiple behavioral paradigms to comprehensively characterize its effects.
Rationale for Selected Behavioral Assays
To obtain a comprehensive assessment of the anxiolytic or anxiogenic properties of Ro 60-0175, a battery of behavioral tests is recommended. Each test leverages the innate behaviors of mice to assess different aspects of anxiety.
-
Elevated Plus Maze (EPM): This test is based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[9][10][11][12] Anxiolytic compounds typically increase the time spent and entries into the open arms.[13]
-
Open Field Test (OFT): The OFT assesses anxiety-like behavior by measuring the animal's tendency to remain in the periphery of a novel, open arena (thigmotaxis) versus exploring the more anxiogenic central area.[14][15][16][17] It also provides crucial information on general locomotor activity, helping to distinguish true anxiolytic effects from sedation or hyperactivity.[15][17]
-
Light-Dark Box (LDB) Test: This assay is based on the innate aversion of rodents to brightly illuminated areas.[18][19][20][21] Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[19][20][21]
By employing these three distinct yet complementary assays, researchers can build a more robust and reliable profile of Ro 60-0175's effects on anxiety-like behavior in mice.
Experimental Design and Drug Preparation
Experimental Workflow
A well-structured experimental workflow is crucial for obtaining reliable and interpretable data. The following diagram illustrates the key stages of the study.
Caption: Experimental workflow for assessing Ro 60-0175 effects.
Animals
-
Species and Strain: Adult male mice (e.g., C57BL/6J, 8-12 weeks old) are commonly used. The choice of strain can influence baseline anxiety levels.
-
Housing: Mice should be group-housed (4-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle (lights on at 7:00 AM) and ad libitum access to food and water.[22]
-
Acclimation: Upon arrival, animals should be allowed to acclimate to the facility for at least one week. They should also be habituated to the testing room for at least 30-60 minutes before each behavioral test.[9][12][17] Handling by the experimenter for several days prior to testing is recommended to reduce stress.[9][10]
This compound Preparation and Administration
-
Vehicle: this compound should be dissolved in a suitable vehicle, such as sterile 0.9% saline.[23][24]
-
Dose Selection: A dose-response study is essential. Based on existing literature, a range of doses (e.g., 0.3, 1, 3, and 10 mg/kg) administered via intraperitoneal (i.p.) injection is a reasonable starting point.[7][23][25] A vehicle control group is mandatory.
-
Administration: Injections should be administered 15-30 minutes prior to behavioral testing to allow for drug absorption and distribution.[23][24][26] The injection volume should be consistent across all animals (e.g., 10 ml/kg).[23]
Detailed Behavioral Protocols
To ensure data integrity, it is crucial that the experimenter be blinded to the treatment conditions.[10] All testing should be conducted during the light phase of the light/dark cycle under controlled lighting and noise conditions. The apparatus for each test must be thoroughly cleaned with 70% ethanol between trials to eliminate olfactory cues.[14][17]
Protocol 1: Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior based on the exploration of open versus enclosed arms of an elevated maze.
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.[11]
Procedure:
-
Allow the mouse to acclimate to the testing room for at least 45 minutes.[9]
-
Administer this compound or vehicle i.p. and return the mouse to its home cage for the designated pre-treatment period (e.g., 30 minutes).
-
Gently place the mouse in the center of the maze, facing one of the closed arms.[9]
-
Allow the mouse to freely explore the maze for a 5-minute session.[9][10]
-
Record the session using an overhead video camera for later analysis.
-
At the end of the session, return the mouse to its home cage.
-
Clean the maze thoroughly with 70% ethanol.
Data Analysis:
-
Primary Measures of Anxiety:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Percentage of entries into the open arms: (Number of open arm entries / Total arm entries) x 100.
-
-
Measure of Locomotor Activity:
-
Total number of arm entries (open + closed).
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent and entries into the open arms without a significant change in total arm entries.
Protocol 2: Open Field Test (OFT)
Objective: To evaluate anxiety-like behavior and general locomotor activity in a novel environment.
Apparatus: A square or circular arena with high walls to prevent escape.[16] The arena is typically divided into a central zone and a peripheral zone by software.
Procedure:
-
Follow the same acclimation and drug administration procedure as for the EPM.
-
Gently place the mouse in the center of the open field arena.[17]
-
Allow the mouse to explore the arena for a 10-minute session.
-
Record the session using an overhead video camera and tracking software.
-
At the end of the session, return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol.
Data Analysis:
-
Primary Measures of Anxiety:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Latency to enter the center zone.
-
-
Measures of Locomotor Activity:
-
Total distance traveled.
-
Rearing frequency (an exploratory behavior).
-
An anxiolytic effect is suggested by an increase in the time spent and distance traveled in the center zone. A sedative effect would be indicated by a significant decrease in total distance traveled.
Protocol 3: Light-Dark Box (LDB) Test
Objective: To assess anxiety-like behavior based on the conflict between exploring a novel environment and avoiding a brightly lit space.
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by a small opening.[19][21]
Procedure:
-
Follow the same acclimation and drug administration procedure as for the EPM.
-
Gently place the mouse in the center of the illuminated compartment, facing away from the opening.[21]
-
Allow the mouse to freely explore both compartments for a 5 to 10-minute session.[19][21][22]
-
Record the session using an overhead video camera and tracking software.
-
At the end of the session, return the mouse to its home cage.
-
Clean the apparatus thoroughly with 70% ethanol.
Data Analysis:
-
Primary Measures of Anxiety:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.[19]
-
-
Measure of Activity/Exploration:
An anxiolytic effect is indicated by an increase in the time spent in the light compartment and potentially an increase in the number of transitions.
Data Presentation and Interpretation
Quantitative data from these behavioral assays should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) should be used to determine the significance of any observed effects.
Example Data Tables
Table 1: Effects of Ro 60-0175 on Elevated Plus Maze Performance
| Treatment Group | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 25.4 ± 2.1 | 30.1 ± 2.5 | 45.2 ± 3.8 |
| Ro 60-0175 (0.3 mg/kg) | 28.9 ± 2.3 | 33.5 ± 2.8 | 44.1 ± 4.0 |
| Ro 60-0175 (1 mg/kg) | 35.7 ± 3.0 | 40.2 ± 3.1 | 42.9 ± 3.5 |
| Ro 60-0175 (3 mg/kg) | 20.1 ± 1.9 | 24.8 ± 2.2 | 30.5 ± 2.9 |
| Ro 60-0175 (10 mg/kg) | 15.3 ± 1.5 | 18.9 ± 1.8 | 21.7 ± 2.1 |
| *p < 0.05 compared to Vehicle |
Table 2: Effects of Ro 60-0175 on Open Field Test Performance
| Treatment Group | Time in Center (s) (Mean ± SEM) | Total Distance (m) (Mean ± SEM) | Rears (n) (Mean ± SEM) |
| Vehicle | 45.3 ± 4.2 | 35.8 ± 3.1 | 50.1 ± 4.5 |
| Ro 60-0175 (0.3 mg/kg) | 50.1 ± 4.8 | 34.9 ± 2.9 | 48.7 ± 4.2 |
| Ro 60-0175 (1 mg/kg) | 65.9 ± 5.5 | 33.5 ± 3.0 | 45.3 ± 3.9 |
| Ro 60-0175 (3 mg/kg) | 30.2 ± 3.1 | 20.1 ± 2.2 | 25.6 ± 2.8 |
| Ro 60-0175 (10 mg/kg) | 21.7 ± 2.5 | 12.4 ± 1.8 | 15.3 ± 1.9 |
| p < 0.05 compared to Vehicle |
Interpretation of Potential Outcomes
-
Anxiolytic Profile: A potential anxiolytic effect would be characterized by an increase in open arm exploration (EPM), increased time in the center of the arena (OFT), and increased time in the light compartment (LDB), without significant changes in overall locomotor activity. The hypothetical data for the 1 mg/kg dose in the tables above illustrates such a profile.
-
Anxiogenic Profile: An anxiogenic effect would be indicated by the opposite pattern: decreased exploration of the anxiogenic zones in each test. This may be observed at certain doses of 5-HT2C agonists.[25]
-
Sedative/Hypoactive Profile: A significant decrease in general locomotor activity (e.g., total arm entries in EPM, total distance in OFT) suggests a sedative effect. This is a common confounding factor that must be considered, as sedation can be misinterpreted as an anxiolytic-like effect if locomotor measures are not included. The hypothetical data for the 3 and 10 mg/kg doses in the tables above suggest a sedative or motor-impairing effect.[7]
Mechanism of Action and Signaling Pathway
Activation of the 5-HT2C receptor by Ro 60-0175 initiates a signaling cascade that ultimately modulates neuronal excitability in brain regions associated with anxiety.
Caption: 5-HT2C receptor signaling pathway activated by Ro 60-0175.
Conclusion
The assessment of Ro 60-0175's effects on anxiety in mice requires a multi-faceted approach that combines a strong understanding of the underlying neurobiology with rigorous behavioral testing. The protocols outlined in these application notes provide a framework for conducting such studies in a scientifically sound and reproducible manner. Careful dose selection, appropriate control groups, and the use of a battery of validated behavioral assays are paramount for accurately characterizing the anxiolytic, anxiogenic, or sedative properties of this potent 5-HT2C receptor agonist. The resulting data will contribute to a deeper understanding of the role of the 5-HT2C receptor in anxiety and inform the potential development of novel therapeutics targeting this system.
References
- Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
- Choleris, E., et al. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99-103. doi: 10.1007/978-1-4939-8994-2_9.
- Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. doi: 10.1016/s0014-2999(03)01274-3.
- Kimura, Y., et al. (2009). Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity. Molecular Brain, 2, 34. doi: 10.1186/1756-6606-2-34.
- Grokipedia. (n.d.). Open field (animal test).
- Serchov, T., et al. (2016). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. Bio-protocol, 6(1), e1695. doi: 10.21769/BioProtoc.1695.
- Heisler, L. K., et al. (2007). Serotonin 5-HT(2C) receptors regulate anxiety-like behavior. Genes, Brain and Behavior, 6(5), 491-496. doi: 10.1111/j.1601-183X.2007.00316.x.
- Arrant, A. B., et al. (2013). The Light–Dark Box Test in the Mouse. In Behavioral Neurobiology of Anxiety and Its Treatment (pp. 141-155). Springer.
- Kennett, G., et al. (2000). Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety. European Journal of Pharmacology, 387(2), 197-204. doi: 10.1016/s0014-2999(99)00706-2.
- Tye, K. M., et al. (2023). Open Field Test. protocols.io. doi: 10.17504/protocols.io.36wgq3yz5lk5/v1.
- Maze Engineers. (2019, April 2). Maze Basics: Light/Dark box.
- protocols.io. (2023, January 12). Elevated plus maze protocol.
- Takao, K., & Miyakawa, T. (2006). Light/dark transition test for mice. Journal of Visualized Experiments, (1), e104. doi: 10.3791/104.
- Wikipedia. (n.d.). 5-HT2C receptor.
- Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434. doi: 10.3791/52434.
- Lanfumey, L., et al. (2015). 5-HT2C Receptor Desensitization Moderates Anxiety in 5-HTT Deficient Mice: From Behavioral to Cellular Evidence. International Journal of Neuropsychopharmacology, 18(9), pyv039. doi: 10.1093/ijnp/pyv039.
- protocols.io. (2023, January 13). Elevated plus maze protocol.
- RJPT SimLab. (n.d.). Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice.
- Wikipedia. (n.d.). Ro60-0175.
- Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), e1088. doi: 10.3791/1088.
- ResearchGate. (2025, August 9). Serotonin 5-HT2C receptors regulate anxiety-like behavior | Request PDF.
- Li, Q., et al. (2012). Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice. Neuropharmacology, 62(1), 474-484. doi: 10.1016/j.neuropharm.2011.09.002.
- Li, Q., et al. (2012). Anxiolytic effects of 5-HT₁A receptors and anxiogenic effects of 5-HT₂C receptors in the amygdala of mice. Neuropharmacology, 62(1), 474-484. doi: 10.1016/j.neuropharm.2011.09.002.
- Kennett, G. A., et al. (2000). Effects of RO 60 0175, a 5-HT2C receptor agonist, in three animal models of anxiety. European Journal of Pharmacology, 387(2), 197-204.
- Scarpelli, G., et al. (2008). Effects of two selective 5-HT2C receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze. Revista Brasileira de Psiquiatria, 30(1), 45-51. doi: 10.1590/S1516-44462006005000030.
- Millan, M. J., & Brocco, M. (2003). Behavioral methods to study anxiety in rodents. Dialogues in Clinical Neuroscience, 5(3), 239-252.
- UCSF IACUC. (2024, June). Elevated Plus Maze.
- Canal, C. E., et al. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder. Frontiers in Pharmacology, 8, 290. doi: 10.3389/fphar.2017.00290.
- Berton, O., et al. (1999). Anxiety in Mice: A Principal Component Analysis Study. Behavioural Brain Research, 100(1-2), 119-128. doi: 10.1016/s0166-4328(98)00119-7.
- de Mello Cruz, A. P., et al. (2010). Antidepressant- and anxiogenic-like effects of acute 5-HT2C receptor activation in rats exposed to the forced swim test and elevated plus maze. Revista Brasileira de Psiquiatria, 32(4), 390-397. doi: 10.1590/S1516-44462010000400013.
- Di Giovanni, G. (2009). Therapeutic Potential of 5-HT2C Receptor Ligands. Current Topics in Medicinal Chemistry, 9(7), 597-609.
- Burke, T. F., et al. (2019). Evaluation of chemically diverse 5-HT2C receptor agonists on... Pharmacology Biochemistry and Behavior, 185, 172763.
- Qu, Y., et al. (2015). Altered 5-HT2C receptor agonist-induced responses and 5-HT2C receptor RNA editing in the amygdala of serotonin transporter knockout mice. Neuropharmacology, 95, 246-255. doi: 10.1016/j.neuropharm.2015.03.016.
- Martin, J. R., et al. (1998). 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. Journal of Pharmacology and Experimental Therapeutics, 286(2), 913-924.
- Nic Dhonnchadha, B. Á., et al. (2003). Evidence for a 5-HT2A receptor mode of action in the anxiolytic-like properties of DOI in mice. Behavioural Brain Research, 147(1-2), 175-183. doi: 10.1016/s0166-4328(03)00155-2.
- R&D Systems. (n.d.). This compound | 5-HT2C Receptor Agonists.
- Wikipedia. (n.d.). Serotonin releasing agent.
- Google Patents. (n.d.). US11034751B1 - Methods and compositions for treating cancer using serotonin receptor inhibitors.
- ResearchGate. (n.d.). Behavioral methods to study anxiety in rodents.
- Filip, M., et al. (2012). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazapine in a preclinical model of comorbidity of depression and cocaine addiction. Pharmacological Reports, 64(6), 1346-1356. doi: 10.1016/s1734-1140(12)70928-8.
- Tocris Bioscience. (n.d.). This compound | 5-HT2C Receptors.
Sources
- 1. Serotonin 5-HT(2C) receptors regulate anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic effects of 5-HT₁A receptors and anxiogenic effects of 5-HT₂C receptors in the amygdala of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 7. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elevated plus maze protocol [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 15. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Altered 5-HT2C receptor agonist-induced responses and 5-HT2C receptor RNA editing in the amygdala of serotonin transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scielo.br [scielo.br]
- 26. Evidence for a 5-HT2A receptor mode of action in the anxiolytic-like properties of DOI in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 60-0175 Fumarate in Neuropathic Pain Research
Introduction: Targeting the Serotonergic System for Neuropathic Pain
Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, remains a significant clinical challenge.[1] Current therapeutic strategies are often inadequate, highlighting the urgent need for novel analgesic targets. The serotonergic (5-HT) system, particularly the descending pathways from the brainstem to the spinal cord, plays a complex but crucial role in pain modulation.[2] Depending on the receptor subtype activated, serotonin can exert either inhibitory or facilitatory effects on nociceptive processing in the spinal dorsal horn.[2]
The 5-HT2C receptor, a G-protein coupled receptor (GPCR), has emerged as a promising target for inducing analgesia. Preclinical studies have demonstrated that activation of spinal 5-HT2C receptors can produce significant antiallodynic effects in animal models of neuropathic pain.[2] This has positioned selective 5-HT2C agonists as valuable tools for investigating the mechanisms of serotonergic pain control and as potential starting points for novel therapeutic development.
Ro 60-0175 is a potent and selective agonist for the 5-HT2C receptor.[3] Its utility in preclinical research stems from its ability to probe the function of this specific receptor subtype, helping to dissect the intricate neurobiology of pain. These application notes provide a comprehensive guide for researchers on the use of Ro 60-0175 fumarate in a validated rodent model of neuropathic pain, from theoretical background to detailed experimental protocols and data interpretation.
Mechanism of Action: 5-HT2C Receptor-Mediated Analgesia
Ro 60-0175 exerts its effects by binding to and activating 5-HT2C receptors. These receptors are expressed in various regions of the central nervous system, including the spinal cord dorsal horn, which is a critical site for processing sensory information.
The analgesic effect of Ro 60-0175 in neuropathic pain models is primarily attributed to its action on 5-HT2C receptors located on spinal neurons. The proposed signaling cascade is as follows:
-
Receptor Binding: Ro 60-0175, administered systemically or directly into the spinal cord (intrathecally), binds to 5-HT2C receptors on dorsal horn neurons.
-
G-Protein Activation: As a GPCR, the activated 5-HT2C receptor couples to Gq/11 proteins.
-
PLC Pathway Stimulation: This coupling activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).
-
Modulation of Neuronal Excitability: These second messengers initiate a cascade of intracellular events, including the release of calcium from intracellular stores and activation of Protein Kinase C (PKC). This signaling ultimately modulates ion channel activity and neurotransmitter release, leading to a reduction in the excitability of nociceptive neurons and thus, an analgesic effect. While the precise downstream targets are a subject of ongoing research, this pathway is believed to either directly inhibit pain-transmitting neurons or activate local inhibitory interneurons within the dorsal horn.
Diagram: Proposed Signaling Pathway of Ro 60-0175
Caption: Signaling cascade following 5-HT2C receptor activation by Ro 60-0175.
Experimental Application: A Protocol for Assessing Antiallodynic Effects
This section details a complete workflow for evaluating the efficacy of Ro 60-0175 in the Chronic Constriction Injury (CCI) model of neuropathic pain in rats.
Part 1: Induction of Neuropathic Pain via CCI Surgery
The CCI model, first described by Bennett and Xie, is a widely used and robust model for inducing neuropathic pain-like behaviors.[4] It involves loosely ligating the common sciatic nerve, which leads to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.
Materials:
-
Male Sprague-Dawley rats (200-250 g)[5]
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps, retractors)[4]
-
Sterile saline
-
Povidone-iodine and 70% ethanol
-
Heating pad
Surgical Protocol:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance). Shave the lateral surface of the mid-thigh of the chosen hindlimb. Place the animal on a heating pad to maintain body temperature and apply ophthalmic ointment to the eyes.[7] Sterilize the surgical area using alternating scrubs of povidone-iodine and 70% ethanol.[7]
-
Sciatic Nerve Exposure: Make a small skin incision on the lateral side of the thigh. Using blunt dissection, carefully separate the biceps femoris muscle to expose the common sciatic nerve.[4][7]
-
Nerve Ligation: Proximal to the nerve's trifurcation, carefully free about 7-10 mm of the nerve from the surrounding connective tissue.[1][7] Place four loose ligatures of 4-0 chromic gut around the sciatic nerve with approximately 1 mm spacing between them.[1][4]
-
Closure: The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation without arresting epineural blood flow. Close the muscle layer with sutures and the skin incision with wound clips.[4][5][6]
-
Sham Control: For sham-operated control animals, perform the exact same surgical procedure, including nerve exposure, but do not place the ligatures.[1]
-
Post-operative Care: Allow the animal to recover on a heating pad. House animals with additional bedding to cushion the injured paw.[5][6] Pain behaviors typically develop over several days and stabilize within 10-14 days post-surgery.[1]
Diagram: Chronic Constriction Injury (CCI) Workflow
Caption: Key steps in the CCI surgical procedure and post-operative timeline.
Part 2: Preparation and Administration of this compound
Proper preparation of the drug solution is critical for accurate and reproducible results.
Solubility and Vehicle Formulation:
-
Solubility: this compound is soluble in water (up to 5 mM or ~1.71 mg/mL) and DMSO (up to 20 mM or ~6.86 mg/mL).[3]
-
Recommended Vehicle for In Vivo Administration: For systemic (e.g., intraperitoneal, subcutaneous) administration, a multi-component vehicle is often required to ensure solubility and stability. A commonly used formulation is:
-
For intrathecal administration, sterile water or saline is often used.[10]
Preparation Protocol (for Systemic Injection):
-
Calculate the required mass of this compound based on the desired dose and number of animals.
-
First, dissolve the compound in the required volume of DMSO. Sonication may aid dissolution.[8]
-
Sequentially add PEG300, Tween-80, and finally saline, vortexing thoroughly after each addition to ensure a clear, homogenous solution.[8][9]
-
Prepare the solution fresh on the day of the experiment.
Administration:
-
Route: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common for systemic delivery. Intrathecal (i.t.) injection can be used to specifically target spinal mechanisms.
-
Dosing: Dose-finding studies are recommended. Based on literature, doses of 0.3, 1, and 3 mg/kg (s.c. or i.p.) have been used for behavioral studies.[11] For intrathecal administration in rats, doses of 10, 30, and 100 µg have been shown to be effective.
Part 3: Behavioral Testing for Mechanical Allodynia
Mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus becomes painful, is typically assessed using von Frey filaments.
Apparatus:
-
Elevated wire mesh platform[12]
-
Clear plexiglass enclosures to confine the animals on the mesh[13]
-
Set of calibrated von Frey filaments (manual) or an electronic von Frey apparatus.[12][14]
Step-by-Step Protocol (Up-Down Method):
-
Habituation: Place the rats in the individual enclosures on the mesh platform and allow them to acclimate for at least 15-30 minutes before testing begins. The environment should be quiet to minimize stress.[15][16]
-
Stimulation: Apply the von Frey filament from below the mesh to the mid-plantar surface of the ipsilateral (injured) hind paw.[4] Apply the filament perpendicularly with enough force to cause it to bend slightly, and hold for 6-8 seconds.[15]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
Begin testing with a mid-range filament (e.g., 2.0 g or 4.31 handle).[15]
-
If there is no response, the next stimulus should be with a stronger (thicker) filament.
-
If there is a positive response, the next stimulus should be with a weaker (thinner) filament.
-
The 50% paw withdrawal threshold is calculated using the pattern of responses according to the method described by Chaplan et al. (1994).[15]
-
-
Data Collection: Perform baseline testing before surgery and again on the day of the drug study (before administration) to confirm stable allodynia. After administering Ro 60-0175 or vehicle, repeat the von Frey test at set time points (e.g., 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.
Data Analysis and Interpretation
Quantitative Data Summary:
| Parameter | This compound | Reference |
| Receptor Target | 5-HT2C Agonist | [3] |
| Animal Model | Chronic Constriction Injury (CCI), Rat | [1][4] |
| Behavioral Assay | Mechanical Allodynia (von Frey) | [14][15] |
| Effective Doses (i.t.) | 10, 30, 100 µg (in rats) | |
| Systemic Doses | 0.3 - 3 mg/kg (s.c./i.p. in rats) | [11] |
| Primary Outcome | Increased paw withdrawal threshold (g) |
Interpretation of Results:
-
Efficacy: A significant increase in the paw withdrawal threshold in the Ro 60-0175-treated group compared to the vehicle-treated CCI group indicates an antiallodynic effect.
-
Specificity: To confirm that the observed effect is mediated by 5-HT2C receptors, a separate experiment can be conducted where animals are pre-treated with a selective 5-HT2C antagonist before Ro 60-0175 administration. The antagonist should block the analgesic effect of Ro 60-0175.
-
Confounding Factors - Sedation and Motor Impairment: It is crucial to consider potential side effects. Studies have shown that Ro 60-0175 can induce hypolocomotion and sedation in rats at doses of 1 and 3 mg/kg (s.c.).[11] This sedative effect could potentially confound the interpretation of the von Frey test, as a less active animal might appear to have a higher pain threshold.[17]
-
Control Experiments: To address this, researchers should include a motor function test (e.g., rotarod, open field test) at the effective analgesic doses of Ro 60-0175. If the drug impairs motor performance at doses that produce analgesia, the results from the von Frey test should be interpreted with caution. The ideal analgesic would reduce pain responses without causing significant motor impairment.[17]
Conclusion
This compound is a valuable pharmacological tool for exploring the role of the 5-HT2C receptor in neuropathic pain. By following rigorous and well-controlled experimental protocols, such as the CCI model coupled with von Frey testing, researchers can effectively characterize its analgesic potential. Careful consideration of drug preparation, administration route, and potential motor-impairing side effects is essential for generating reliable and interpretable data, ultimately contributing to a deeper understanding of serotonergic pain modulation and the development of new therapeutic avenues.
References
-
Charles River. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) Model. Retrieved from [Link]
-
Wieskopf, J. S., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments, (61), 3393. [Link]
-
Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1933. [Link]
-
JOVE. (2011). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model. Retrieved from [Link]
-
protocols.io. (2020). Protocol for Electronic von Frey. Retrieved from [Link]
-
PSPP Home. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. Retrieved from [Link]
-
BioMed. (2025). How to conduct Von Frey Test?. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 169675-09-6 | Ro60-0175 fumarate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Attenuation of cocaine-induced reinstatement of drug seeking in squirrel monkeys by direct and indirect activation of 5-HT2C receptors. Retrieved from [Link]
-
Kennett, G. A., et al. (2000). Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety. European Journal of Pharmacology, 387(3), 197-204. [Link]
-
Tocris by Bio-Techne. (n.d.). This compound (1854). Retrieved from [Link]
-
OUCI. (n.d.). The Role of 5-HT2a/2c Receptors in Nociception and Opioid Antinociception: a Review of the Preclinical Literature. Retrieved from [Link]
-
Ji, G., et al. (2017). 5-HT2C Receptor Knockdown in the Amygdala Inhibits Neuropathic-Pain-Related Plasticity and Behaviors. Journal of Neuroscience, 37(6), 1378-1393. [Link]
-
Guo, W., et al. (2014). Spinal 5-HT3 receptors mediate descending facilitation and contribute to behavioral hypersensitivity via a reciprocal neuron-glial signaling cascade. Molecular Pain, 10, 35. [Link]
-
Bravo, L., et al. (2018). 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System. Current Neuropharmacology, 16(2), 206-218. [Link]
-
Brenchat, A., et al. (2018). 5-HT7 Receptors Regulate Excitatory-Inhibitory Balance in Mouse Spinal Cord Dorsal Horn. Frontiers in Cellular Neuroscience, 12, 45. [Link]
-
Corder, G., et al. (2016). Effect of Motor Impairment on Analgesic Efficacy of Dopamine D2/3 Receptors in a Rat Model of Neuropathy. eNeuro, 3(2), ENEURO.0016-16.2016. [Link]
-
Imam, M. Z., Kuo, A., & Smith, M. T. (2019). Side effects of central analgesic drugs. In Methods in Molecular Biology (Vol. 1968, pp. 263-286). Humana Press. [Link]
-
Anesthesia Patient Safety Foundation. (n.d.). Hazards of Sedation for Interventional Pain Procedures. Retrieved from [Link]
-
Wang, Y., et al. (2023). Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. Molecules, 28(14), 5483. [Link]
Sources
- 1. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 2. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. arctomsci.com [arctomsci.com]
- 10. Attenuation of cocaine-induced reinstatement of drug seeking in squirrel monkeys by direct and indirect activation of 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. protocols.io [protocols.io]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 16. biomed-easy.com [biomed-easy.com]
- 17. Effect of Motor Impairment on Analgesic Efficacy of Dopamine D2/3 Receptors in a Rat Model of Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oral Administration of Ro 60-0175 Fumarate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the oral administration of Ro 60-0175 fumarate in animal studies, designed to ensure scientific rigor, reproducibility, and adherence to best practices in preclinical research.
Introduction: The Scientific Rationale for Oral Administration of this compound
Ro 60-0175 is a potent and selective agonist of the serotonin 5-HT2C receptor, a key target in the central nervous system implicated in the regulation of mood, appetite, and cognition.[1][2] Its fumarate salt form offers favorable physicochemical properties for formulation. While systemic administration routes like intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common in preclinical research, evaluating the efficacy of Ro 60-0175 following oral administration is crucial for assessing its potential as a clinically viable therapeutic agent. Oral administration mimics the intended route of delivery in humans, providing essential data on oral bioavailability, first-pass metabolism, and central nervous system penetration under physiologically relevant conditions.
This guide delves into the critical aspects of designing and executing oral administration studies with this compound, from understanding its mechanism of action to detailed, step-by-step protocols for accurate and humane dosing in rodent models.
Mechanism of Action and Signaling Pathway
Ro 60-0175 exerts its pharmacological effects by selectively binding to and activating the 5-HT2C receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2C receptor initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release.
Figure 1: Simplified signaling pathway of Ro 60-0175 via the 5-HT2C receptor.
Physicochemical Properties and Formulation Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for developing a stable and effective oral formulation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClFN₂·C₄H₄O₄ | [3] |
| Molecular Weight | 342.75 g/mol | [3] |
| Solubility in Water | Up to 5 mM | [3] |
| Solubility in DMSO | Up to 20 mM | [3] |
| Storage | Desiccate at room temperature | [3] |
Vehicle Selection: The choice of vehicle is critical for ensuring complete dissolution and stability of the compound, thereby guaranteeing accurate dosing. Based on its solubility profile, sterile 0.9% sodium chloride (saline) is a suitable and commonly used vehicle for the oral administration of this compound.[4] For compounds that may be challenging to dissolve, a solution of 0.5% w/v carboxymethyl cellulose in purified water can also be considered as an alternative vehicle.[5]
Experimental Protocols: Oral Gavage in Rodents
Oral gavage is the standard method for precise oral administration of a liquid formulation directly into the stomach of a rodent.[6] This technique requires proper training and a steady hand to minimize stress and prevent injury to the animal.
Materials and Equipment
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter (optional, to ensure neutrality of the solution)
-
Animal scale
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[6]
-
Syringes (1-3 mL)
-
Permanent marker
Dosing Solution Preparation
-
Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the number and weight of the animals to be dosed.
-
Dissolve the compound: Accurately weigh the this compound and dissolve it in the chosen vehicle (e.g., sterile 0.9% saline) in a volumetric flask.
-
Ensure complete dissolution: Gently warm or sonicate the solution if necessary to achieve complete dissolution.
-
Verify concentration: The final concentration should be calculated to allow for a dosing volume of 5-10 mL/kg for mice and rats.[6]
Step-by-Step Oral Gavage Procedure
The following protocol is a guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.
Figure 2: Standard workflow for oral gavage in rodents.
Detailed Steps:
-
Animal Handling and Restraint: Gently handle the animal to minimize stress. For mice, scruff the back of the neck to immobilize the head. For rats, restrain the upper body and head securely.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle with a permanent marker.
-
Needle Insertion: With the animal in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The needle should pass into the esophagus with minimal resistance. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is correctly positioned, slowly administer the calculated volume of the dosing solution.
-
Needle Removal: Gently and smoothly withdraw the gavage needle.
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
Dosing Considerations and Reported Effects
The appropriate dose of this compound will depend on the specific research question and animal model. In published studies, doses for systemic administration in rats have ranged from 0.3 to 3 mg/kg.[7] While specific oral dosage studies are less common, a starting point for oral administration would be within a similar range, with adjustments made based on pilot studies to determine oral bioavailability and efficacy.
Reported Effects in Animal Models:
-
Anxiolytic and Sedative Effects: Studies have shown that Ro 60-0175 can induce sedative-like responses and reduce locomotor activity in rats.[7]
-
Appetite Suppression: As a 5-HT2C agonist, Ro 60-0175 is expected to have an impact on food intake.[8]
-
Modulation of Dopamine Release: Ro 60-0175 has been shown to inhibit dopamine release in the mesolimbic pathway, which is relevant for studies on addiction and reward.[9]
Conclusion and Best Practices
The oral administration of this compound is a critical step in the preclinical evaluation of this compound. By following the detailed protocols and considering the scientific rationale outlined in this guide, researchers can generate reliable and reproducible data. Adherence to proper animal handling techniques, accurate dose preparation, and careful post-procedure monitoring are essential for ensuring both the welfare of the animals and the integrity of the experimental results.
References
- Navailles, S., et al. (2012). Serotonin 2C ligands exhibiting full negative and positive intrinsic activity elicit purposeless oral movements in rats: distinct effects of agonists and inverse agonists in a rat model of Parkinson's disease. International Journal of Neuropsychopharmacology, 15(4), 539-551.
- Kennett, G. A., et al. (2000). Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety. European Journal of Pharmacology, 387(2), 197–204.
- Graves, S. M., et al. (2016). Lateral Habenula 5-HT2C Receptor Function Is Altered by Acute and Chronic Nicotine Exposures. International Journal of Molecular Sciences, 17(11), 1845.
- Martin, C., et al. (2015). Altered 5-HT2C receptor agonist-induced responses and 5-HT2C receptor RNA editing in the amygdala of serotonin transporter knockout mice. Neuropharmacology, 97, 309-317.
- Jastrzębska, J., et al. (2020). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction. Psychopharmacology, 237(10), 3073–3089.
- Navailles, S., et al. (2012). Serotonin2C ligands exhibiting full negative and positive intrinsic activity elicit purposeless oral movements in rats. International Journal of Neuropsychopharmacology, 15(4), 539-551.
- Shah, K., et al. (2024). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences, 86(3), 980-988.
- Arena, S. A., et al. (2006). DIHYDROQUINAZOLINONES AS 5HT MODULATORS.
- Higgins, G. A., et al. (2017). Behavioral effects of a novel Benzofuranyl-Piperazine serotonin- 2c receptor agonist suggest a Potential Therapeutic application in the Treatment of Obsessive– compulsive Disorder. Frontiers in Pharmacology, 8, 285.
- Banks, M. L., et al. (2015). Lorcaserin as a potential opioid-sparing adjunct. VCU Scholars Compass.
- Zhang, Y., et al. (2012). Method for voluntary oral administration of drugs in mice. STAR Protocols, 3(3), 100154.
- Vickers, S. P., et al. (1999).
- Navailles, S., et al. (2013). The enhanced oral response to the 5-HT2 agonist Ro 60-0175 in parkinsonian rats involves the entopeduncular nucleus: electrophysiological correlates. Experimental Brain Research, 230(4), 513–524.
- Ivanova, G., et al. (2018).
- Basso, A. M., et al. (2013). Modulation of the subthalamic nucleus activity by serotonergic agents and fluoxetine administration. Psychopharmacology, 230(4), 525–538.
-
University of British Columbia. (n.d.). UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
- Jastrzębska, J., et al. (2020). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction.
- Nakai, K., et al. (2010). 5-HT2C receptor agonists attenuate pain-related behaviour in a rat model of trigeminal neuropathic pain. European Journal of Pain, 14(7), 689-695.
- Arena, S. A., et al. (2007). DIHYDROQUINAZOLINONES AS 5HT MODULATORS.
- Zhang, Y., et al. (2012). Method for voluntary oral administration of drugs in mice. Cell Reports Methods, 2(2), 1-4.
- Faustino-Rocha, A. I., et al. (2021). A quick and low-intensity method for oral administration to large numbers of mice: A possible alternative to oral gavage.
- Di Matteo, V., et al. (2000). Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin2C receptors. Brain Research, 865(1), 85–90.
- Millan, M. J., et al. (2020). New therapeutic opportunities for 5-HT2C receptor ligands in neuropsychiatric disorders. Pharmacology & Therapeutics, 210, 107520.
- Bhattachar, S. N., et al. (2021). Exposure Variability with Oral Dosing in Preclinical Species. AAPS Newsmagazine.
-
Steiner, J. L., et al. (2024). Researchers - Rodent MDA. Retrieved from [Link]
- Arena, S. A., et al. (2006). (12) Patent Application Publication (10) Pub. No.: US 2006/0178386 A1.
Sources
- 1. This compound | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 5-HT2C Receptor Agonists: R&D Systems [rndsystems.com]
- 4. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OAR@UM: Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin2C receptors [um.edu.mt]
Troubleshooting & Optimization
Ro 60-0175 Fumarate Technical Support Center: Solubility & Solution Preparation
Welcome to the technical support guide for Ro 60-0175 fumarate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the solubility and handling of this potent and selective 5-HT2C receptor agonist. As Senior Application Scientists, we have synthesized data from technical datasheets and best practices in chemical handling to help you navigate the experimental use of this compound.
Frequently Asked Questions (FAQs)
This section provides direct answers to the most common questions regarding the solubility of this compound.
Q1: What is the expected solubility of this compound in water and DMSO?
A1: The solubility of this compound can vary based on the specific batch, purity, and experimental conditions. However, established data provides a reliable starting point. Vendor datasheets consistently report solubility up to 5 mM in water and 20 mM in DMSO [1][2]. Some sources indicate much higher solubility in DMSO (e.g., 100 mg/mL, ~292 mM), but this often requires physical assistance like ultrasonication[3].
Data Summary: this compound Solubility
| Solvent | Reported Solubility (Molar) | Reported Solubility (Mass/Volume) | Required Conditions / Notes |
| Water | ~5 mM | ~1.71 mg/mL | Standard laboratory conditions. |
| DMSO | ~20 mM | ~6.86 mg/mL | Standard laboratory conditions. |
| DMSO | Up to 291.76 mM | 100 mg/mL | Requires ultrasonic treatment. Use freshly opened, anhydrous DMSO as its hygroscopic nature can affect solubility[3]. |
Note: Calculations are based on a molecular weight of 342.75 g/mol for the fumarate salt[1][4].
Q2: My this compound is not fully dissolving in water at 5 mM. What could be wrong?
A2: Several factors can influence aqueous solubility. First, ensure your calculations for mass and volume are correct based on the batch-specific molecular weight provided on the Certificate of Analysis. Second, the dissolution process in water can be slow. Gentle warming in a water bath (e.g., to 37°C) or brief sonication can facilitate dissolution. If the issue persists, the compound may have degraded due to improper storage; it should be desiccated at room temperature for long-term storage[1].
Q3: How should I prepare a stock solution of this compound?
A3: For most applications, preparing a concentrated stock solution in DMSO is recommended due to its higher solubility. A 20 mM stock in DMSO is a common and reliable concentration. For experiments intolerant of DMSO, a fresh 5 mM stock in water can be prepared. See the detailed protocols in the following section for step-by-step instructions.
Q4: How long are stock solutions stable?
A4: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months[2][3]. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you may encounter during solution preparation and provides a logical workflow for resolving them.
Issue 1: Precipitate Forms When Diluting DMSO Stock into Aqueous Buffer
Causality: This is a common issue known as "crashing out." this compound is significantly less soluble in aqueous environments than in pure DMSO. When a concentrated DMSO stock is rapidly diluted into a buffer (e.g., saline, PBS), the solvent environment changes abruptly, and the compound's solubility limit in the final solution may be exceeded, causing it to precipitate.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically well below 1% and often below 0.1%, to minimize solvent effects on the biological system and maintain solubility.
-
Use Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in your aqueous buffer.
-
Vortex During Dilution: Add the DMSO stock to the aqueous buffer dropwise while the buffer is being vortexed. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Consider Co-solvents for In Vivo Use: For animal studies, complex vehicle formulations are often necessary. A common vehicle involves a multi-step mixing process, such as dissolving the compound in DMSO first, then adding co-solvents like PEG300 and Tween-80 before the final addition of saline[5].
Issue 2: Compound Appears as a Suspension, Not a Clear Solution
Causality: An incomplete dissolution will result in a suspension, characterized by visible particulate matter or a cloudy appearance. This can be due to attempting to dissolve the compound above its solubility limit, insufficient mixing time, or low-quality solvent.
Troubleshooting Workflow:
The following diagram illustrates a decision-making process for addressing incomplete dissolution.
Caption: Troubleshooting workflow for incomplete dissolution.
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for preparing stock solutions.
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
Objective: To prepare a 1 mL stock solution of 20 mM this compound in DMSO.
Materials:
-
This compound (MW: 342.75 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
1.5 mL microcentrifuge tube
-
Pipettors and sterile tips
Procedure:
-
Calculate Required Mass:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.020 mol/L × 0.001 L × 342.75 g/mol × 1000 mg/g = 6.86 mg
-
-
Weigh Compound: Carefully weigh out 6.86 mg of this compound and add it to a 1.5 mL microcentrifuge tube.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolve: Cap the tube securely and vortex for 1-2 minutes. If necessary, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear[3].
-
Store: Aliquot the stock solution into smaller volumes in separate tubes to avoid multiple freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage[3].
Protocol 2: Preparation of a 5 mM Aqueous Stock Solution
Objective: To prepare a 1 mL stock solution of 5 mM this compound in sterile, purified water.
Materials:
-
This compound (MW: 342.75 g/mol )
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
1.5 mL microcentrifuge tube
-
Pipettors and sterile tips
Procedure:
-
Calculate Required Mass:
-
Mass (mg) = 0.005 mol/L × 0.001 L × 342.75 g/mol × 1000 mg/g = 1.71 mg
-
-
Weigh Compound: Weigh out 1.71 mg of this compound and add it to a 1.5 mL microcentrifuge tube.
-
Add Solvent: Add 1.0 mL of sterile, purified water to the tube.
-
Dissolve: Cap the tube and vortex for 2-3 minutes. The compound may dissolve slowly. Gentle warming in a 37°C water bath can aid dissolution. Visually inspect to ensure no particulate matter remains.
-
Use Immediately: Aqueous solutions are less stable than DMSO stocks. It is highly recommended to prepare this solution fresh on the day of the experiment.
References
-
BioCrick. (n.d.). This compound datasheet. Retrieved from BioCrick website. [Link]
-
DC Chemicals. (n.d.). This compound Datasheet. Retrieved from DC Chemicals website. [Link]
-
Wikipedia. (2023). Ro60-0175. Retrieved from Wikipedia. [Link]
-
Arctom. (n.d.). CAS NO. 169675-09-6 | Ro60-0175 fumarate | Catalog HY-103140. Retrieved from Arctom website. [Link]
Sources
potential off-target effects of Ro 60-0175 fumarate
Welcome to the technical support center for Ro 60-0175 fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the experimental use of this compound. Our goal is to equip you with the necessary information to anticipate and address potential challenges, ensuring the integrity and success of your research.
Introduction to this compound
Ro 60-0175 is a potent and selective agonist for the serotonin 5-HT2C receptor.[1][2][3] It is a valuable tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. However, like any pharmacological agent, its use requires careful consideration of its properties to avoid misinterpretation of experimental results. This guide will delve into the nuances of working with Ro 60-0175, with a focus on its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: How selective is Ro 60-0175 for the 5-HT2C receptor?
A1: Ro 60-0175 exhibits high selectivity for the 5-HT2C receptor. However, it is not absolutely specific. It also shows considerable affinity for the 5-HT2B receptor and, to a lesser extent, the 5-HT2A receptor.[4][5] It is crucial to be aware of this binding profile when designing experiments and interpreting data.
Binding Affinity & Functional Activity of Ro 60-0175 at Serotonin 5-HT2 Subtypes
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (EC50) |
| Human 5-HT2C | 9.0[1] | 32 nM[4][6] |
| Human 5-HT2B | Not explicitly defined in pKi, but high affinity is noted[5] | 0.9 - 2.4 nM[4][6] |
| Human 5-HT2A | 7.5[1] | 400 - 447 nM[4][6] |
Q2: What are the known off-target effects of Ro 60-0175?
A2: The primary off-target effects are mediated through its agonist activity at 5-HT2B and 5-HT2A receptors.[4] Additionally, some studies have noted binding to β2-adrenergic receptors at higher concentrations.[6] In vivo, Ro 60-0175 has been shown to increase plasma levels of corticosterone, oxytocin, and prolactin in rats, and these effects were not blocked by a 5-HT2C or 5-HT2A antagonist, suggesting a more complex or alternative mechanism for these specific neuroendocrine responses.[6][7]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble in DMSO and water.[1] For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for at least four years.[6] Stock solutions in DMSO can be stored at -20°C for about a month, or at -80°C for up to six months.[2][3] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Q4: Can Ro 60-0175 be used in animal studies?
A4: Yes, Ro 60-0175 is centrally active following systemic administration and has been used in numerous in vivo studies in rodents.[1] It has been shown to affect locomotion, anxiety-like behaviors, and dopaminergic signaling.[4][8]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with Ro 60-0175.
Issue 1: Unexpected or contradictory results in behavioral assays.
-
Potential Cause: Off-target effects at 5-HT2A or 5-HT2B receptors may be influencing the behavioral outcome. For instance, while Ro 60-0175 alone does not induce the head-twitch response (a proxy for psychedelic effects), co-administration with a 5-HT2C antagonist can unmask 5-HT2A-mediated head-twitches.[4]
-
Troubleshooting Workflow:
-
Experimental Protocol: Antagonist Challenge Study
-
Objective: To determine if the observed behavioral effect of Ro 60-0175 is mediated by its on-target (5-HT2C) or off-target (e.g., 5-HT2A) activity.
-
Materials: Ro 60-0175, a selective 5-HT2C antagonist (e.g., SB-242084), a selective 5-HT2A antagonist (e.g., ketanserin or volinanserin), and the appropriate vehicle.
-
Procedure:
-
Establish a dose of Ro 60-0175 that produces the unexpected behavioral effect.
-
In separate groups of animals, pre-treat with either the vehicle, the 5-HT2C antagonist, or the 5-HT2A antagonist at a dose known to block their respective receptors.
-
Administer the established dose of Ro 60-0175.
-
Observe and quantify the behavioral response.
-
-
Interpretation: If the 5-HT2C antagonist blocks the effect, it is likely mediated by 5-HT2C receptors. If the 5-HT2A antagonist blocks the effect, it is likely an off-target effect. If neither antagonist blocks the effect, other mechanisms may be involved.
-
Issue 2: Inconsistent results in cell-based functional assays.
-
Potential Cause: Variability in receptor expression levels, cell health, or assay conditions can lead to inconsistent results.
-
Troubleshooting Workflow:
Troubleshooting inconsistent cell-based assay results.
-
Experimental Protocol: Calcium Flux Assay Validation
-
Objective: To ensure the reliability of a calcium flux assay for measuring 5-HT2C receptor activation.
-
Materials: Cells expressing the human 5-HT2C receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Ro 60-0175, a reference 5-HT2C agonist (e.g., mCPP), and a 5-HT2C antagonist (e.g., SB-242084).
-
Procedure:
-
Culture cells to the appropriate confluency.
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Generate a full dose-response curve for both Ro 60-0175 and the reference agonist to determine their EC50 values.
-
To confirm specificity, pre-incubate a set of wells with the 5-HT2C antagonist before adding an EC80 concentration of Ro 60-0175.
-
-
Interpretation: The EC50 values should be consistent with published data. The antagonist should significantly inhibit the calcium response to Ro 60-0175, confirming that the assay is measuring 5-HT2C receptor-mediated signaling.
-
Issue 3: Difficulty in replicating in vivo neurochemical findings, such as changes in dopamine release.
-
Potential Cause: The effect of 5-HT2C receptor activation on dopamine release can be complex and region-specific. Ro 60-0175 has been shown to decrease dopamine release in the mesolimbic pathway. [8]However, the net effect can be influenced by the basal level of dopaminergic activity and the specific brain region being studied.
-
Troubleshooting Workflow:
Simplified pathway of 5-HT2C-mediated inhibition of dopamine release.
-
Experimental Protocol: In Vivo Microdialysis
-
Objective: To measure the effect of Ro 60-0175 on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens).
-
Materials: Ro 60-0175, microdialysis probes, a high-performance liquid chromatography (HPLC) system with electrochemical detection, and appropriate surgical and animal handling equipment.
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized or freely moving animal.
-
Allow the animal to recover and establish a stable baseline of dopamine levels.
-
Administer Ro 60-0175 systemically (e.g., i.p. or s.c.).
-
Collect dialysate samples at regular intervals and analyze for dopamine content using HPLC.
-
-
Interpretation: A decrease in dopamine levels following Ro 60-0175 administration would be consistent with its known inhibitory effect on the mesolimbic dopamine system. The magnitude and time course of this effect can then be quantified.
-
Conclusion
This compound is a powerful tool for studying the 5-HT2C receptor. A thorough understanding of its pharmacological profile, including its potential off-target effects, is essential for designing robust experiments and accurately interpreting the results. By employing appropriate controls, such as selective antagonists, and carefully considering the experimental context, researchers can confidently utilize Ro 60-0175 to advance our understanding of serotonergic signaling.
References
-
Wikipedia. (2023, December 1). Ro60-0175. Retrieved from [Link]
- Di Matteo, V., Di Giovanni, G., Di Mascio, M., & Esposito, E. (2000). Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors. Brain Research, 865(1), 85-90.
- Fletcher, P. J., Grottick, A. J., & Higgins, G. A. (2002). Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats. Psychopharmacology, 162(2), 151-161.
- Jastrzębska, J., Frankowska, M., Smaga, I., Hubalewska-Mazgaj, M., Suder, A., Pieniążek, R., ... & Filip, M. (2023). Evaluation of the 5-HT2C receptor drugs RO 60–0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction. Pharmacological Reports, 75(1), 1-17.
- Damjanoska, K. J., Muma, N. A., Zhang, Y., D'Souza, D. N., Garcia, F., & Munafo, D. B. (2003). Neuroendocrine evidence that (S)-2-(chloro-5-fluoro-indol-l-yl)-1-methylethylamine fumarate (Ro 60-0175) is not a selective 5-hydroxytryptamine2C receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 304(3), 1209-1216.
- Pozzi, L., Invernizzi, R., & Samanin, R. (2002). In vivo evidence that 5-HT2C receptor antagonist but not agonist modulates cocaine-induced dopamine outflow in the rat nucleus accumbens and striatum. Neuropsychopharmacology, 26(5), 633-641.
- De Deurwaerdère, P., Stinus, L., & Spampinato, U. (1998). Opposite change in dopamine release in the rat nucleus accumbens and striatum induced by the 5-HT2C receptor agonist, Ro 60-0175. Journal of Neurochemistry, 71(4), 1579-1586.
- Ceglia, I., Carli, M., Baviera, M., & Invernizzi, R. (2004). The 5-HT2C receptor agonist Ro 60-0175 inhibits the expression of cocaine-induced behavioural sensitization in the rat. Behavioural Brain Research, 152(1), 1-8.
- Di Giovanni, G., De Deurwaerdère, P., Di Mascio, M., Di Matteo, V., Esposito, E., & Spampinato, U. (1999). Selective blockade of serotonin-2C/2B receptors enhances the firing rate of central dopamine neurons: a dual-probe microdialysis and electrophysiological study in the rat. Journal of Neuroscience, 19(24), 10851-10859.
- Higgins, G. A., Fletcher, P. J., & Shanab, K. (2003). The 5-HT2C receptor agonist Ro 60-0175 reduces cocaine self-administration and reinstatement of cocaine-seeking in rats. Psychopharmacology, 166(3), 263-270.
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 5. Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Ro 60-0175 fumarate experimental variability
Welcome to the technical support center for Ro 60-0175 fumarate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and sources of variability encountered when working with this potent and selective 5-HT2C receptor agonist. Our goal is to provide you with the causal explanations behind experimental choices and robust, self-validating protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental properties and handling of this compound.
Q1: What is the primary mechanism of action for Ro 60-0175?
Ro 60-0175 is a potent agonist primarily for the serotonin 5-HT2C receptor, which is a G protein-coupled receptor (GPCR). Upon binding, it preferentially activates the Gq/11 signaling pathway.[1] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a response that can be readily measured in vitro using calcium flux assays.[2][3]
Caption: 5-HT2C receptor Gq/11 signaling cascade.
Q2: How selective is Ro 60-0175? Am I seeing off-target effects?
Ro 60-0175 shows high selectivity for the 5-HT2C receptor over other serotonin receptor subtypes.[4][5] However, no agonist is perfectly selective. At higher concentrations, activity at the 5-HT2A and 5-HT2B receptors can be observed.[6][7] One study noted that Ro 60-0175 is not purely selective and can elicit responses via the 5-HT2A receptor, which may contribute to certain neuroendocrine effects.[8]
Expert Tip: To validate that your observed effect is 5-HT2C-mediated, perform a control experiment with a selective 5-HT2C antagonist, such as SB 242084.[9][10] Pre-treatment with the antagonist should block the effects of Ro 60-0175.
| Receptor Subtype | Binding Affinity (pKi) | Reference |
| Human 5-HT2C | 9.0 | [4][5] |
| Human 5-HT2A | 7.5 | [4][5] |
| Human 5-HT1A | 5.4 | [4][5] |
| Human 5-HT6 | 5.2 | [4][5] |
| Human 5-HT7 | 5.6 | [4][5] |
| Caption: Binding affinities of Ro 60-0175 at various human serotonin receptors. Higher pKi values indicate stronger binding affinity. |
Q3: What are the correct storage and handling procedures for this compound?
Proper storage is critical to prevent degradation and maintain compound integrity.
-
Powder: The solid fumarate salt is stable. For long-term storage, keep the powder at -20°C for up to 3 years.[11] It can be stored at 4°C for up to 2 years.[11] Always desiccate (store in a dry environment).[4]
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3][11]
-
Handling: Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Handle the compound in a chemical fume hood to avoid inhalation.[12]
Q4: How do I dissolve this compound for in vitro and in vivo experiments?
Solubility is a major source of experimental variability. The fumarate salt has some aqueous solubility, but it is often insufficient for high-concentration stock solutions.
-
For In Vitro Assays: A high-concentration stock is typically made in DMSO. It is soluble up to 20 mM in DMSO.[4] For aqueous buffers used in cell-based assays, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts.
-
For In Vivo Administration: Preparing a stable and non-toxic vehicle is crucial. Direct dissolution in saline is often not feasible for required doses. A multi-component vehicle system is recommended. It is critical to add and mix solvents sequentially. For in vivo working solutions, it is strongly recommended to prepare them fresh on the day of use.[3][13]
| Vehicle Component | Percentage | Purpose |
| DMSO | 10% | Primary solvent to dissolve the compound. |
| PEG300 | 40% | A co-solvent that improves solubility and stability. |
| Tween-80 | 5% | A surfactant to prevent precipitation and aid in suspension. |
| Saline (0.9% NaCl) | 45% | The final vehicle diluent. |
| Caption: A commonly used vehicle formulation for in vivo administration of Ro 60-0175.[3] |
Troubleshooting Guide: Diagnosing Experimental Variability
This section provides a logical framework for identifying and resolving specific issues.
Caption: Troubleshooting decision tree for Ro 60-0175 experiments.
Problem: My compound is precipitating out of the in vivo dosing solution.
-
Causality: this compound has poor solubility in pure aqueous solutions. The order of solvent addition is critical. Adding the compound directly to a saline/PEG mix without first dissolving it in DMSO will likely cause immediate precipitation. The surfactant (Tween-80) is essential for creating a stable micro-emulsion that keeps the lipophilic compound suspended in the aqueous final vehicle.
-
Solution: Strictly adhere to a sequential solvent addition protocol. Gentle heating (to 37°C) and/or sonication can be used to aid dissolution after the addition of co-solvents.[3] Always visually inspect the solution for clarity before administration.
Problem: I'm observing lower-than-expected potency or no signal in my in vitro assay.
-
Causality: This can stem from several issues:
-
Compound Degradation: Repeated freeze-thaw cycles or improper long-term storage of stock solutions can degrade the compound.
-
Low Receptor Expression: The cell line used may not express a sufficient density of 5-HT2C receptors to generate a robust signal.
-
Inefficient G-protein Coupling: The specific G-protein subtype (Gq/11) that the 5-HT2C receptor couples to may be the limiting factor in your recombinant cell line.[14]
-
-
Solution:
-
Always use a fresh aliquot of a properly stored stock solution for each experiment.
-
Confirm 5-HT2C receptor expression in your cell line using an orthogonal method like qPCR or Western blotting.
-
If using a recombinant system, consider co-transfecting with a promiscuous Gα subunit to maximize the signal window.[14]
-
Problem: My animals show excessive sedation or hypolocomotion, masking the behavioral effect I want to measure.
-
Causality: Hypolocomotion is a known, on-target effect of 5-HT2C receptor agonism.[6][10] Ro 60-0175 dose-dependently reduces motor activity.[10] This is not necessarily an experimental error but a pharmacological property of the target. At higher doses, potential off-target effects at the 5-HT2A receptor could also contribute to complex behavioral changes.[6]
-
Solution:
-
Dose-Response Curve: Conduct a thorough dose-response study to identify a dose that produces the desired therapeutic effect without causing confounding levels of sedation.
-
Time Course Analysis: Characterize the time course of the sedative effects versus your desired behavioral endpoint. It may be possible to test at a time point when sedative effects have subsided but the therapeutic effect is still present.
-
Confirm Target: Use a 5-HT2C antagonist (like SB 242084) to confirm that the hypolocomotion is indeed mediated by the 5-HT2C receptor.
-
Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (1 mg/kg in a 10 mL/kg volume)
This protocol is adapted from standard methodologies for poorly soluble compounds.[3]
Caption: Step-by-step workflow for preparing an in vivo solution.
-
Calculate Mass: Determine the total mass of this compound needed for your study group based on the desired dose and total injection volume. Note: Remember to account for the molecular weight of the fumarate salt (342.75 g/mol ) vs. the freebase if your calculations require it.[4]
-
Primary Dissolution: In a sterile microcentrifuge tube, add 10% of the final volume as DMSO. Add the weighed compound to the DMSO.
-
Mix: Vortex or sonicate the tube until the compound is completely dissolved and the solution is clear. This is a critical step.
-
Add Co-solvent: Add 40% of the final volume as PEG300. Vortex thoroughly.
-
Add Surfactant: Add 5% of the final volume as Tween-80. Vortex thoroughly. The solution may appear more viscous.
-
Final Dilution: Add the final 45% of the volume as sterile saline.
-
Final Mix: Vortex thoroughly one last time. The final solution should be clear and homogenous. Visually inspect for any signs of precipitation before drawing it into a syringe.
-
Administration: Use the solution on the same day it is prepared. Do not store the final working solution.[3]
References
-
CAS NO. 169675-09-6 | Ro60-0175 fumarate. Arctom. [Link]
-
What are 5-HT2C receptor agonists and how do they work? Patsnap Synapse. [Link]
-
This compound | 169675-09-6 | MSDS. DC Chemicals. [Link]
-
This compound | 169675-09-6 | COA. DC Chemicals. [Link]
-
Mbaki, Y., et al. (2005). Investigation of the role of 5-HT2 receptor subtypes in the control of the bladder and the urethra in the anaesthetized female rat. British Journal of Pharmacology. [Link]
-
Kennett, G. A., et al. (2000). Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety. European Journal of Pharmacology. [Link]
-
Di Giovanni, G., et al. (2006). Central Serotonin2C Receptor: From Physiology to Pathology. Current Topics in Medicinal Chemistry. [Link]
-
Ro60-0175 fumarate | 5-HT2C Receptor Agonist. MedChemExpress (Japanese site). [Link]
-
Padovan-Neto, F. E., et al. (2009). Effects of two selective 5-HT2C receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze. Brazilian Journal of Medical and Biological Research. [Link]
-
Canal, C. E., et al. (2010). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Ro60-0175. Wikipedia. [Link]
-
Manvich, D. F., et al. (2013). Attenuation of cocaine-induced reinstatement of drug seeking in squirrel monkeys by direct and indirect activation of 5-HT2C receptors. Psychopharmacology. [Link]
-
Damjanoska, K. J., et al. (2003). Neuroendocrine Evidence That (S)-2-(Chloro-5-fluoro-indol-l-yl)-1-methylethylamine Fumarate (Ro 60-0175) Is Not a Selective 5-Hydroxytryptamine2C Receptor Agonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Invergo, B. M., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. [Link]
Sources
- 1. um.edu.mt [um.edu.mt]
- 2. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 6. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the role of 5-HT2 receptor subtypes in the control of the bladder and the urethra in the anaesthetized female rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arctomsci.com [arctomsci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ro 60-0175 Fumarate Stability and Impurity Profiling
Introduction:
Welcome to the technical support guide for Ro 60-0175 fumarate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, potential degradation pathways, and impurity profile of this potent 5-HT2C receptor agonist. Given that Ro 60-0175 is a complex molecule featuring a substituted indole ring and a secondary amine, understanding its chemical behavior is paramount for ensuring data integrity, reproducibility of experiments, and compliance with regulatory standards. This guide provides both theoretical understanding and practical, actionable protocols to help you navigate the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: I've observed a change in the color and solubility of my this compound solid sample over time. What could be the cause?
A1: A change in color (e.g., from white/off-white to yellowish or brownish) and decreased solubility are classic indicators of degradation. The indole moiety in Ro 60-0175 is susceptible to oxidation and photodecomposition.[1][2] Exposure to air (oxygen), light, and elevated temperatures can initiate these degradation processes, leading to the formation of colored, often less soluble, polymeric or oxidized byproducts. It is crucial to store the compound under the recommended conditions (typically -20°C, desiccated, and protected from light) to minimize these effects.
Q2: What are the most likely degradation products of Ro 60-0175 under normal laboratory conditions?
A2: Based on the chemical structure of Ro 60-0175, the primary sites for degradation are the indole ring and the secondary amine. The most probable degradation pathways are:
-
Oxidation of the Indole Ring: The electron-rich indole nucleus can be easily oxidized. This can lead to the formation of various products, including hydroxylated indoles, oxindoles, and ultimately ring-opened products like N-formylanthranilate derivatives.[1][3]
-
Oxidative Deamination: The secondary amine can undergo oxidation, which may lead to the formation of an imine, followed by hydrolysis to a ketone and the corresponding primary amine fragment.
-
Photodegradation: Exposure to UV light can induce radical-mediated reactions, potentially leading to dechlorination, hydroxylation, or dimerization. Halogenated aromatic compounds can be susceptible to photolytic dehalogenation.
Q3: Besides degradation products, what other impurities might be present in my sample of this compound?
A3: Impurities can be introduced during the synthesis of the active pharmaceutical ingredient (API). These are known as process-related impurities. While the exact impurity profile depends on the specific synthetic route, some potential impurities could include:
-
Starting Materials and Intermediates: Unreacted precursors from the final steps of the synthesis.
-
Isomeric Impurities: Positional isomers of the fluoro and chloro substituents on the indole ring, or the R-enantiomer of the chiral center.
-
By-products: Products from side reactions that may occur during synthesis.
-
Residual Solvents: Solvents used in the final purification and crystallization steps.
Q4: How can I confirm the purity of my this compound sample and check for degradation?
A4: The most reliable method for assessing purity and detecting degradation products is to use a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.[4][5] A typical approach involves:
-
Developing a gradient HPLC method that can separate the parent Ro 60-0175 peak from potential impurities and degradants.
-
Using a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of any unknown peaks, which can help in their initial characterization.
-
For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6][7]
Troubleshooting Guides
Issue: Unexpected or irreproducible results in biological assays.
-
Possible Cause: Degradation of the Ro 60-0175 stock solution or solid sample, leading to a lower effective concentration of the active compound and the presence of potentially interfering degradants.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the solid compound is stored at -20°C or below, protected from light, and in a desiccated environment. Stock solutions should be freshly prepared or stored at -80°C for short periods (use within a month is a good practice, though stability may vary depending on the solvent).[6]
-
Check Purity: Analyze the solid sample or a freshly prepared solution using a validated HPLC method to confirm its purity and check for the presence of degradation peaks.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. Avoid repeated freeze-thaw cycles of stock solutions.
-
Solvent consideration: Ensure the solvent used for stock solutions (e.g., DMSO, water) is of high purity and does not promote degradation. Some solvents can be a source of reactive impurities.
-
Issue: Appearance of new peaks in the HPLC chromatogram of a stability sample.
-
Possible Cause: The compound is degrading under the tested stability conditions.
-
Troubleshooting Steps:
-
Characterize the New Peaks: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks. This is the first and most critical step in identifying the degradation products.
-
Perform Forced Degradation Studies: Conduct a systematic forced degradation study (see Protocol 1 below) to intentionally generate degradation products under various stress conditions (acid, base, oxidation, heat, light).[8][9]
-
Compare and Correlate: Compare the retention times and mass spectra of the peaks observed in your stability sample with those generated during the forced degradation study. This can help in identifying the degradation pathway.
-
Assess Mass Balance: Ensure that the total peak area (parent + degradants) remains consistent over time. A significant loss in mass balance may indicate the formation of non-UV active compounds or precipitation.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the hypothesized degradation pathways for Ro 60-0175 based on its chemical structure.
Caption: Hypothesized degradation pathways of Ro 60-0175.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to establish a stability-indicating analytical method.[8][9][10]
1. Materials:
-
This compound
-
HPLC grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with PDA or UV detector and LC-MS system.
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a suitable solvent mixture.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid powder in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
4. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by HPLC and LC-MS.
5. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the mass balance to ensure all major degradants are accounted for.
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Limited degradation expected, possible minor indole ring reactions. |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | Limited degradation expected. |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Oxidation of indole ring and secondary amine. |
| Thermal | Solid & Solution | 48 hours at 80°C / 24 hours at 60°C | General decomposition. |
| Photolytic | UV/Vis light | Per ICH Q1B | Photochemical reactions, e.g., dehalogenation. |
Protocol 2: General Purpose HPLC Method for Purity Assessment
This is a starting point for developing a stability-indicating method. Optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 223 nm and 280 nm (based on reported λmax).[11]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Workflow for Impurity Investigation
The following diagram outlines a systematic workflow for the identification and characterization of unknown impurities or degradation products.
Sources
- 1. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. biotech-spain.com [biotech-spain.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Ro 60-0175 Fumarate Administration
A Guide for Researchers on Minimizing Experimental Stress
Introduction: The Challenge of Serotonergic Modulation
Ro 60-0175 fumarate is a potent and selective 5-HT2C receptor agonist, making it an invaluable tool for investigating the role of the serotonergic system in anxiety, depression, and appetite regulation.[1] However, the very nature of its mechanism—modulating a key pathway involved in stress and mood—means that its administration can be a significant source of experimental variability and, more importantly, a stressor for animal subjects.[2][3]
This guide provides a comprehensive technical support framework for researchers using Ro 60-0175. Our goal is to synthesize field-proven insights with established scientific principles to help you refine your protocols, minimize subject stress, and ultimately enhance the reliability and reproducibility of your data. We will move beyond simple step-by-step instructions to explain the causality behind our recommendations, creating a self-validating system for your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns regarding Ro 60-0175 administration.
Q1: What is the primary source of stress during Ro 60-0175 administration?
A: Stress originates from two primary sources: the procedure itself and the compound's pharmacology.
-
Procedural Stress: The act of handling, restraint, and injection is inherently stressful for rodents. Improper or inconsistent handling can lead to significant physiological stress responses, such as elevated corticosterone, which can confound behavioral data.[4][5]
-
Pharmacological Effects: As a 5-HT2C agonist, Ro 60-0175 can induce dose-dependent changes in anxiety-like behaviors and locomotion.[6][7] Studies have shown that activation of 5-HT2C receptors can be anxiogenic in certain paradigms, and higher doses may cause sedative-like effects or hypolocomotion.[3][8] This is a direct, on-target effect that must be distinguished from procedural stress.
Q2: How do I choose the correct vehicle for dissolving this compound?
A: The choice of vehicle is critical for ensuring solubility, stability, and minimizing irritation. This compound has limited water solubility but is more soluble in DMSO.[9]
| Vehicle Component | Role & Consideration | Recommendation |
| Saline (0.9% NaCl) | Primary vehicle, isotonic and biocompatible. | The final injection solution should be primarily saline to maintain physiological compatibility. |
| DMSO | Solubilizing agent. | Use the lowest possible concentration. DMSO can be an irritant and has its own biological effects. Keep final DMSO concentration well below 10%, ideally <1-2%. |
| Tween-80 / PEG300 | Co-solvents/emulsifiers. | Can be used to create stable solutions for in vivo use. A common formulation involves a multi-solvent system.[10][11] |
Causality: Using a vehicle that causes pain or irritation upon injection (e.g., high concentration of DMSO, incorrect pH) is a potent confounding variable. The goal is a sterile, isotonic solution at a physiological pH that keeps the compound fully dissolved.
Q3: What is a typical dosage range, and how does it relate to stress?
A: Dosages for systemic administration (e.g., intraperitoneal, subcutaneous) in rodents typically range from 0.3 to 3 mg/kg, though some studies have gone higher.[7][10] The key is to perform a dose-response study for your specific behavioral model.
-
Low Doses (e.g., < 1 mg/kg): Often sufficient to engage 5-HT2C receptors without causing significant hypolocomotion.[10]
-
High Doses (e.g., > 1 mg/kg): More likely to induce sedative-like effects, which can be misinterpreted as anxiolytic or antidepressant-like behavior in some tests (e.g., an animal moving less in an open field).[7][8] This dose-dependent sedation is a critical factor to consider.
Q4: How can I effectively habituate my animals to the injection procedure?
A: Habituation is essential for dissociating the stress of the procedure from the pharmacological effect of the drug.[5][12] A multi-day habituation protocol is strongly recommended.
-
Day 1-3: Handling: Handle the mice using a non-aversive method, such as cupping with hands or using a handling tunnel, for several minutes each day.[4][13] Avoid picking mice up by the tail, which is known to be anxiogenic.[13]
-
Day 4-5: Saline Injections: Administer vehicle-only (e.g., saline) injections using the same restraint and injection technique planned for the drug administration. This accustoms the animals to the entire procedure.
This process helps to ensure that on the test day, the primary variable is the administration of Ro 60-0175, not the novelty of the injection stress.
Troubleshooting Guide: Isolating and Solving Common Issues
This guide provides a logical framework for diagnosing and resolving specific problems encountered during experiments.
Workflow for Troubleshooting Adverse Events
Problem 1: High variability in behavioral data between subjects.
-
Potential Cause: Inconsistent injection technique or stress levels. The intraperitoneal (IP) injection, while common, has risks if performed incorrectly, such as accidental injection into the cecum or bladder.[14][15] This can drastically alter drug absorption and cause pain.
-
Self-Validating Solution:
-
Standardize Injection Site: Always inject into the lower right abdominal quadrant to avoid the cecum.[16][17]
-
Control Needle Depth: Use an appropriate needle size (e.g., 27-30G for mice) and insert at a 30-45 degree angle to penetrate the peritoneal cavity without damaging internal organs.[16][18]
-
Aspirate Before Injecting: Gently pull back on the plunger after insertion. If you see fluid (urine, blood) or feel resistance, do not inject. Withdraw and use a fresh needle and syringe at a new site.[14][17]
-
Implement Habituation: Ensure all animals undergo the same habituation protocol as described in the FAQ.
-
Problem 2: Animals are hypoactive and show little engagement in behavioral tasks.
-
Potential Cause: The dose of Ro 60-0175 is causing sedation rather than modulating the specific behavior of interest.[7] This is a common confounding factor in tests that rely on locomotion (e.g., open field, elevated plus maze).
-
Self-Validating Solution:
-
Dose-Response Curve: Test a range of doses (e.g., 0.3, 1.0, and 3.0 mg/kg) and measure both the behavior of interest (e.g., time in open arms) and total locomotion (e.g., total distance traveled).
-
Data Normalization: Analyze the data to see if the observed effect is independent of changes in overall activity. For example, calculate the percentage of time spent in the open arms relative to the total time on the maze.
-
Select Optimal Dose: Choose the lowest dose that produces a significant effect on your target behavior without causing significant hypolocomotion.
-
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Solution (1 mg/mL Stock)
This protocol describes the preparation of a stock solution suitable for dilution in saline for in vivo administration.
-
Calculate Required Mass: Based on the molecular weight of this compound (~342.75 g/mol ), weigh out the required amount in a sterile microcentrifuge tube.[19]
-
Initial Solubilization: Add a minimal volume of DMSO to fully dissolve the compound. Ro 60-0175 is soluble up to 20 mM in DMSO.[19] For a 1 mg/mL stock, this will require a very small volume. Expert Tip: Vortex gently or sonicate briefly to ensure complete dissolution.
-
Consider Co-solvents (Optional but Recommended): For improved stability and biocompatibility, a multi-solvent system is often used. A validated method involves creating a stock where the final injection fluid contains 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10][11]
-
Final Dilution: For direct use, dilute the DMSO stock in sterile 0.9% saline to the final desired concentration for injection. Crucially, ensure the final concentration of DMSO is as low as possible (ideally <2%).
-
pH Verification: Check the pH of the final solution. It should be within the physiological range (~7.0-7.4). Adjust with dilute NaOH or HCl if necessary. This step is critical for preventing injection site pain.
-
Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Storage: Store aliquots at -20°C for long-term use.[20] Avoid repeated freeze-thaw cycles.
Protocol 2: Acclimation and Habituation Workflow
This workflow minimizes procedural stress, ensuring that the observed behavioral changes are due to the pharmacological action of Ro 60-0175.
Mechanism of Action: The 5-HT2C Receptor Pathway
Understanding the downstream effects of Ro 60-0175 is key to interpreting your results. Activation of the 5-HT2C receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a cascade that modulates neuronal excitability.[21][22]
This pathway is particularly dense in brain regions that regulate mood and anxiety, such as the prefrontal cortex, hippocampus, and amygdala.[3] The activation of this pathway by Ro 60-0175 can lead to an inhibition of dopaminergic activity, which is thought to underlie some of its behavioral effects.[21]
References
-
Queen's University. (n.d.). Intraperitoneal Injection in Mice. Animals in Science. Retrieved from Queen's University website. [Link]
-
BioCrick. (n.d.). This compound datasheet. Retrieved from BioCrick website. [Link]
-
Protocols.io. (2021). Handling Techniques to Reduce Stress in Mice. Retrieved from protocols.io. [Link]
-
Stuart, S. A., et al. (2015). Reducing the stress of drug administration: implications for the 3Rs. Scientific Reports, 5, 14288. [Link]
-
Taconic Biosciences. (2025). How Animal Model Handling Affects Your Research. Retrieved from Taconic Biosciences website. [Link]
-
University of Bristol. (2015). Reducing the stress of drug administration: implications for the 3Rs. Retrieved from University of Bristol Research Portal. [Link]
-
UI-ACUREC. (n.d.). A. Animal Restraint. Retrieved from University of Ibadan website. [Link]
-
University of Notre Dame. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from University of Notre Dame website. [Link]
-
Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved from Virginia Tech Research and Innovation website. [Link]
-
Charles River. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats. Retrieved from Charles River website. [Link]
-
S. S, et al. (2020). Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat. Neuroscience Letters, 735, 135208. [Link]
-
Prévot, T. D., et al. (2021). Handling Techniques to Reduce Stress in Mice. Journal of Visualized Experiments, (175). [Link]
-
Scribd. (n.d.). Guidelines for Intraperitoneal Injection in Mice. Retrieved from Scribd. [Link]
-
ResearchGate. (2025). Reducing the stress of drug administration: Implications for the 3Rs. Retrieved from ResearchGate. [Link]
-
DC Chemicals. (n.d.). This compound Datasheet. Retrieved from DC Chemicals website. [Link]
-
Arctom. (n.d.). CAS NO. 169675-09-6 | Ro60-0175 fumarate. Retrieved from Arctom website. [Link]
-
Wikipedia. (n.d.). Ro60-0175. Retrieved from Wikipedia. [Link]
-
European Animal Research Association. (2024). Reducing stress in mice in drug testing. Retrieved from EARA website. [Link]
-
NC3Rs. (2013). Handling and restraint: General principles. Retrieved from NC3Rs website. [Link]
-
Patsnap Synapse. (2024). What are 5-HT2C receptor agonists and how do they work? Retrieved from Patsnap Synapse website. [Link]
-
Martin, J. R., et al. (1998). 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. Journal of Pharmacology and Experimental Therapeutics, 286(2), 913-924. [Link]
-
ResearchGate. (2025). (PDF) Reducing the stress of drug administration: Implications for the 3Rs. Retrieved from ResearchGate. [Link]
-
Reynolds, L. M., et al. (2007). Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity. European Journal of Neuroscience, 26(10), 2957-2968. [Link]
-
Martin, C., et al. (2015). 5-HT2C Receptor Desensitization Moderates Anxiety in 5-HTT Deficient Mice: From Behavioral to Cellular Evidence. International Journal of Neuropsychopharmacology, 18(9), pyv033. [Link]
-
Nogueira, M. I., et al. (2008). Effects of two selective 5-HT2C receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze. Psicologia: Reflexão e Crítica, 21(3), 478-484. [Link]
-
Di Giovanni, G., et al. (2006). Central Serotonin2C Receptor: From Physiology to Pathology. Current Topics in Medicinal Chemistry, 6(18), 1909-1925. [Link]
-
Kennett, G. A., et al. (2000). Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety. Pharmacology Biochemistry and Behavior, 66(1), 93-100. [Link]
-
The Journal of Pharmacology and Experimental Therapeutics. (n.d.). Evidence That 5-HT2A Receptors in the Hypothalamic.... Retrieved from JPET website. [Link]
-
ResearchGate. (n.d.). Effects of RO 60-0175 in the open field test in SERT +/+ and -/- mice. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of various doses of Ro 60-0175 on plasma levels of ACTH (A),.... Retrieved from ResearchGate. [Link]
Sources
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.protocols.io [content.protocols.io]
- 5. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 7. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocrick.com [biocrick.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. arctomsci.com [arctomsci.com]
- 12. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 13. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 14. research.vt.edu [research.vt.edu]
- 15. scribd.com [scribd.com]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 18. research.uky.edu [research.uky.edu]
- 19. This compound (1854) by Tocris, Part of Bio-Techne [bio-techne.com]
- 20. medkoo.com [medkoo.com]
- 21. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 22. um.edu.mt [um.edu.mt]
Technical Support Center: Interpreting and Troubleshooting Conflicting Results with Ro 60-0175 Fumarate
Welcome to the technical support guide for Ro 60-0175 fumarate. This document is designed for researchers, scientists, and drug development professionals who are utilizing this potent serotonergic agent. It is common in pharmacology to encounter results that may seem contradictory or vary between experimental paradigms. This guide provides in-depth, field-proven insights to help you navigate these complexities, ensure the integrity of your data, and interpret your findings with confidence. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating studies.
Section 1: Core Compound Profile & Frequently Asked Questions
This section addresses the fundamental characteristics of Ro 60-0175, as a comprehensive understanding of its pharmacology is the first step in troubleshooting.
Q1: What is the primary mechanism of action of Ro 60-0175?
Ro 60-0175 is best characterized as a potent and selective agonist for the serotonin 2C (5-HT2C) receptor.[1][2] Its effects in many behavioral and physiological models, such as reducing cocaine self-administration, are mediated through the activation of these receptors.[3] This primary mechanism can be confirmed experimentally, as the effects are typically blocked by the administration of a selective 5-HT2C receptor antagonist, such as SB242084.[3][4]
Q2: What is the full receptor selectivity profile of Ro 60-0175, and why is it critical for my experiments?
While Ro 60-0175 is highly selective for the 5-HT2C receptor, it is not exclusively so. Understanding its activity at other receptors is crucial, as this is a primary source of conflicting or unexpected results. The compound also acts as a potent agonist at the 5-HT2B receptor and, with lower potency, at the 5-HT2A receptor.[5][6]
Causality Explained: At higher concentrations, or in systems with differential receptor expression, the "off-target" activation of 5-HT2B and 5-HT2A receptors can contribute to the overall observed effect. This can lead to results that are not purely 5-HT2C-mediated, creating apparent contradictions in the literature. For example, while Ro 60-0175 typically suppresses certain behaviors, its latent 5-HT2A agonist activity can be "unmasked" when its primary 5-HT2C action is blocked, leading to paradoxical effects like inducing the head-twitch response.[5]
Data Summary: Receptor Binding Affinity and Functional Potency of Ro 60-0175
| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (EC50) | Efficacy (Emax) |
| Human 5-HT2C | 9.0[2] | 32–52 nM[5] | 84–88%[5] |
| Human 5-HT2B | Not specified, but high affinity noted[6] | 0.91–2.4 nM[5] | 79–130%[5] |
| Human 5-HT2A | 7.5[2] | 400–447 nM[5] | 69–91%[5] |
| Human 5-HT1A | 5.4[2] | - | - |
| Human 5-HT6 | 5.2[2] | - | - |
| Human 5-HT7 | 5.6[2] | - | - |
Section 2: Troubleshooting Conflicting Experimental Outcomes
This section is structured as a troubleshooting guide to address the most common discrepancies researchers encounter.
Q3: My results on anxiety-related behaviors are contradictory to published literature. What could be the cause?
This is a frequently reported issue. Studies have described Ro 60-0175 as having anxiogenic, anxiolytic, or no effects in anxiety models.[4][7] The discrepancy often arises from three key variables:
-
Dose-Dependency: At lower doses, you may observe a specific, receptor-mediated anxiogenic-like effect.[7] However, at higher doses (e.g., 1-3 mg/kg, s.c.), Ro 60-0175 can induce hypolocomotion and sedation, which can mask or mimic anxiolytic-like responses by generally suppressing behavior.[4] It is critical to distinguish between a true anxiolytic effect and behavioral suppression.
-
Animal Model Specificity: The architecture of the behavioral test is paramount. For instance, Ro 60-0175 may suppress social interaction under high-light, unfamiliar conditions (a sedative profile), show no effect in the Vogel conflict test, and reduce both punished and unpunished lever pressing in the Geller-Seifter test (a profile consistent with sedation).[4]
-
Experimental Parameters: Subtle changes in the environment, such as low-light versus high-light conditions in a social interaction test, can fundamentally alter the outcome and determine whether an anxiogenic or sedative profile is observed.[4]
Expert Recommendation: Always include locomotor activity as a control measure in your anxiety paradigms. A reduction in open-arm exploration in an elevated plus-maze, for example, must be interpreted alongside total distance traveled or closed-arm entries to dissociate anxiogenic effects from sedation.[7]
Q4: I suspect off-target effects are confounding my data. How can I confirm my observed effect is truly 5-HT2C-mediated?
This is the most important validation step for any experiment involving Ro 60-0175. The gold standard is to perform a pharmacological blockade experiment using a selective 5-HT2C antagonist.
Trustworthiness through Validation: A self-validating experiment involves demonstrating that the effect of Ro 60-0175 can be prevented or reversed by pre-treatment with a selective 5-HT2C antagonist like SB242084.[3][8] If the antagonist blocks the effect, you can confidently attribute the result to 5-HT2C receptor activation. If the effect persists, it is likely mediated by an off-target receptor (e.g., 5-HT2B/2A) or is a non-specific effect.
Below is a logical workflow for designing such a validation experiment.
Caption: Workflow for a pharmacological validation experiment.
Section 3: Best Practices & Protocols
Adherence to standardized, validated protocols is essential for reproducibility.
Q5: What is the recommended procedure for preparing this compound for in vivo studies?
Improper solubilization is a common source of error, leading to inaccurate dosing and inconsistent results. This compound is soluble in water (up to 5 mM) and DMSO (up to 20 mM). For in vivo use, a multi-component vehicle is often required to ensure stability and bioavailability.
Protocol: Preparation of this compound for Systemic Administration
This protocol is adapted from manufacturer recommendations and is designed to produce a clear, stable solution.[1][9]
-
Objective: To prepare a stock solution and dilute it to a working concentration for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Calculate the required mass of Ro 60-0175 based on your target concentration and final volume.
-
Prepare the vehicle by adding each solvent one by one in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .
-
First, dissolve the Ro 60-0175 powder in the DMSO portion of the vehicle. Ensure it is fully dissolved. Gentle warming or sonication can be used if precipitation occurs.[1][9]
-
Sequentially add the PEG300, then the Tween-80, mixing thoroughly after each addition.
-
Finally, add the saline to reach the final volume and concentration. The final solution should be clear.
-
Crucial Control: Always administer the vehicle alone to a control group to ensure the vehicle itself does not produce an effect.
-
Best Practice: It is recommended to prepare the working solution fresh on the day of the experiment.[9]
-
Q6: How does 5-HT2C receptor activation lead to a cellular response?
Understanding the underlying signaling pathway helps in designing mechanistic studies (e.g., measuring downstream markers). The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit.[10]
Mechanism of Action:
-
Agonist Binding: Ro 60-0175 binds to and activates the 5-HT2C receptor.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit, causing it to dissociate.
-
PLC Activation: Gαq activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to a cascade of phosphorylation and ultimately the cellular response.
The diagram below illustrates this core signaling pathway and the point of inhibition by an antagonist.
Caption: 5-HT2C receptor signaling pathway via Gq/11.
Section 4: Advanced Troubleshooting & FAQs
Q7: My compound's effect diminishes over time in a chronic study. Is this tolerance?
Yes, this is a known phenomenon. Studies involving continuous administration of 5-HT2C agonists, including Ro 60-0175, have reported the development of tolerance to certain effects, particularly the reduction in food intake (hypophagia).[6] While an initial reduction in food consumption and body weight is observed, this effect can wane over a period of 10-14 days.[6] Paradoxically, both chronic agonist and antagonist treatment can lead to the down-regulation of 5-HT2C receptors, which may be a contributing mechanism.[6] When designing chronic studies, be sure to account for the potential development of tolerance in your experimental timeline and interpretation.
Q8: Can Ro 60-0175 interact with other neurotransmitter systems?
Absolutely. The serotonergic system is heavily interconnected with other systems, most notably dopamine. Activation of 5-HT2C receptors generally exerts an inhibitory control over the mesolimbic dopamine pathway.[8][10] Ro 60-0175 has been shown to decrease dopamine efflux in the striatum and nucleus accumbens.[8] This interaction is critical when studying disorders involving dopamine dysregulation, such as addiction, schizophrenia, or Parkinson's disease. Your results may reflect not only a direct serotonergic effect but also an indirect modulation of dopamine release.
Q9: Are there any safety considerations when working with potent serotonin agonists?
Yes. While primarily a concern in clinical settings, researchers should be aware of the concept of Serotonin Syndrome .[11] This condition results from excessive serotonergic activity in the central nervous system.[11] When conducting in vivo experiments, particularly when combining Ro 60-0175 with other serotonergic agents (e.g., SSRIs, MAOIs), be vigilant for signs in your animals that could correspond to symptoms of serotonin syndrome, such as tremor, hyperreflexia, agitation, or autonomic instability.[12] Always start with the lowest effective dose and use combination therapies judiciously, with a strong scientific rationale.
References
-
Fletcher PJ, et al. (2008). The 5-HT2C receptor agonist Ro60-0175 reduces cocaine self-administration and reinstatement induced by the stressor yohimbine, and contextual cues. Neuropsychopharmacology, 33(6):1402-12. [Link]
-
Kennett GA, et al. (2000). Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety. European Journal of Pharmacology, 387(3):197-204. [Link]
-
Wikipedia. (n.d.). Ro60-0175. Retrieved from [Link]
-
Probes & Drugs. (n.d.). Ro60-0175. Retrieved from [Link]
-
Alves, S. H., & Brandão, M. L. (2007). Effects of two selective 5-HT2C receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze. Psicologia: Reflexão e Crítica, 20(3), 491-498. [Link]
-
Filip, M., & Cunningham, K. A. (2011). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction. Pharmacological Reports, 63(1), 18-30. [Link]
-
Bogomilov, I., et al. (2023). Action of Ro 60-0175, 5-HT2C receptor agonist in the central nervous system, in obese and diabetic Wistar rat. Endocrine Abstracts, 90, EP1097. [Link]
-
Hewitt, K. N., et al. (2002). Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats. Journal of Psychopharmacology, 16(2), 125-136. [Link]
-
Alex, K. D., & Pehek, E. A. (2007). Central Serotonin2C Receptor: From Physiology to Pathology. Current Drug Targets, 8(1), 103-116. [Link]
-
Canal, C. E., & Morgan, D. (2012). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. Psychopharmacology, 221(3), 439-451. [Link]
-
Fletcher, P. J., et al. (2009). Opposing Effects of 5-HT(2A) and 5-HT(2C) Receptor Antagonists in the Rat and Mouse on Premature Responding in the Five-Choice Serial Reaction Time Test. Neuropsychopharmacology, 34(5), 1367-1378. [Link]
-
De Deurwaerdère, P., et al. (2004). Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens. Journal of Neuroscience, 24(13), 3235-3241. [Link]
-
ResearchGate. (n.d.). Effect of Ro 60-0175 on STN neuron activity. Retrieved from [Link]
-
Boothman, L., et al. (2006). Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo. British Journal of Pharmacology, 148(7), 963-972. [Link]
-
Simon, L. V., & Keenaghan, M. (2024). Serotonin Syndrome. In StatPearls. StatPearls Publishing. [Link]
-
Foong, A. L., et al. (2016). Serotonin syndrome: Preventing, recognizing, and treating it. Cleveland Clinic Journal of Medicine, 83(11), 810-817. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 3. The 5-HT2C receptor agonist Ro60-0175 reduces cocaine self-administration and reinstatement induced by the stressor yohimbine, and contextual cues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 6. Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. jneurosci.org [jneurosci.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. um.edu.mt [um.edu.mt]
- 11. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ccjm.org [ccjm.org]
Technical Support Center: Ro 60-0175 Fumarate Dose-Response Curve Analysis
Welcome to the technical support guide for Ro 60-0175 fumarate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of generating and interpreting dose-response data for this potent 5-HT₂ receptor agonist. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results.
Core Concepts: Understanding Ro 60-0175
Ro 60-0175 is a well-characterized agonist with high potency and selectivity for the serotonin 5-HT₂c receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] However, it is crucial to recognize that its selectivity is not absolute. At higher concentrations, it also activates 5-HT₂B and 5-HT₂A receptors.[2][3] This pharmacological profile is fundamental to designing robust experiments and correctly interpreting your data.
The 5-HT₂c receptor primarily signals through the Gαq/11 pathway.[4] Agonist binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[4] Most in vitro functional assays for Ro 60-0175 are designed to measure these downstream events, typically intracellular calcium mobilization or IP₁ accumulation (a metabolite of IP₃). More comprehensive studies have also shown that the 5-HT₂c receptor can engage other G protein pathways, including Gi/o and G12/13, and can modulate signaling cascades like the extracellular signal-regulated kinases (ERK) 1/2 pathway.[5][6][7]
Signaling Pathway Overview: 5-HT₂c Receptor Canonical Gαq Cascade
Caption: A typical workflow for a cell-based dose-response experiment.
Table 1: Pharmacological Profile of Ro 60-0175
| Receptor Subtype | Parameter | Reported Value (nM) | Assay Type / Species | Reference(s) |
| Human 5-HT₂c | EC₅₀ | 32 | Ca²⁺ flux (CHO-K1 cells) | [3] |
| EC₅₀ | 4.7 | Ca²⁺ flux (HEK293 cells) | [1] | |
| EC₅₀ | 3.4 | Ca²⁺ flux (HEK293 cells) | [8] | |
| pKᵢ | 9.0 (corresponds to 1 nM Kᵢ) | Radioligand Binding | [9] | |
| Human 5-HT₂B | EC₅₀ | 0.9 - 2.4 | Ca²⁺ flux (CHO-K1 cells) | [2][3] |
| Human 5-HT₂A | EC₅₀ | 400 - 447 | Ca²⁺ flux (CHO-K1 cells) | [2][3] |
| pKᵢ | 7.5 (corresponds to 32 nM Kᵢ) | Radioligand Binding | [9] |
Note: EC₅₀/Kᵢ values can vary based on the specific experimental conditions.
References
-
DiBerto, J. F., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. Retrieved from [Link]
-
Ro60-0175 - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Masson, J., et al. (2012). 5-HT2C receptor signaling pathways. ResearchGate. Retrieved from [Link]
-
Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). ACS Publications. Retrieved from [Link]
-
Werry, T. D., et al. (2005). Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2. Journal of Neurochemistry. Retrieved from [Link]
-
What are 5-HT2C receptor agonists and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]
-
Dose-Response Modeling. (n.d.). The TAME Toolkit. Retrieved from [Link]
-
How to Perform a Dose-Response Analysis. (n.d.). GraphPad. Retrieved from [Link]
-
What are dose-response curves? (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
This compound datasheet. (n.d.). BioCrick. Retrieved from [Link]
-
What are dose-response curves? (n.d.). GraphPad. Retrieved from [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. (2016). PMC - NIH. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. rndsystems.com [rndsystems.com]
Validation & Comparative
A Comparative Guide to Ro 60-0175 and mCPP: Dissecting Serotonergic Effects Through Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of serotonergic research, the choice of pharmacological tools is paramount to elucidating the function of specific receptor subtypes. This guide provides an in-depth comparison of two widely referenced compounds: Ro 60-0175 fumarate and meta-Chlorophenylpiperazine (mCPP). While both are recognized as serotonin (5-HT) receptor agonists, their utility and the interpretation of their effects are dictated by profoundly different pharmacological profiles. Ro 60-0175 serves as a relatively selective tool for probing the 5-HT₂C receptor, whereas mCPP acts as a broad-spectrum serotonergic agent, often described as a "dirty drug," with significant activity at numerous receptors and transporters. Understanding these differences is critical for designing robust experiments and accurately interpreting the resulting data.
Divergent Mechanisms: From Selective Agonism to Broad-Spectrum Activity
The fundamental difference between Ro 60-0175 and mCPP lies in their receptor binding profiles and mechanisms of action. Ro 60-0175 is valued for its high affinity and selectivity for the 5-HT₂C receptor, whereas mCPP interacts with a wide array of serotonergic targets.
This compound: A Potent and Selective 5-HT₂ Agonist Developed by Hoffmann-La Roche, Ro 60-0175 is a potent agonist at the 5-HT₂ family of receptors, with a notable preference for the 5-HT₂C subtype.[1] It also possesses high affinity and efficacy at the 5-HT₂B receptor and significantly lower potency at the 5-HT₂A receptor.[2][3] This selectivity makes it a valuable tool for investigating the physiological roles of the 5-HT₂C receptor, such as its involvement in appetite regulation, mood, and dopamine system modulation.[2][4][5] Its mechanism is direct receptor agonism, triggering the downstream signaling cascade associated with the target receptor.
m-Chlorophenylpiperazine (mCPP): A Promiscuous Serotonergic Agent mCPP has a complex and non-selective pharmacological profile. It displays significant affinity for a multitude of serotonin receptors, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₃, and 5-HT₇ subtypes, acting as an agonist at most of them.[6][7] Furthermore, and critically, mCPP also interacts with the serotonin transporter (SERT), functioning as both a serotonin reuptake inhibitor and a releasing agent.[6][8][9] This dual action on pre- and post-synaptic targets complicates the interpretation of its in vivo effects, as they result from a combination of direct receptor stimulation and increased synaptic serotonin levels. Its broad activity extends to adrenergic and histamine receptors, further muddying its pharmacological specificity.[7]
Figure 1: Comparative receptor binding profiles of Ro 60-0175 and mCPP.
Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki or pKi) of Ro 60-0175 and mCPP for various human serotonin receptors, illustrating the higher selectivity of Ro 60-0175 for the 5-HT₂C receptor.
| Receptor Subtype | Ro 60-0175 (pKi) | mCPP (Ki in nM) | Key Distinction |
| 5-HT₂C | 9.0[10] | 3.4[7] | Both have high affinity, but Ro 60-0175 is more potent. |
| 5-HT₂B | High Affinity (EC₅₀ = 0.91–2.4 nM)[2] | 28.8[7] | Ro 60-0175 is a potent agonist; mCPP is an antagonist at human receptors.[7][11] |
| 5-HT₂A | 7.5[10] | 32.1[7] | Ro 60-0175 has ~30-fold lower affinity than for 5-HT₂C; mCPP's affinity is comparable to its 5-HT₂B/₂C affinity. |
| 5-HT₁A | 5.4[10] | Significant Affinity[6][7] | Ro 60-0175 has very low affinity; mCPP is active at this receptor. |
| 5-HT₁B | Low Affinity | Significant Affinity[6][7] | mCPP's effects can be mediated by 5-HT₁B, unlike Ro 60-0175. |
| SERT | No significant affinity | Appreciable Affinity (IC₅₀ = 230 nM)[9] | A primary mechanistic difference: mCPP is a serotonin releaser/reuptake inhibitor. |
Note: pKi is the negative log of the Ki value. A higher pKi indicates higher binding affinity. EC₅₀/IC₅₀ values represent potency in functional assays.
Contrasting Pharmacodynamic and Behavioral Effects
The differences in receptor selectivity translate directly into distinct in vivo effects. While both compounds can produce hypophagia (reduced food intake), a hallmark of 5-HT₂C agonism, their broader behavioral profiles diverge significantly.
| Pharmacological Effect | Ro 60-0175 | mCPP | Causality of Difference |
| Food Intake | Dose-dependent reduction in food intake.[12] | Dose-dependent reduction in food intake.[3][12][13] | Both effects are primarily mediated by 5-HT₂C agonism.[12] |
| Locomotor Activity | Induces hypolocomotion and sedative-like effects.[2][14] | Can cause hypoactivity, but effects are complex and may be biphasic.[7][15] | Ro 60-0175's effect is a clean 5-HT₂C-mediated response. mCPP's effects are confounded by actions at other receptors (e.g., 5-HT₁ₐ) and SERT. |
| Anxiety | Sedative-like profile; not clearly anxiogenic or anxiolytic in standard tests.[14] | Generally produces anxiogenic (anxiety-provoking) effects in both animals and humans.[7][16] | mCPP's anxiogenic effects are likely mediated by its action at 5-HT₂C receptors, but its broader profile contributes to a generally unpleasant subjective experience.[6][7] |
| Dopamine Release | Inhibits dopamine release in the mesolimbic pathway.[2][5][17] | Complex effects; can increase extracellular dopamine, though much weaker than its effect on serotonin.[8] | Ro 60-0175's effect is a direct consequence of 5-HT₂C-mediated inhibition of dopamine neurons.[5] mCPP's effect is a net result of actions at multiple 5-HT receptors and SERT. |
| Serotonin Release | No direct effect on serotonin release. | Potent serotonin releasing agent and reuptake inhibitor.[8][18] | This is a fundamental mechanistic difference due to mCPP's affinity for SERT.[9] |
| Subjective Effects (Human) | Not studied in humans. | Unpleasant; can induce anxiety, headaches, and migraines.[6][7][16] | mCPP's broad receptor activation profile leads to a range of undesirable side effects.[7] |
Key Experimental Protocols for Characterization
To empirically determine and compare the effects of compounds like Ro 60-0175 and mCPP, researchers can employ a suite of well-validated in vitro and in vivo assays.
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This assay quantifies the binding affinity of a test compound for a specific receptor target. It is foundational for establishing selectivity.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest (e.g., HEK293 cells transfected with human 5-HT₂C receptor) in an appropriate buffer. Centrifuge to pellet the membranes and resuspend.
-
Assay Setup: In a multi-well plate, combine the prepared membranes, a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]mesulergine for 5-HT₂C), and varying concentrations of the unlabeled test compound (Ro 60-0175 or mCPP).
-
Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Sources
- 1. Ro60-0175 (PD049972, XJJZQXUGLLXTHO-ZETCQYMHSA-N) [probes-drugs.org]
- 2. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 3. Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.psychonautwiki.org [m.psychonautwiki.org]
- 7. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 8. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 5-HT2C Receptor Agonists: R&D Systems [rndsystems.com]
- 11. m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serotonin 2C receptor agonists and the behavioural satiety sequence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Validation Guide to the 5-HT2C Receptor Selectivity of Ro 60-0175 Fumarate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of Ro 60-0175, a widely utilized tool compound in neuroscience research. Our focus is a critical validation of its functional selectivity for the serotonin 2C receptor (5-HT2C) in vivo. We will dissect its pharmacological profile in comparison to other notable 5-HT2C agonists and detail the essential experimental paradigms required to definitively establish its mechanism of action in a physiological context.
Introduction: The Critical Need for 5-HT2C Receptor Selectivity
The 5-HT2C receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is a key modulator of numerous central nervous system functions, including mood, appetite, and cognition. Its activation is a promising therapeutic strategy for conditions like obesity and substance use disorders.[1] However, the serotonin 2 (5-HT2) receptor family includes two other closely related subtypes, 5-HT2A and 5-HT2B. Activation of the 5-HT2A receptor is associated with hallucinogenic effects, while chronic stimulation of the 5-HT2B receptor has been linked to cardiac valvulopathy. Consequently, the therapeutic utility and experimental validity of any 5-HT2C agonist hinge on its selectivity. Ro 60-0175 ((S)-5-fluoro-6-chloro-α-methylisotryptamine) emerged from Hoffmann–La Roche as a potent agonist with purported selectivity for the 5-HT2C subtype.[2] This guide will rigorously examine that claim through the lens of comparative pharmacology and in vivo validation methodologies.
Visualizing the 5-HT2C Signaling Cascade
Activation of the 5-HT2C receptor by an agonist like Ro 60-0175 initiates a canonical Gq/11 signaling pathway, leading to downstream cellular responses. Understanding this pathway is fundamental to interpreting functional assay data.
Caption: Canonical 5-HT2C receptor Gq/11 signaling pathway.
Pharmacological Profile: An In Vitro Selectivity Snapshot
Before moving to complex in vivo systems, it is crucial to establish the baseline pharmacological profile of Ro 60-0175. While often cited as a "selective" 5-HT2C agonist, in vitro data reveal a more nuanced picture. Ro 60-0175 is also a potent agonist at the 5-HT2B receptor.[2][3] Its selectivity truly lies in its significantly lower potency at the 5-HT2A receptor, which is critical for avoiding the hallucinogenic effects associated with that subtype.
Table 1: Comparative In Vitro Receptor Profile of 5-HT2 Agonists
| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) |
| Ro 60-0175 | 1 (pKi=9)[4] | 32 - 39[5][6] | Data not specified | 32[2][5] | 400 - 447[2][5] | 0.9 - 2.4[2][5] |
| Lorcaserin | 12[7] | >1000[7] | >1000[7] | ~15-65 | ~100x less potent | ~7x less potent |
| WAY-161503 | Variable | Variable | Variable | Variable | Variable | Variable |
| mCPP | Variable | Variable | Variable | Variable | Variable | Variable |
Note: Ki (binding affinity) and EC50 (functional potency) values can vary based on the specific assay conditions, radioligand, and cell line used. The data presented are representative values from the literature. Lorcaserin is noted for having higher functional selectivity than Ro 60-0175.[8] mCPP is a non-selective agonist often used as a comparator.
This table underscores a critical point: Ro 60-0175 is a potent 5-HT2B and 5-HT2C agonist with significantly weaker, but still present, activity at 5-HT2A receptors.[2][9] Therefore, attributing its in vivo effects solely to 5-HT2C activation requires rigorous experimental validation.
In Vivo Validation: The Antagonist Reversal Paradigm
The gold standard for validating the in vivo selectivity of an agonist is the antagonist reversal paradigm. This experimental logic dictates that if an agonist's effect is truly mediated by a specific receptor, then pre-treatment with a selective antagonist for that receptor should block or significantly attenuate the agonist's effect. For 5-HT2C, the selective antagonist SB-242084 is the tool of choice.
Caption: Experimental workflow for in vivo antagonist validation.
Key In Vivo Models for Validating Ro 60-0175 Selectivity
Several well-established in vivo models have been used to probe the 5-HT2C-mediated effects of Ro 60-0175.
Microdialysis and Electrophysiology: Probing Neurochemical and Neuronal Activity
Causality: 5-HT2C receptors exert an inhibitory influence on the mesolimbic dopamine system.[10][11] Activation of these receptors is expected to decrease the firing rate of dopamine neurons in the ventral tegmental area (VTA) and reduce dopamine release in the nucleus accumbens (NAc).[10]
Experimental Evidence:
-
Dopamine Release: Systemic administration of Ro 60-0175 (1 mg/kg, i.p.) significantly decreases dopamine release in the NAc of rats.[10] This effect is completely blocked by pre-treatment with the selective 5-HT2C antagonist SB-242084.[10]
-
Neuronal Firing: Intravenous Ro 60-0175 dose-dependently decreases the basal firing rate of dopamine neurons in the VTA.[10] This inhibition is also fully prevented by SB-242084, confirming that the effect is mediated by 5-HT2C receptors.[10]
-
Stress-Induced Dopamine Release: Ro 60-0175 administered systemically (2.5 mg/kg) or directly into the VTA can antagonize stress-induced increases in prefrontal cortex dopamine release.[12] This effect is also prevented by SB-242084.[12]
Feeding Behavior: Assessing Hypophagic Effects
Causality: Activation of 5-HT2C receptors is a well-established mechanism for reducing food intake (hypophagia), primarily by enhancing satiety.[13] This is thought to be a key function of these receptors in the hypothalamus.[14]
Experimental Evidence:
-
Ro 60-0175 produces a dose-dependent decrease in food intake in mice and rats.[13][15]
-
At a microstructural level, Ro 60-0175 (1 mg/kg) reduces meal size and at higher doses (3 mg/kg) increases the latency to the first meal, mirroring the effects of the classic anorectic agent d-fenfluramine.[13]
-
Crucially, the hypophagic effects of Ro 60-0175 are significantly attenuated by pre-treatment with the 5-HT2C antagonist SB-242084, confirming that the appetite suppression is mediated by the target receptor.[13][15]
Drug Discrimination: Evaluating Interoceptive State
Causality: Drug discrimination paradigms train animals to recognize the subjective internal state produced by a drug. If Ro 60-0175's effects are 5-HT2C-mediated, it should generalize to other 5-HT2C agonists and be blocked by 5-HT2C antagonists.
Experimental Evidence:
-
In rodent drug discrimination tests, Ro 60-0175 fully generalizes to the preferential 5-HT2C agonist m-chlorophenylpiperazine (mCPP).[2]
-
This generalization can be blocked by the selective 5-HT2C receptor antagonist SB-242084, providing strong evidence that the subjective state produced by Ro 60-0175 is mediated by 5-HT2C receptor activation.[2]
Table 2: Summary of In Vivo Validation Experiments for Ro 60-0175
| Experimental Model | Effect of Ro 60-0175 | Effect of SB-242084 Pre-treatment | Conclusion on Selectivity |
| Microdialysis (NAc) | ↓ Dopamine Release[10][16] | Effect Blocked[10] | High confidence in 5-HT2C mediation |
| Electrophysiology (VTA) | ↓ Dopamine Neuron Firing[10] | Effect Blocked[10] | High confidence in 5-HT2C mediation |
| Feeding Behavior | ↓ Food Intake[13][15] | Effect Attenuated[13][15] | High confidence in 5-HT2C mediation |
| Drug Discrimination | Generalizes to mCPP[2] | Generalization Blocked[2] | High confidence in 5-HT2C mediation |
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating the necessary controls to ensure data integrity.
Protocol 1: In Vivo Microdialysis in the Nucleus Accumbens
Objective: To measure the effect of Ro 60-0175 on extracellular dopamine levels in the NAc and validate its 5-HT2C selectivity.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized and stereotaxically implanted with a guide cannula targeting the NAc shell. Animals are allowed to recover for 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Baseline Collection: After a stabilization period (90-120 min), dialysate samples are collected every 20 minutes for at least 60-80 minutes to establish a stable baseline of dopamine levels.
-
Pharmacological Challenge:
-
Group 1 (Control): Administer vehicle (i.p.), followed 30 minutes later by a second vehicle injection.
-
Group 2 (Agonist): Administer vehicle (i.p.), followed 30 minutes later by Ro 60-0175 (1 mg/kg, i.p.).
-
Group 3 (Antagonist + Agonist): Administer SB-242084 (e.g., 1 mg/kg, i.p.), followed 30 minutes later by Ro 60-0175 (1 mg/kg, i.p.).
-
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 120 minutes post-injection.
-
Analysis: Dopamine concentrations in the dialysate are quantified using HPLC with electrochemical detection. Data are expressed as a percentage change from the mean baseline concentration.
-
Trustworthiness Check: The validation is confirmed if Group 2 shows a significant decrease in dopamine relative to Group 1, and this decrease is significantly attenuated or absent in Group 3.
Protocol 2: Food Intake (Hypophagia) Assay
Objective: To assess the anorectic effect of Ro 60-0175 and confirm its mediation via 5-HT2C receptors.
Methodology:
-
Animal Acclimation: Male Lister hooded rats are individually housed and acclimated to the testing environment and a specific food presentation schedule (e.g., food deprived for 18 hours, then given access to pre-weighed standard chow for 2 hours).
-
Habituation: Animals undergo several days of vehicle injections (e.g., saline, s.c. or i.p.) prior to the test day to acclimate them to the injection procedure.
-
Pharmacological Challenge: On the test day, animals are divided into groups:
-
Group 1 (Control): Vehicle + Vehicle.
-
Group 2 (Agonist): Vehicle + Ro 60-0175 (e.g., 0.3, 1, 3 mg/kg).
-
Group 3 (Antagonist Control): SB-242084 (e.g., 1 mg/kg) + Vehicle.
-
Group 4 (Antagonist + Agonist): SB-242084 (1 mg/kg) + Ro 60-0175 (3 mg/kg).
-
-
Procedure: The first injection (antagonist or vehicle) is given 30 minutes before the second injection (agonist or vehicle). Immediately after the second injection, animals are presented with a pre-weighed amount of food.
-
Data Collection: Food intake is measured by weighing the remaining food at specific time points (e.g., 1, 2, and 4 hours). Spillage should be collected and accounted for.
-
Analysis: Food consumption (in grams) is calculated for each group. Data are analyzed using ANOVA.
-
Trustworthiness Check: A dose-dependent decrease in food intake should be observed in Group 2. This effect should be significantly reversed in Group 4 compared to Group 2, while Group 3 should show no significant effect on its own.[13]
Conclusion
While in vitro data show that Ro 60-0175 fumarate is a potent agonist at both 5-HT2C and 5-HT2B receptors, a comprehensive body of in vivo evidence strongly supports its functional selectivity for the 5-HT2C receptor in mediating key neurochemical and behavioral outcomes. Across diverse experimental paradigms—including microdialysis, electrophysiology, feeding studies, and drug discrimination—the effects of Ro 60-0175 are consistently and robustly blocked by the selective 5-HT2C antagonist SB-242084.[10][13][15] This consistent antagonist reversal is the cornerstone of its validation. Researchers can therefore confidently use Ro 60-0175 as a tool to probe 5-HT2C function in vivo, provided that the appropriate antagonist controls are incorporated into the experimental design to ensure rigorous and interpretable results.
References
-
Title: Ro60-0175 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The serotonin 2C receptor agonist Ro-60-0175 attenuates effects of nicotine in the five-choice serial reaction time task and in drug discrimination Source: PubMed URL: [Link]
-
Title: Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors Source: PubMed URL: [Link]
-
Title: Similarities in the action of Ro 60-0175, a 5-HT2C receptor agonist and d-fenfluramine on feeding patterns in the rat Source: PubMed URL: [Link]
-
Title: The enhanced oral response to the 5-HT2 agonist Ro 60-0175 in parkinsonian rats involves the entopeduncular nucleus: electrophysiological correlates Source: PubMed URL: [Link]
-
Title: Serotonin 2C receptor agonists and the behavioural satiety sequence in mice Source: PubMed URL: [Link]
-
Title: Effects of serotonin 2C receptor agonists on the behavioral and neurochemical effects of cocaine in squirrel monkeys Source: Rowan University Institutional Repository URL: [Link]
-
Title: Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model Source: PubMed Central URL: [Link]
-
Title: Ro 60-0175 [Ligand Id: 166] activity data from GtoPdb and ChEMBL Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Serotonin2C receptors modulate dopamine transmission in the nucleus accumbens independently of dopamine release: behavioral, neurochemical and molecular studies with cocaine Source: Sci-Hub URL: [Link]
-
Title: Stimulation of 5-hydroxytryptamine (5-HT(2C) ) receptors in the ventrotegmental area inhibits stress-induced but not basal dopamine release in the rat prefrontal cortex Source: PubMed URL: [Link]
-
Title: Central Serotonin2C Receptor: From Physiology to Pathology Source: MDPI URL: [Link]
-
Title: Repeated 7-Day Treatment with the 5-HT2C Agonist Lorcaserin or the 5-HT2A Antagonist Pimavanserin Alone or in Combination Fails to Reduce Cocaine vs Food Choice in Male Rhesus Monkeys Source: PubMed Central URL: [Link]
-
Title: Under- to Over-Eating: How Do Serotonin Receptors Contribute? Source: Medscape URL: [Link]
-
Title: Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells Source: PubMed URL: [Link]
-
Title: 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists as Potential Therapeutics for the Treatment of Obesity Source: ACS Publications URL: [Link]
-
Title: Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development Source: PubMed Central URL: [Link]
Sources
- 1. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 3. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ro 60-0175 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Repeated 7-Day Treatment with the 5-HT2C Agonist Lorcaserin or the 5-HT2A Antagonist Pimavanserin Alone or in Combination Fails to Reduce Cocaine vs Food Choice in Male Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. um.edu.mt [um.edu.mt]
- 12. Stimulation of 5-hydroxytryptamine (5-HT(2C) ) receptors in the ventrotegmental area inhibits stress-induced but not basal dopamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Similarities in the action of Ro 60-0175, a 5-HT2C receptor agonist and d-fenfluramine on feeding patterns in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Under- to Over-Eating: How Do Serotonin Receptors Contribute? - Page 4 [medscape.com]
- 15. Serotonin 2C receptor agonists and the behavioural satiety sequence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchwithrowan.com [researchwithrowan.com]
A Comparative Guide to Ro 60-0175 Fumarate and Other Key 5-HT2C Receptor Agonists for Preclinical Research
This guide provides a detailed comparison of Ro 60-0175 fumarate with other prominent 5-hydroxytryptamine 2C (5-HT2C) receptor agonists, including Lorcaserin, WAY-161503, and CP-809101. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodological insights to select the most appropriate agonist for their specific experimental needs. We will delve into the pharmacological nuances, signaling pathways, and validated experimental protocols that underpin the characterization of these critical research tools.
The 5-HT2C Receptor: A Key Modulator of Neurological Function
The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a crucial target in neuroscience research. Primarily expressed in the central nervous system (CNS), it is densely located in regions like the choroid plexus, hypothalamus, and amygdala.[1] This distribution pattern explains its integral role in regulating a wide array of physiological and behavioral processes, including appetite, mood, anxiety, and locomotion.[1] Activation of the 5-HT2C receptor has been a major focus for developing treatments for obesity, schizophrenia, and other neuropsychiatric conditions.[1][2][3]
Mechanism of Action: Beyond a Single Pathway
Historically, the 5-HT2C receptor was known to primarily couple to the Gαq/11 protein, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).[1][4]
However, recent research has unveiled a more complex signaling landscape. The 5-HT2C receptor can also engage other G-protein pathways, including Gi/o/z and G12/13, and recruit β-arrestins.[3][5][6] This phenomenon, known as "biased agonism" or "functional selectivity," means that different agonists can stabilize distinct receptor conformations, preferentially activating one signaling pathway over others. This has profound implications for drug development, as it may be possible to design ligands that selectively engage therapeutic pathways while avoiding those that cause adverse effects.[3][6]
Caption: 5-HT2C receptor signaling pathways.
Comparative Pharmacological Profiles
The choice of agonist is dictated by its potency, selectivity, and efficacy at the target receptor. While all compounds discussed here are potent 5-HT2C agonists, they exhibit important differences in their affinity for other 5-HT2 subtypes (5-HT2A and 5-HT2B), which can lead to distinct in vivo effects.
| Compound | Target | pKi / Ki | pEC50 / EC50 | Selectivity Profile | Key References |
| Ro 60-0175 | Human 5-HT2C | 9.0 | 7.49 - 8.36 | Selective for 5-HT2C over 5-HT2A (~32-fold). Also a potent 5-HT2B agonist. | [7][8] |
| Human 5-HT2A | 7.5 | 6.0 - 6.35 | [8] | ||
| Human 5-HT2B | - | 9.05 | [8] | ||
| Lorcaserin | Human 5-HT2C | 7.8 (Ki=15 nM) | - | Selective for 5-HT2C over 5-HT2A (18-fold) and 5-HT2B (104-fold). | [1][9] |
| Human 5-HT2A | - | - | [9] | ||
| Human 5-HT2B | - | - | [9] | ||
| WAY-161503 | Human 5-HT2C | 8.4 (Ki=4 nM) | 8.1 (EC50=8.5 nM) | ~6-fold selective for 5-HT2C over 5-HT2A. Also a potent 5-HT2B agonist. | [10][11] |
| Human 5-HT2A | 7.7 (Ki=18 nM) | 6.1 (EC50=802 nM) | [10][11] | ||
| Human 5-HT2B | 7.2 (Ki=60 nM) | 8.2 (EC50=6.9 nM) | [10][11] | ||
| CP-809101 | Human 5-HT2C | - | 9.96 | Highly selective for 5-HT2C over 5-HT2B (~616-fold) and 5-HT2A (>1000-fold). | [12][13][14][15] |
| Human 5-HT2B | - | 7.19 | [12][14][15] | ||
| Human 5-HT2A | - | 6.81 | [12][14][15] |
Note: pKi and pEC50 values are negative logarithms of the molar concentration. Higher values indicate greater affinity/potency. Data is compiled from various sources and experimental conditions may vary.
In-Depth Analysis
-
This compound: A potent and widely used research tool, Ro 60-0175 shows good selectivity for the 5-HT2C receptor over the 5-HT2A subtype.[7] However, researchers must be aware of its significant agonist activity at 5-HT2B receptors, which can confound experimental results if not properly controlled for.[8][16] In vivo, it is centrally active and has been shown to reduce food intake and produce antidepressant and anxiolytic-like effects in animal models.[16][17][18]
-
Lorcaserin: As a formerly FDA-approved medication for obesity, Lorcaserin's profile is well-documented.[2][19] Its key advantage is its high selectivity for the 5-HT2C receptor over the 5-HT2B subtype, a critical feature designed to avoid the cardiac valvulopathy associated with previous non-selective serotonergic agents.[9][19] It acts as a full agonist at the 5-HT2C receptor to suppress appetite, primarily by activating pro-opiomelanocortin (POMC) neurons in the hypothalamus.[2][20]
-
WAY-161503: This compound is a potent 5-HT2C agonist with only moderate selectivity over the 5-HT2A receptor and is also a full agonist at 5-HT2B receptors.[10][11] Its primary use is in preclinical studies investigating the role of 5-HT2C receptors in depression and obesity.[10][11][21] The relatively low selectivity necessitates careful experimental design, often involving co-administration with selective antagonists for other receptors to isolate 5-HT2C-mediated effects.[22]
-
CP-809101: This agonist stands out for its exceptional selectivity. It is a potent full agonist at the 5-HT2C receptor with over 500-fold selectivity against other 5-HT2 subtypes.[12][14][23] This high degree of selectivity makes CP-809101 an invaluable tool for experiments aiming to unequivocally attribute a physiological or behavioral effect to 5-HT2C receptor activation. It has shown efficacy in animal models of psychosis and nicotine dependence.[12][14] However, its development was halted due to findings of genotoxicity, restricting its use to research applications only.[13]
Experimental Protocols for Agonist Characterization
To ensure data integrity and reproducibility, standardized and validated protocols are essential. Here, we outline core methodologies for the in vitro and in vivo characterization of 5-HT2C agonists.
In Vitro Protocol: Calcium Mobilization Assay
This functional assay measures the potency (EC50) and efficacy of an agonist by quantifying the increase in intracellular calcium following receptor activation. It is a direct measure of Gq/11 pathway engagement.[24][25]
Caption: Workflow for an in vitro calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Seeding: Culture HEK293 cells stably expressing the human 5-HT2C receptor. Seed the cells at an appropriate density (e.g., 50,000 cells/well) into 96-well black-walled, clear-bottom plates and incubate for 24 hours.
-
Dye Loading: Aspirate the culture medium and wash the cells with Hanks' Balanced Salt Solution (HBSS) or a similar assay buffer. Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution to each well and incubate for 1 hour at 37°C in the dark.
-
Compound Addition: Prepare a concentration-response plate containing serial dilutions of the test agonists (e.g., Ro 60-0175) and a reference agonist (5-HT).
-
Fluorescence Reading: Place the cell plate and compound plate into a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken for ~10-20 seconds before the instrument automatically adds the compounds to the cell plate.
-
Data Acquisition: Continue to record the fluorescence signal for an additional 90-120 seconds to capture the peak calcium response.[26]
-
Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Data are normalized to the maximal response of the reference agonist (5-HT). Concentration-response curves are then plotted, and EC50 (potency) and Emax (efficacy) values are calculated using non-linear regression.
In Vivo Protocol: Rodent Food Intake Model
This model is a cornerstone for evaluating the anorectic potential of 5-HT2C agonists, a key therapeutic goal.[9][19]
Step-by-Step Methodology:
-
Animal Acclimation: Male Sprague-Dawley rats are individually housed and acclimated to the vivarium for at least one week. They are maintained on a standard chow diet with ad libitum access to water.
-
Habituation: Animals are habituated to the experimental procedures, including handling and subcutaneous (s.c.) or intraperitoneal (i.p.) injections of vehicle (e.g., saline).
-
Fasting: To ensure robust food consumption, animals are typically fasted overnight (e.g., 16-18 hours) prior to the experiment.[11]
-
Drug Administration: On the test day, animals are divided into groups and administered the test agonist (e.g., Ro 60-0175 at 0.3, 1, 3 mg/kg, s.c.) or vehicle.
-
Food Presentation: A pre-weighed amount of standard chow is presented to each rat 30 minutes post-injection.
-
Measurement: Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: The cumulative food intake (in grams) for each group is calculated and compared using statistical methods such as ANOVA followed by post-hoc tests to determine dose-dependent effects.
Self-Validation and Controls: The causality of the observed anorectic effect is validated by conducting a parallel experiment where a separate cohort of animals is pre-treated with a selective 5-HT2C antagonist (e.g., SB242084) before the administration of the agonist.[9][26] A reversal or attenuation of the food intake reduction by the antagonist confirms that the effect is mediated by the 5-HT2C receptor.
Conclusion and Recommendations
The selection of a 5-HT2C agonist is a critical decision in experimental design.
-
For studies requiring the highest possible on-target selectivity to dissect the specific roles of the 5-HT2C receptor, CP-809101 is the superior choice, despite its restriction to non-clinical research.[12][14]
-
Ro 60-0175 remains a valuable and widely characterized tool, but researchers must remain vigilant about its potent activity at 5-HT2B receptors and incorporate appropriate controls.[8]
-
Lorcaserin is ideal for translational studies or experiments where a clinically relevant comparator is needed, particularly in the context of obesity and appetite regulation, given its favorable selectivity against the 5-HT2B receptor.[9]
-
WAY-161503 is a potent agonist suitable for general screening and in vivo studies, but its relatively modest selectivity profile necessitates careful interpretation and the use of pharmacological or genetic controls to rule out contributions from 5-HT2A and 5-HT2B receptor activation.[10][11]
By understanding the distinct pharmacological profiles and employing rigorous, self-validating experimental protocols, researchers can confidently leverage these powerful chemical tools to advance our understanding of 5-HT2C receptor biology and its therapeutic potential.
References
- 5-HT2C receptor agonist - Wikipedia. (n.d.).
- Hussain, J., et al. (2012). Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity. P&T, 37(11), 631–634.
- Kim, K., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience.
- Tocris Bioscience. (n.d.). This compound | 5-HT2C Receptors.
- R&D Systems. (n.d.). This compound | 5-HT2C Receptor Agonists.
- Martin, C. K., et al. (2011). Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure. The Journal of Clinical Endocrinology & Metabolism, 96(3), 837–845.
- MedChemExpress. (n.d.). CP-809101 | 5-HT2C Receptor Agonist.
- R&D Systems. (n.d.). WAY 161503 hydrochloride | 5-HT2C Receptor Agonists.
- CP-809101 - Wikipedia. (n.d.).
- Tocris Bioscience. (n.d.). WAY 161503 hydrochloride | 5-HT2C Receptors.
- MedChemExpress. (n.d.). CP-809101 hydrochloride | 5-HT2C Receptor Agonist.
- WAY-161503 - Wikipedia. (n.d.).
- ResearchGate. (n.d.). 5-HT2C receptor signaling pathways.
- Various Authors. (2025). Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity. Multiple Sources.
- MedChemExpress. (n.d.). (Rac)-WAY-161503 | 5-HT2C Receptor Agonist.
- Various Authors. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience.
- Thomsen, W. J., et al. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 325(2), 577–587.
- ResearchGate. (n.d.). Intracellular pathways downstream of 5-HT2C receptor (5-HT2CR) activation.
- Immunomart. (n.d.). CP-809101.
- MedChemExpress. (n.d.). Ro60-0175 fumarate | 5-HT2C Receptor Agonist.
- Bubar, M. J., et al. (2011). Effects of the 5-HT2C receptor agonist CP809101 in the amygdala on reinstatement of cocaine-seeking behavior and anxiety-like behavior. Neuropsychopharmacology, 36(9), 1836–1847.
- Rosenzweig-Lipson, S., et al. (2006). Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503. Brain Research, 1073-1074, 240–251.
- Probes & Drugs. (n.d.). Ro60-0175.
- Canal, C. E., et al. (2011). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. Psychopharmacology, 218(3), 575–590.
- Tocris Bioscience. (n.d.). This compound (1854).
- Ro60-0175 - Wikipedia. (n.d.).
- ResearchGate. (n.d.). A new class of 5-HT2A/5-HT2C receptor inverse agonists.
- Porter, R. H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13–20.
- Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay.
- Berg, K. A., et al. (2008). Central Serotonin2C Receptor: From Physiology to Pathology. Current Drug Targets, 9(11), 1045–1058.
- Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 181(4), 274–294.
- Cremers, T. I., et al. (2007). In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism. Neuropharmacology, 52(2), 279–290.
- Lankri, D., et al. (2022). A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology, 179(5), 983–1004.
- Martin, J. R., et al. (1998). 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. Journal of Pharmacology and Experimental Therapeutics, 286(2), 913–924.
- Various Authors. (1998). 5-HT2C Receptor Agonists: Pharmacological Characteristics and Therapeutic Potential. Journal of Pharmacology and Experimental Therapeutics.
- APExBIO. (n.d.). This compound - Selective 5-HT1A Receptor Agonist.
- Kennett, G. A., et al. (2000). Effects of RO 60 0175, a 5-HT2C receptor agonist, in three animal models of anxiety. European Journal of Pharmacology, 387(3), 197–204.
- Kennett, G. A., et al. (2000). Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety. European Journal of Pharmacology, 387(3), 197–204.
Sources
- 1. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 2. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-techne.com [bio-techne.com]
- 8. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WAY-161503 - Wikipedia [en.wikipedia.org]
- 11. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CP-809101 - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. CP-809101 - Immunomart [immunomart.com]
- 16. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 17. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. innoprot.com [innoprot.com]
- 25. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Ro 60-0175 Fumarate and d-Fenfluramine on Food Intake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two significant serotonergic compounds, Ro 60-0175 fumarate and d-fenfluramine, and their effects on food intake. By examining their distinct mechanisms of action, summarizing comparative experimental data, and providing detailed protocols, this document serves as a technical resource for professionals in neuroscience and metabolic research.
Introduction: Targeting the Serotonin System for Appetite Control
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical regulator of appetite and energy homeostasis, primarily through its actions in the hypothalamus.[1] Pharmacological manipulation of this system has been a longstanding strategy for developing anti-obesity therapeutics. Two compounds that have been instrumental in elucidating the role of specific 5-HT receptor subtypes in feeding behavior are Ro 60-0175, a selective 5-HT2C receptor agonist, and d-fenfluramine, a serotonin-releasing agent and reuptake inhibitor.[1][2] While both effectively suppress food intake, their pharmacological profiles, selectivity, and downstream effects differ significantly, offering valuable insights for targeted drug development.[3]
Differentiated Mechanisms of Action
The primary distinction between Ro 60-0175 and d-fenfluramine lies in their interaction with the serotonin system. Ro 60-0175 offers a targeted approach, whereas d-fenfluramine elicits a broad and indirect serotonergic activation.
This compound: The Selective Agonist
Ro 60-0175 is a potent and selective agonist for the 5-HT2C receptor.[4][5] Its high affinity for the 5-HT2C subtype (pKi of 9.0) compared to other serotonin receptors like 5-HT2A (pKi of 7.5) and 5-HT1A (pKi of 5.4) allows for the specific investigation of 5-HT2C-mediated pathways.[4][5] Activation of these Gq/11-coupled receptors, which are densely expressed on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus, is a key mechanism for its anorectic effect.[6][7] This targeted action minimizes the off-target effects associated with broader-acting agents.[8]
d-Fenfluramine: The Broad-Spectrum Releaser
In contrast, d-fenfluramine functions as an indirect serotonin agonist.[9] Its primary mechanism involves inhibiting the serotonin transporter (SERT) and promoting the release of serotonin from presynaptic vesicles.[1][9] This leads to a widespread increase in synaptic serotonin levels, which then non-selectively activates a variety of postsynaptic 5-HT receptors, including the 5-HT2C, 5-HT1B, and notably, the 5-HT2B subtypes.[10][11] The anorectic effects are largely attributed to the activation of 5-HT2C receptors, while activation of 5-HT2B receptors has been linked to serious cardiovascular side effects, leading to its withdrawal from the market.[11][12][13]
Signaling Pathways: Visualizing the Divergence
The mechanistic differences are further clarified by their downstream signaling pathways.
Ro 60-0175: Direct Activation of the POMC Satiety Pathway
Ro 60-0175 directly binds to and activates 5-HT2C receptors on POMC neurons.[6] This initiates a Gαq-coupled cascade, activating phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[6][14] These second messengers lead to increased intracellular calcium and activation of protein kinase C (PKC), ultimately enhancing the excitability of POMC neurons.[7][15] Activated POMC neurons release α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to produce the sensation of satiety.[15]
d-Fenfluramine: Indirect and Multi-Receptor Activation
d-Fenfluramine's pathway is less direct. By increasing overall synaptic serotonin, it leads to the activation of multiple receptor subtypes. While its satiety effect is primarily mediated through the same 5-HT2C-POMC pathway as Ro 60-0175, its simultaneous activation of other receptors, like the 5-HT2B receptor on cardiac valve fibroblasts, is responsible for its adverse effect profile.[13][16]
Comparative Efficacy on Food Intake: Experimental Data
Head-to-head studies in rodent models consistently demonstrate that both compounds effectively reduce food intake, or "hypophagia".[16][17] However, the character of this reduction differs.
-
Meal Structure: Ro 60-0175 primarily reduces the size of meals, consistent with an enhancement of satiety (the feeling of fullness during a meal).[16] d-Fenfluramine produces a similar effect at lower doses, but at higher doses, it causes a more profound and longer-lasting suppression of feeding that affects both meal size and the initiation of feeding.[16]
-
Chronic Administration: During continuous infusion over 14 days, both Ro 60-0175 and d-fenfluramine significantly reduced food intake and attenuated body weight gain without inducing tolerance to the effect on body weight.[17][18] Interestingly, the effect on body weight was sustained even when the reduction in food intake became less pronounced, suggesting the compounds may also increase energy expenditure, possibly through thermogenesis.[17][19]
Table 1: Summary of Comparative Effects on Feeding Behavior in Rats
| Parameter | Ro 60-0175 | d-Fenfluramine | Key Findings & Citations |
| Primary Effect | Reduces meal size | Reduces meal size and feeding latency | Ro 60-0175 enhances satiety; d-fenfluramine has a more potent, prolonged effect at higher doses.[16] |
| Palatable Food | Reduces intake | Reduces intake | Both drugs decrease consumption of a palatable glucose/saccharin solution by reducing licking bouts.[16] |
| Chronic Effect | Sustained hypophagia & weight attenuation | Sustained hypophagia & weight attenuation | Continuous 14-day infusion shows sustained effects without tolerance on body weight.[17] |
| Mediating Receptor | 5-HT2C | Primarily 5-HT2C | The hypophagic effects of both drugs are significantly attenuated by a selective 5-HT2C antagonist (SB 242084).[16] |
Experimental Protocols: A Standardized Rodent Food Intake Assay
To ensure the reproducibility and validity of findings, a standardized protocol is essential. The following outlines a typical workflow for assessing the acute effects of a test compound on food intake in rats or mice.
Objective: To quantify the effect of an acute administration of Ro 60-0175 or d-fenfluramine on food consumption in food-deprived rodents.
Materials:
-
Test compounds (this compound, d-fenfluramine HCl)
-
Vehicle (e.g., 0.9% saline or distilled water)
-
Standard laboratory rodent chow
-
Experimental cages with wire mesh floors
-
Digital scale (accurate to 0.01 g)
-
Syringes and needles for administration (e.g., subcutaneous, intraperitoneal)
Workflow Diagram:
Step-by-Step Methodology:
-
Acclimation (1 week): Individually house animals in the experimental cages to minimize stress from novel environments, which can independently affect feeding.[20] Allow free access to food and water.
-
Habituation (3 days): Handle the animals daily and perform mock injections with vehicle to acclimate them to the experimental procedures. This reduces the confounding effects of injection stress.
-
Food Deprivation (18-24 hours): The evening before the test day, remove all food from the cages. Ensure water remains available ad libitum. This step synchronizes the motivation to eat across all subjects.
-
Compound Administration: At the start of the light cycle, weigh the animals and administer the test compound (e.g., Ro 60-0175, 1-3 mg/kg) or vehicle via the chosen route (e.g., subcutaneous injection).
-
Food Presentation: Approximately 30 minutes after injection, present a pre-weighed amount of standard chow in the cage's food hopper.
-
Data Collection: Measure the amount of food remaining (including spillage) at specific time points (e.g., 1, 2, 4, and 24 hours post-presentation). Calculate the cumulative food intake by subtracting the remaining weight from the initial weight.
-
Data Analysis: Compare the food intake between drug-treated groups and the vehicle control group using appropriate statistical tests, such as ANOVA followed by post-hoc tests or t-tests.
Conclusion: From Broad-Spectrum to Targeted Therapeutics
The comparison between Ro 60-0175 and d-fenfluramine provides a clear illustration of the evolution in pharmacological research, moving from broad-acting agents to highly selective compounds.
-
d-Fenfluramine was an effective appetite suppressant, but its non-selective mechanism, particularly the activation of 5-HT2B receptors by its metabolite norfenfluramine, led to unacceptable cardiovascular risks and its market withdrawal.[11][12][21]
-
Ro 60-0175 , as a selective 5-HT2C agonist, demonstrates that the anorectic effects of serotonin can be achieved while potentially avoiding the adverse effects associated with other 5-HT receptor subtypes.[2][16] It serves as a critical research tool and a prototype for the development of safer, more targeted anti-obesity medications like Lorcaserin, which also functions as a selective 5-HT2C receptor agonist.[22]
For drug development professionals, this comparison underscores the critical importance of receptor selectivity. By dissecting the specific pathways involved in both therapeutic efficacy and adverse events, researchers can design next-generation compounds with improved safety and efficacy profiles for the management of obesity and other metabolic disorders.
References
-
Qiu, J., et al. (2007). Serotonin 5-hydroxytryptamine2C receptor signaling in hypothalamic proopiomelanocortin neurons: role in energy homeostasis in females. Molecular Pharmacology, 72(4), 885-896. [Link]
-
Blundell, J. E. (1991). Appetite regulation by serotoninergic mechanisms and effects of d-fenfluramine. Nederlands tijdschrift voor geneeskunde, 135(29), 1324-1328. [Link]
-
Wikipedia. (2023). Ro60-0175. [Link]
-
Sohn, J. W., et al. (2012). Serotonin 5-HT2C receptor-mediated inhibition of the M-current in hypothalamic POMC neurons. American Journal of Physiology-Endocrinology and Metabolism, 302(11), E1373-E1380. [Link]
-
Halford, J. C., & Blundell, J. E. (2000). Serotonin (5-HT) Drugs: Effects on Appetite Expression and Use for the Treatment of Obesity. Drugs, 60(3), 529-539. [Link]
-
Sohn, J. W., et al. (2011). Serotonin 2C receptor activates a distinct population of arcuate pro-opiomelanocortin neurons via TRPC channels. The Journal of Neuroscience, 31(21), 7860-7868. [Link]
-
Probes & Drugs. Ro60-0175 (PD049972, XJJZQXUGLLXTHO-ZETCQYMHSA-N). [Link]
-
Vickers, S. P., et al. (2000). Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats. British Journal of Pharmacology, 130(6), 1305-1314. [Link]
-
ResearchGate. Signaling of 5-HTR2C in POMC neurons generating food intake. [Link]
-
Zhou, L., et al. (2021). Central 5-HTR2C in the Control of Metabolic Homeostasis. Frontiers in Endocrinology, 12, 708815. [Link]
-
Curzon, G. (1998). The serotonergic appetite suppressant fenfluramine. Reappraisal and rejection. Journal of Psychopharmacology, 12(1), 11-16. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fenfluramine Hydrochloride? [Link]
-
Zangrossi Jr, H., et al. (2005). Effects of two selective 5-HT2C receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze. Psicologia: Reflexão e Crítica, 18(3), 361-366. [Link]
-
Garattini, S., et al. (1989). From fenfluramine racemate to d-fenfluramine. Specificity and potency of the effects on the serotoninergic system and food intake. Annales de Medecine Interne, 140 Suppl 3, 24-29. [Link]
-
Perucca, E., & Brodie, M. J. (2022). Fenfluramine repurposing from weight loss to epilepsy: What we do and do not know. Epilepsia, 63(Suppl 2), S1-S14. [Link]
-
IRIS. (2022). Fenfluramine repurposing from weight loss to epilepsy: What we do and do not know. [Link]
-
Garfield, A. S., & Heisler, L. K. (2009). Pharmacological targeting of the serotonergic system for the treatment of obesity. The Journal of Physiology, 587(1), 49-60. [Link]
-
Clifton, P. G., et al. (2000). Similarities in the action of Ro 60-0175, a 5-HT2C receptor agonist and d-fenfluramine on feeding patterns in the rat. Psychopharmacology, 152(3), 256-267. [Link]
-
Vickers, S. P., et al. (2000). Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats. British Journal of Pharmacology, 130(6), 1305-1314. [Link]
-
Doly, S., et al. (2010). Deconstructing Antiobesity Compound Action: Requirement of Serotonin 5-HT2B Receptors for Dexfenfluramine Anorectic Effects. Neuropsychopharmacology, 35(11), 2263-2274. [Link]
-
Verhagen, L. A., et al. (2006). The appetite suppressant d-fenfluramine reduces water intake, but not food intake, in activity-based anorexia. Journal of Endocrinology, 188(2), 245-252. [Link]
-
Fitzgerald, L. W., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation, 101(18), 2174-2179. [Link]
-
ResearchGate. Possible Role of Valvular Serotonin 5-HT2B Receptors in the Cardiopathy Associated with Fenfluramine. [Link]
-
U.S. Food and Drug Administration. (2020). NDA 212102Orig1s000 Clinical Pharmacology and Biopharmaceutics Review(s). [Link]
-
Martin, P., et al. (2022). Fenfluramine: a plethora of mechanisms? Frontiers in Neurology, 13, 995958. [Link]
-
Fitzgerald, L. W., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation, 101(18), 2174-2179. [Link]
-
C&EN. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors. [Link]
-
Pollock, J. D., & Rowland, N. (1981). Peripherally administered serotonin decreases food intake in rats. Pharmacology Biochemistry and Behavior, 15(2), 179-183. [Link]
-
PubChem. Fenfluramine. [Link]
-
Hranilovic, D., et al. (2020). Constitutionally High Serotonin Tone Favors Obesity: Study on Rat Sublines With Altered Serotonin Homeostasis. Frontiers in Neuroscience, 14, 241. [Link]
-
ResearchGate. R H Porter's research works. [Link]
-
Khan, A., et al. (2012). Effect of sugar, protein and fat rich diet on cumulative food intake and brain serotonin metabolism in rats. Pakistan journal of pharmaceutical sciences, 25(1), 139-143. [Link]
-
Chuang, J. C., et al. (2022). Assessing the effects of stress on feeding behaviors in laboratory mice. eLife, 11, e70271. [Link]
-
MDPI. (2023). Efavirenz Interacts with Hormones Involved in Appetite and Satiety, Affecting Body Weight in Mice. [Link]
Sources
- 1. Appetite regulation by serotoninergic mechanisms and effects of d-fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 6. Serotonin 5-hydroxytryptamine2C receptor signaling in hypothalamic proopiomelanocortin neurons: role in energy homeostasis in females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. scielo.br [scielo.br]
- 9. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 10. From fenfluramine racemate to d-fenfluramine. Specificity and potency of the effects on the serotoninergic system and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Similarities in the action of Ro 60-0175, a 5-HT2C receptor agonist and d-fenfluramine on feeding patterns in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological targeting of the serotonergic system for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing the effects of stress on feeding behaviors in laboratory mice | eLife [elifesciences.org]
- 21. The serotonergic appetite suppressant fenfluramine. Reappraisal and rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ro60-0175 (PD049972, XJJZQXUGLLXTHO-ZETCQYMHSA-N) [probes-drugs.org]
A Comparative Guide to Antagonist Studies with the 5-HT2C Agonist Ro 60-0175 Fumarate
For researchers in neuropharmacology and drug development, the serotonin 2C (5-HT2C) receptor represents a critical target for therapeutic intervention in a host of CNS disorders, including obesity, depression, and substance use disorders. The selective agonist Ro 60-0175 has been an invaluable tool in elucidating the physiological roles of this receptor. This guide provides a comprehensive comparison of Ro 60-0175 with other 5-HT2C agonists in the context of antagonist studies, offering both field-proven insights and detailed experimental protocols to empower your research.
The Central Role of the 5-HT2C Receptor and the Utility of Ro 60-0175
The 5-HT2C receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gq/11 pathway upon activation by its endogenous ligand, serotonin. This initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger that can be quantified to measure receptor activation.[1] This signaling pathway is integral to the receptor's modulatory effects on various neurotransmitter systems, including dopamine and norepinephrine.[2]
Ro 60-0175 fumarate is a potent and selective 5-HT2C receptor agonist, demonstrating high affinity for this subtype over other serotonin receptors.[3][4] Its utility in research is underscored by its ability to elicit specific, dose-dependent behavioral and physiological responses that can be effectively blocked by selective 5-HT2C antagonists, thereby confirming the receptor's involvement.
Principles of Antagonist Studies: Unmasking Receptor-Specific Effects
Antagonist studies are fundamental to pharmacologically validating the mechanism of action of an agonist like Ro 60-0175. By demonstrating that a selective antagonist can competitively inhibit the effects of the agonist, researchers can confidently attribute the observed physiological or behavioral changes to the target receptor. The key parameters in these studies are the antagonist's affinity (Ki), a measure of its binding strength to the receptor, and its potency (pA2 or IC50), which quantifies its ability to inhibit the agonist's functional effects.
Comparative Analysis of Ro 60-0175 and Alternative 5-HT2C Agonists
While Ro 60-0175 is a widely used tool, a comparative understanding of its performance against other 5-HT2C agonists is crucial for nuanced experimental design.
| Compound | Class | Key Characteristics |
| Ro 60-0175 | Phenylisopropylamine | Potent and selective 5-HT2C agonist. Widely used in in vitro and in vivo studies. Effects are reliably blocked by 5-HT2C antagonists. |
| WAY 161503 | Phenylpiperazine | Another selective 5-HT2C agonist. Often used in comparative studies with Ro 60-0175 to assess for potential functional selectivity or differing in vivo profiles.[5][6][7] |
| Lorcaserin | Benzazepine | A selective 5-HT2C agonist previously approved for weight management. Provides a clinically relevant comparator.[8][9][10] |
| m-Chlorophenylpiperazine (mCPP) | Piperazine | A non-selective serotonin receptor agonist with significant activity at 5-HT2C receptors. Historically used, but its lack of selectivity necessitates careful interpretation of results.[8] |
In preclinical models of cocaine addiction, both Ro 60-0175 and WAY 161503 have been shown to reduce cocaine-seeking behavior, and these effects are attenuated by 5-HT2C antagonists.[5][6][7] Studies comparing Ro 60-0175 and lorcaserin have demonstrated that both agonists can reduce food intake, an effect that is absent in 5-HT2C receptor knockout mice, confirming the receptor's role.[8]
A Selection of 5-HT2C Receptor Antagonists for in Vitro and in Vivo Studies
The choice of antagonist is as critical as the choice of agonist. The following table summarizes key antagonists used in conjunction with Ro 60-0175 and other 5-HT2C agonists.
| Antagonist | Class | Affinity (pKi) for human 5-HT2C | Potency (pA2/pKb) | Selectivity Profile |
| SB-242084 | Indoline | 9.0[11][12] | 9.3 (pKb)[11][12] | High selectivity over 5-HT2A and 5-HT2B receptors (158- and 100-fold, respectively).[11][13] |
| RS-102221 | Benzenesulfonamide | 8.4[14][15] | 8.1 (pA2)[14] | Approximately 100-fold selectivity over 5-HT2A and 5-HT2B receptors.[3][14] |
| SB-206553 | Indole | 7.9[16] | 9.0 (pKb)[16] | Potent antagonist at both 5-HT2C and 5-HT2B receptors, with lower affinity for 5-HT2A.[4][16][17] |
SB-242084 is frequently the antagonist of choice due to its high potency and selectivity, making it a reliable tool to confirm that the effects of Ro 60-0175 are indeed mediated by the 5-HT2C receptor.[10][18][19] RS-102221 also offers excellent selectivity and is a valuable alternative.[3][14] SB-206553, while potent, also targets the 5-HT2B receptor, which must be considered when interpreting results.[4][17]
Experimental Protocols
In Vitro Characterization
1. Radioligand Binding Assay: Determining Antagonist Affinity (Ki)
This assay quantifies the affinity of an antagonist by measuring its ability to displace a radiolabeled ligand from the 5-HT2C receptor.
Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the 5-HT2C receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable assay buffer.[2]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-mesulergine), and varying concentrations of the unlabeled antagonist.[20]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[2]
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[2]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the antagonist from the concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.[20]
2. Calcium Flux Assay: Determining Antagonist Potency (IC50/pA2)
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an agonist like Ro 60-0175.
Workflow for a calcium flux assay to determine antagonist potency.
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing the 5-HT2C receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.[1]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.[1]
-
Antagonist Pre-incubation: Add varying concentrations of the antagonist to the wells and incubate for a defined period (e.g., 15-30 minutes).[1]
-
Agonist Stimulation and Measurement: Using a fluorescence plate reader, establish a baseline fluorescence reading. Then, inject a fixed concentration of Ro 60-0175 (typically the EC80) and immediately begin kinetic measurement of fluorescence intensity.[1]
-
Data Analysis: Calculate the antagonist's IC50 from the inhibition curve. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
In Vivo Validation
1. Elevated Plus Maze: Assessing Anxiolytic/Anxiogenic Effects
This behavioral assay is used to investigate the role of the 5-HT2C receptor in anxiety-like behavior.
Workflow for an elevated plus-maze experiment.
Step-by-Step Protocol:
-
Apparatus: The maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.[21]
-
Acclimation: Allow the animals (typically rats or mice) to acclimate to the testing room for at least 30-60 minutes before the experiment.[22]
-
Drug Administration: Administer the antagonist (e.g., SB-242084) at a predetermined time before the agonist. Then, administer Ro 60-0175. Dosing and timing should be optimized based on the pharmacokinetic properties of the compounds.
-
Testing: Place the animal in the center of the maze, facing a closed arm, and allow it to explore freely for 5 minutes.[22][23]
-
Data Collection and Analysis: An overhead camera records the session. The primary measures are the time spent in the open arms and the number of entries into the open and closed arms. An anxiogenic-like effect of Ro 60-0175 would be indicated by a decrease in open arm exploration, which should be reversed by a 5-HT2C antagonist.
2. Cocaine Self-Administration: Modeling Relapse Behavior
This operant conditioning paradigm is a robust model for studying the reinforcing effects of drugs of abuse and the potential of therapeutic compounds to reduce drug-seeking behavior.
Step-by-Step Protocol:
-
Surgery and Training: Animals are surgically implanted with intravenous catheters and trained to press a lever to receive an infusion of cocaine.[24]
-
Extinction: Once self-administration behavior is stable, the cocaine is withheld, and lever presses no longer result in an infusion. This continues until the lever-pressing behavior is significantly reduced.[24]
-
Reinstatement: Drug-seeking behavior is reinstated by a primer injection of cocaine or exposure to drug-associated cues.[24]
-
Antagonist Study: To test the effect of a 5-HT2C antagonist, the antagonist is administered before the reinstatement session. A reduction in lever pressing in the presence of the antagonist would suggest that 5-HT2C receptor signaling is involved in the reinstatement of drug-seeking. Ro 60-0175 has been shown to reduce cocaine self-administration, and this effect is blocked by SB-242084.[19]
Conclusion
This compound remains a cornerstone for investigating the multifaceted roles of the 5-HT2C receptor. A thorough understanding of its pharmacological profile in comparison to other agonists, coupled with the judicious use of selective antagonists, is paramount for generating robust and interpretable data. The experimental frameworks provided in this guide offer a solid foundation for researchers to dissect the intricate signaling and behavioral consequences of 5-HT2C receptor modulation, ultimately paving the way for novel therapeutic strategies.
References
-
Bonhaus DW, et al. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist. Neuropharmacology. 1997;36(4-5):621-9. [Link]
-
Kennett GA, et al. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties. Br J Pharmacol. 1996;117(3):427-34. [Link]
-
Filip M, et al. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction. Pharmacol Rep. 2023;75(1):99-118. [Link]
-
ResearchGate. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of cocaine addiction and depression. [Link]
-
Kennett GA, et al. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist. Neuropharmacology. 1997;36(4-5):609-20. [Link]
-
Filip M, et al. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction. Pharmacol Rep. 2023;75(1):99-118. [Link]
-
Thomsen WJ, et al. Characterizing the effects of 5-HT(2C) receptor ligands on motor activity and feeding behaviour in 5-HT(2C) receptor knockout mice. Br J Pharmacol. 2008;155(7):1064-74. [Link]
-
Morelli E, et al. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo. Br J Pharmacol. 2008;155(3):363-71. [Link]
-
protocols.io. Elevated plus maze protocol. [Link]
-
Esposito E. SB 242084: A Selective 5-HT2C Receptor Antagonist. CNS Drug Reviews. 2000;6(3):195-205. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
De Deurwaerdère P, et al. Lorcaserin Alters Serotonin and Noradrenaline Tissue Content and Their Interaction With Dopamine in the Rat Brain. Front Pharmacol. 2019;10:111. [Link]
-
Komada M, et al. Elevated Plus Maze for Mice. J Vis Exp. 2008;(22):1088. [Link]
-
Banks ML, et al. The behavioral pharmacology and therapeutic potential of lorcaserin for substance use disorders. Pharmacol Ther. 2018;188:1-12. [Link]
-
Fletcher PJ, et al. The 5-HT2C receptor agonist Ro60-0175 reduces cocaine self-administration and reinstatement induced by the stressor yohimbine, and contextual cues. Neuropsychopharmacology. 2008;33(6):1402-12. [Link]
-
Padovan CM, et al. Antidepressant- and anxiogenic-like effects of acute 5-HT2C receptor activation in rats exposed to the forced swim test and elevated plus-maze. Behav Brain Res. 2008;191(2):229-35. [Link]
-
Neisewander JL, et al. The Serotonin 5-HT2C Receptor in Medial Prefrontal Cortex Exerts Rheostatic Control over the Motivational Salience of Cocaine-Associated Cues: New Observations from Preclinical Animal Research. Neuropsychopharmacology. 2010;35(11):2175-7. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterizing the effects of 5-HT(2C) receptor ligands on motor activity and feeding behaviour in 5-HT(2C) receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Lorcaserin Alters Serotonin and Noradrenaline Tissue Content and Their Interaction With Dopamine in the Rat Brain [frontiersin.org]
- 10. The behavioral pharmacology and therapeutic potential of lorcaserin for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. um.edu.mt [um.edu.mt]
- 13. SB 242084 | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 14. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RS 102221 hydrochloride, 5-HT2C receptor antagonist (CAS 187397-18-8) | Abcam [abcam.com]
- 16. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rndsystems.com [rndsystems.com]
- 18. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The 5-HT2C receptor agonist Ro60-0175 reduces cocaine self-administration and reinstatement induced by the stressor yohimbine, and contextual cues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Elevated plus maze protocol [protocols.io]
- 23. scispace.com [scispace.com]
- 24. The Serotonin 5-HT2C Receptor in Medial Prefrontal Cortex Exerts Rheostatic Control over the Motivational Salience of Cocaine-Associated Cues: New Observations from Preclinical Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Reactivity of Ro 60-0175 Fumarate
An Objective Comparison of Receptor Selectivity with Supporting Experimental Data
Executive Summary
Ro 60-0175 fumarate has emerged as a critical pharmacological tool for investigating the serotonergic system. While it is widely recognized as a potent agonist for the 5-hydroxytryptamine (5-HT) receptor subtype 2C (5-HT2C), a nuanced understanding of its interaction with other receptors is paramount for the accurate interpretation of experimental results. This guide provides a comprehensive analysis of the cross-reactivity profile of Ro 60-0175, synthesizing binding affinity data and outlining the experimental methodologies required to validate its selectivity. We will delve into its primary target engagement, compare its affinity for off-target receptors, and discuss the functional implications of these interactions, thereby equipping researchers with the knowledge to employ this compound with precision and confidence.
Introduction to this compound
Ro 60-0175, chemically known as (S)-2-(6-chloro-5-fluoro-indol-1-yl)-1-methylethylamine, is a potent and selective agonist for the 5-HT2 receptor family.[1] It is particularly noted for its high affinity for the 5-HT2C receptor subtype.[2] Due to its ability to be administered orally and systemically and its central activity, Ro 60-0175 has been extensively used in preclinical research to probe the role of 5-HT2C receptors in various physiological and pathological processes, including anxiety, depression, and the mechanisms of action of psychotropic drugs.[1][2][3] However, like many small molecule ligands, its selectivity is not absolute. A thorough examination of its binding profile is essential for any researcher designing experiments or interpreting data generated using this compound.
Primary Pharmacological Target: The 5-HT2C Receptor
The primary target of Ro 60-0175 is the 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor by agonists like Ro 60-0175 typically leads to the stimulation of the Gq/11 signaling pathway, which in turn activates phospholipase C (PLC) and results in the production of inositol phosphates and diacylglycerol.
Ro 60-0175 exhibits high affinity for the human 5-HT2C receptor, with reported pKi values of 9.0, which translates to a nanomolar affinity.[1] This high affinity underscores its potency and its utility as a selective agonist for studying 5-HT2C-mediated functions.[2]
Comparative Cross-Reactivity Profile
While Ro 60-0175 is highly selective for the 5-HT2C receptor, it does exhibit measurable affinity for other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors.[2][4] Understanding the degree of this cross-reactivity is crucial, as off-target effects can confound experimental outcomes.
Table: Receptor Binding Affinity Profile of Ro 60-0175
The selectivity of a compound is best understood by comparing its binding affinity (often expressed as the inhibition constant, Ki, or its negative logarithm, pKi) across a panel of relevant receptors. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi (human) | Approximate Ki (nM) | Selectivity Fold (vs. 5-HT2C) |
| 5-HT2C | 9.0 | 1 | - |
| 5-HT2A | 7.5 | 32 | ~32x lower affinity |
| 5-HT2B | Not explicitly stated, but noted agonist activity[4] | - | - |
| 5-HT1A | 5.4 | 3981 | ~3981x lower affinity |
| 5-HT6 | 5.2 | 6310 | ~6310x lower affinity |
| 5-HT7 | 5.6 | 2512 | ~2512x lower affinity |
Data compiled from Tocris Bioscience and R&D Systems.[1]
Analysis of Selectivity
The data clearly illustrates that Ro 60-0175 has a significantly higher affinity for the 5-HT2C receptor compared to other tested serotonin receptor subtypes.[1] For instance, its affinity for the 5-HT2A receptor is over 30-fold lower, and its affinity for 5-HT1A, 5-HT6, and 5-HT7 receptors is several thousand-fold lower.[1] This profile supports its use as a selective 5-HT2C agonist, particularly at concentrations where it is unlikely to engage these other receptors to a significant degree.[2]
However, it is important to note that Ro 60-0175 also acts as an agonist at the 5-HT2B and, to a lesser extent, the 5-HT2A receptors.[4] The effects of Ro 60-0175 can be blocked by the selective 5-HT2C antagonist SB 242084, which further supports that its primary mechanism of action in many biological models is via the 5-HT2C receptor.[5][6]
There is limited evidence to suggest significant cross-reactivity with dopamine or adrenergic receptors at concentrations where it is selective for 5-HT2C receptors.[7][8] However, the functional downstream effects of 5-HT2C activation are known to modulate dopaminergic pathways.[5][9][10]
Experimental Protocol: Assessing Receptor Selectivity via Radioligand Binding Assay
To empirically determine the cross-reactivity profile of a compound like Ro 60-0175, a competitive radioligand binding assay is the gold standard.[11] This technique measures the ability of an unlabeled compound (the "competitor," in this case, Ro 60-0175) to displace a radiolabeled ligand that is known to bind with high affinity to the receptor of interest.
Principle
The assay is based on the principle of competitive binding for a finite number of receptors.[12] By incubating a constant concentration of radiolabeled ligand and receptor preparation with increasing concentrations of the unlabeled test compound, a competition curve can be generated. From this curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.[12]
Step-by-Step Protocol
This protocol provides a generalized framework for a competitive radioligand binding assay using cell membranes expressing the target receptor.
-
Preparation of Reagents:
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2, which can be important for receptor conformation and binding.[13][14]
-
Radioligand: A high-affinity, selective radiolabeled ligand for the receptor of interest (e.g., [3H]mesulergine for 5-HT2C receptors). Dilute to a final concentration at or near its dissociation constant (Kd).
-
Test Compound: Prepare serial dilutions of this compound over a wide concentration range (e.g., from 10^-11 to 10^-5 M).[12]
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., HEK293 cells).[14] Protein concentration should be determined using a standard assay like the BCA assay.[13]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membrane preparation.
-
Non-specific Binding Wells: Add assay buffer, radioligand, non-specific binding control, and cell membrane preparation.
-
Competition Wells: Add assay buffer, radioligand, a specific concentration of Ro 60-0175, and cell membrane preparation.
-
-
Incubation:
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.[12] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]
-
-
Detection and Analysis:
-
Place the filter mats into scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Ro 60-0175 concentration to generate a competition curve.
-
Use non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Functional Implications of Receptor Interaction
Binding affinity does not always directly correlate with functional activity (i.e., whether the compound acts as an agonist, antagonist, or inverse agonist). Functional assays are therefore necessary to characterize the pharmacological nature of Ro 60-0175 at its primary and any secondary targets.
As an agonist at 5-HT2C receptors, Ro 60-0175 initiates a signaling cascade that can have widespread effects on neuronal activity. For example, activation of 5-HT2C receptors has been shown to inhibit the activity of dopaminergic neurons in the mesolimbic pathway, an effect that is central to its investigation in the context of addiction and reward processing.[5][9][10]
Signaling Pathway of the 5-HT2C Receptor
Caption: Simplified Gq signaling pathway of the 5-HT2C receptor.
Conclusion
This compound is a highly valuable tool for pharmacological research, demonstrating potent agonism and substantial selectivity for the 5-HT2C receptor over other serotonin receptor subtypes.[1] While it exhibits some cross-reactivity, particularly with the 5-HT2A receptor, its selectivity profile generally allows for the specific investigation of 5-HT2C-mediated effects when used at appropriate concentrations.[2] Researchers should always consider this binding profile when designing experiments and, where possible, use selective antagonists to confirm that the observed effects are indeed mediated by the 5-HT2C receptor. The experimental protocols outlined in this guide provide a framework for validating the selectivity of Ro 60-0175 and other compounds in-house, ensuring the generation of robust and reliable data.
References
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20. Available from: [Link]
-
Alves, S. H., & Sertã, M. B. (2004). Effects of two selective 5-HT2C receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze. Psicologia: Reflexão e Crítica, 17(3), 423-432. Available from: [Link]
-
Di Matteo, V., De Blasi, A., Di Giulio, C., & Esposito, E. (n.d.). Serotonin-dopamine interaction in nicotine addiction: focus on 5-ht2c receptors. University of Malta. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Canal, C. E., & Morgan, D. (2013). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. Neuropharmacology, 69, 49–58. Available from: [Link]
-
Slocum, S. T., et al. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. Available from: [Link]
-
Di Matteo, V., Di Giovanni, G., Di Mascio, M., & Esposito, E. (2001). Serotonin/dopamine interaction-Focus on 5-HT2C receptor, a new target of psychotropic drugs. Indian Journal of Pharmacology, 33, 76-90. Available from: [Link]
-
El Mansari, M., Guiard, B. P., Chernoloz, O., Ghanbari, R., & Blier, P. (2010). Functional interactions between dopamine, serotonin and norepinephrine neurons: an in-vivo electrophysiological study in rats with monoaminergic lesions. International Journal of Neuropsychopharmacology, 13(5), 565–579. Available from: [Link]
-
Filip, M., et al. (2020). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction. Behavioural Brain Research, 381, 112458. Available from: [Link]
-
Jensen, A. A., et al. (2012). 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry, 55(19), 8341-8352. Available from: [Link]
-
Price, G. W., et al. (2001). Overexpression of 5-HT2C receptors in the rat choroid plexus: a role in the control of CSF secretion? British Journal of Pharmacology, 132(8), 1779-1786. Available from: [Link]
-
Canal, C. E. (2017). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Drug Discovery Today: Technologies, 25, 25-32. Available from: [Link]
-
Boothman, L. J., et al. (2009). Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo. British Journal of Pharmacology, 158(1), 143–154. Available from: [Link]
-
De Deurwaerdère, P., et al. (2021). Effect of the 5-HT2C Receptor Agonist WAY-163909 on Serotonin and Dopamine Metabolism across the Rat Brain: A Quantitative and Qualitative Neurochemical Study. International Journal of Molecular Sciences, 22(16), 8848. Available from: [Link]
-
Canal, C. E., & Murnane, K. S. (2017). The serotonin 5-HT2C receptor and the non-addictive nature of classic hallucinogens. Journal of Psychopharmacology, 31(1), 127–143. Available from: [Link]
-
Wikipedia. (n.d.). Ro60-0175. Retrieved from [Link]
-
Yu, Y., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology, 12, 495–504. Available from: [Link]
-
El-Salhy, M. (2012). Study of Serotonin, Innervation and Sensory Neuropeptides in the Gastrointestinal Tract of a Rat Model for Depression. KI Open Archive. Retrieved from: [Link]
Sources
- 1. This compound | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 2. scielo.br [scielo.br]
- 3. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 5. um.edu.mt [um.edu.mt]
- 6. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 8. ovid.com [ovid.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of the 5-HT2C Receptor Agonist WAY-163909 on Serotonin and Dopamine Metabolism across the Rat Brain: A Quantitative and Qualitative Neurochemical Study | MDPI [mdpi.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ro 60-0175 Fumarate
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of Ro 60-0175 fumarate, a potent and selective 5-HT2C receptor agonist used in neuroscience research.[1] Adherence to these protocols is paramount not only for regulatory compliance but also for the protection of personnel and the environment.
The toxicological properties of this compound have not been fully investigated, and exposure may cause irritation to the eyes, mucous membranes, upper respiratory tract, and skin.[2] Therefore, it must be handled as a hazardous substance, with all disposal procedures reflecting this level of caution.
Core Principles of this compound Waste Management
The disposal of this compound, as with any research chemical, is governed by a hierarchy of controls and regulations established by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4] The fundamental principle is to manage chemical waste from its point of generation to its final disposal, a concept often referred to as "cradle-to-grave" responsibility.[5]
Due to its psychoactive nature, this compound may be subject to additional regulations analogous to those for controlled substances in some jurisdictions. Therefore, it is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Key Disposal Considerations:
| Consideration | Summary of Best Practices |
| Waste Identification | All waste containing this compound must be classified as hazardous chemical waste. |
| Segregation | Do not mix this compound waste with other waste streams, particularly incompatible chemicals. |
| Containment | Use designated, leak-proof, and clearly labeled containers for all this compound waste. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling waste.[2] |
| Professional Disposal | Final disposal must be conducted by a licensed hazardous waste management vendor. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedures for handling and disposing of pure this compound powder, contaminated labware, and solutions.
Part 1: Handling of Pure (Neat) this compound Waste
-
Designate a Waste Accumulation Area: Establish a specific location in the laboratory, known as a Satellite Accumulation Area (SAA), for the collection of this compound waste.[6] This area should be under the direct control of the laboratory personnel.
-
Container Selection: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, tight-fitting lid. The container must be in good condition and compatible with the waste.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear hazard warning (e.g., "Toxic," "Irritant").[5]
-
Waste Transfer: Carefully transfer any unwanted or expired this compound powder into the designated waste container using a dedicated spatula or scoop. Perform this transfer within a chemical fume hood to prevent inhalation of dust.[2]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[7]
Part 2: Disposal of Contaminated Labware and Debris
-
Segregation: Separate grossly contaminated items (e.g., weigh boats, pipette tips, gloves) from lightly contaminated items.
-
Grossly Contaminated Items: Place items with visible powder residue directly into the designated hazardous waste container for this compound.
-
Lightly Contaminated Items:
-
Rinsing: For items like glassware, the first rinse should be with a suitable solvent (e.g., ethanol or methanol) to dissolve any remaining compound. This rinseate must be collected and disposed of as hazardous liquid waste (see Part 3). Subsequent rinses with detergent and water can then be performed.
-
Solid Waste: Items that cannot be rinsed (e.g., contaminated bench paper, wipes) should be placed in a separate, clearly labeled bag or container for solid hazardous waste.
-
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container that is puncture-resistant and leak-proof.
Part 3: Management of this compound Solutions
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, labeled hazardous waste container. Do not dispose of these solutions down the drain.[6]
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a separate, compatible waste container labeled with the full chemical names of both the solute and the solvent.
-
pH Considerations: If the experimental protocol involves acidic or basic solutions of this compound, ensure the waste is neutralized to a pH between 5.0 and 12.5 before collection, or collected in a container designated for corrosive waste.[6]
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Cover the spill with a suitable absorbent material, such as vermiculite or a commercial chemical absorbent.[2]
-
Collect the Waste: Using non-sparking tools, carefully sweep or scoop the absorbent material and place it into a labeled hazardous waste container.[2]
-
Decontaminate the Area: Wipe the spill area with a 10% caustic solution, followed by a thorough rinse with water.[2] All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's EHS department in accordance with their policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of proper waste identification, segregation, containment, and professional disposal, researchers can ensure that their work is conducted safely from inception to completion. Always consult your institution's specific guidelines and your Safety Data Sheets for the most accurate and up-to-date information.
References
-
This compound Datasheet. (n.d.). DC Chemicals. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
This compound|169675-09-6|MSDS. (n.d.). DC Chemicals. Retrieved from [Link]
-
Safe Chemical Waste Disposal in Labs. (n.d.). Environmental Marketing Services. Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). Retrieved from [Link]
-
This compound datasheet. (n.d.). BioCrick. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA. Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]
-
OSHA's Guidance on Dealing with Waste. (n.d.). Medical Systems. Retrieved from [Link]
-
Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Controlled Substances Waste Management. (n.d.). Environment, Health & Safety - University of California. Retrieved from [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research. (n.d.). Washington University in St. Louis. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tcenv.com [tcenv.com]
- 4. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
